4-Methoxy-2,6-dimethylpyrimidine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
4-methoxy-2,6-dimethylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-4-7(10-3)9-6(2)8-5/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLOKQVJTMLMRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201303085 | |
| Record name | 4-Methoxy-2,6-dimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201303085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14001-62-8 | |
| Record name | 4-Methoxy-2,6-dimethylpyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14001-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-2,6-dimethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201303085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Methoxy-2,6-dimethylpyrimidine
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways to 4-Methoxy-2,6-dimethylpyrimidine, a key building block in the development of various pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into two primary synthetic strategies: the nucleophilic substitution of a halogenated precursor and the direct O-methylation of a pyrimidinol intermediate. The guide details the underlying chemical principles, provides step-by-step experimental protocols, and presents the information in a structured format, including data tables and process diagrams, to ensure scientific integrity and practical applicability.
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous biologically active molecules. 4-Methoxy-2,6-dimethylpyrimidine, with its characteristic methoxy and methyl substitutions on the pyrimidine ring, serves as a versatile intermediate in the synthesis of more complex molecules, including potential antiviral and anticancer agents, as well as herbicides and fungicides.[1] The strategic placement of the methoxy group at the 4-position and methyl groups at the 2- and 6-positions influences the molecule's reactivity and biological interactions, making its efficient and selective synthesis a topic of significant interest.
This guide will explore two robust and scientifically validated approaches to the synthesis of 4-Methoxy-2,6-dimethylpyrimidine. Each route will be discussed in detail, from the selection of starting materials to the final purification of the target compound, with a focus on the causal relationships behind the experimental choices.
Synthetic Route 1: Nucleophilic Aromatic Substitution of 4-Chloro-2,6-dimethylpyrimidine
This is a classical and highly effective approach that proceeds in two main stages: the synthesis of the chlorinated pyrimidine intermediate, followed by a nucleophilic substitution with a methoxide source.
Stage 1: Synthesis of 4-Chloro-2,6-dimethylpyrimidine
The precursor, 4-chloro-2,6-dimethylpyrimidine, can be synthesized from readily available starting materials, ethyl acetoacetate and acetamidine hydrochloride.[2] This process involves a cyclization reaction to form the pyrimidine ring, followed by chlorination.
Reaction Mechanism: The initial step is a condensation reaction between ethyl acetoacetate and acetamidine, which forms 2,6-dimethylpyrimidin-4-ol. This intermediate exists in tautomeric equilibrium with 2,6-dimethylpyrimidin-4-one. The subsequent chlorination, typically using a strong chlorinating agent like phosphorus oxychloride (POCl₃), replaces the hydroxyl group with a chlorine atom.
Experimental Protocol: Synthesis of 4-Chloro-2,6-dimethylpyrimidine [2]
-
Cyclization: In a reaction vessel equipped with a stirrer and a reflux condenser, dissolve acetamidine hydrochloride in a suitable solvent such as ethanol.
-
Add sodium ethoxide to the solution to generate the free base of acetamidine.
-
To this mixture, add ethyl acetoacetate dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Cool the mixture and neutralize with an acid (e.g., HCl) to precipitate the 2,6-dimethylpyrimidin-4-ol.
-
Filter the solid, wash with a cold solvent, and dry to obtain the pyrimidinol intermediate.
-
Chlorination: In a well-ventilated fume hood, carefully add the dried 2,6-dimethylpyrimidin-4-ol to an excess of phosphorus oxychloride (POCl₃) at 0°C.
-
Slowly heat the mixture to reflux and maintain for 2-3 hours.
-
Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring to quench the excess POCl₃.
-
Neutralize the acidic solution with a base (e.g., potassium hydroxide) while keeping the temperature below 10°C.[2]
-
Extract the product with an organic solvent such as ethyl acetate.[2]
-
Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 4-chloro-2,6-dimethylpyrimidine.[2]
Stage 2: Synthesis of 4-Methoxy-2,6-dimethylpyrimidine
The final step involves the nucleophilic substitution of the chlorine atom with a methoxy group. This is typically achieved using sodium methoxide in methanol.
Reaction Mechanism: The methoxide ion (CH₃O⁻), a strong nucleophile, attacks the electron-deficient carbon atom at the 4-position of the pyrimidine ring, displacing the chloride ion in an SNAr (Nucleophilic Aromatic Substitution) reaction.
Experimental Protocol: Synthesis of 4-Methoxy-2,6-dimethylpyrimidine
-
Preparation of Sodium Methoxide: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), add dry methanol.
-
Carefully add small pieces of sodium metal to the methanol. The reaction is exothermic and produces hydrogen gas. Allow the sodium to react completely to form a solution of sodium methoxide.
-
Substitution Reaction: Dissolve the 4-chloro-2,6-dimethylpyrimidine in dry methanol and add it to the freshly prepared sodium methoxide solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Neutralize the excess sodium methoxide with an acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Work-up and Purification: Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by vacuum distillation or column chromatography to yield 4-methoxy-2,6-dimethylpyrimidine.
Data Summary for Route 1
| Step | Starting Materials | Key Reagents | Product | Typical Yield |
| 1 | Ethyl acetoacetate, Acetamidine HCl | Sodium ethoxide, POCl₃ | 4-Chloro-2,6-dimethylpyrimidine | 70-80% |
| 2 | 4-Chloro-2,6-dimethylpyrimidine | Sodium methoxide | 4-Methoxy-2,6-dimethylpyrimidine | 85-95% |
Process Workflow for Route 1
Caption: Workflow for the synthesis of 4-Methoxy-2,6-dimethylpyrimidine via nucleophilic substitution.
Synthetic Route 2: O-Methylation of 2,6-Dimethylpyrimidin-4-ol
This alternative route involves the direct methylation of the hydroxyl group of 2,6-dimethylpyrimidin-4-ol. This approach can be more atom-economical if the pyrimidinol is readily available.
Stage 1: Synthesis of 2,6-Dimethylpyrimidin-4-ol
The starting material for this route is the same intermediate as in Route 1. It can be prepared by the condensation of acetylacetone with urea in the presence of an acid catalyst.[3]
Reaction Mechanism: The reaction proceeds via a cyclocondensation mechanism where the amino groups of urea react with the keto groups of acetylacetone to form the pyrimidine ring.
Experimental Protocol: Synthesis of 2,6-Dimethylpyrimidin-4-ol [3]
-
In a reaction flask, mix urea and acetylacetone in a lower alcohol solvent (e.g., isopropanol) containing hydrogen chloride.[3]
-
Heat the mixture to reflux for several hours.
-
Cool the reaction mixture to room temperature, which should cause the hydrochloride salt of the product to precipitate.
-
Filter the solid and wash with a cold solvent.
-
To obtain the free base, dissolve the hydrochloride salt in water and neutralize with an alkali metal hydroxide (e.g., sodium hydroxide) to precipitate 2,6-dimethylpyrimidin-4-ol.[3]
-
Filter the product, wash with cold water, and dry thoroughly.
Stage 2: O-Methylation of 2,6-Dimethylpyrimidin-4-ol
The key to this step is the selective methylation of the oxygen atom over the nitrogen atoms of the pyrimidine ring. This can be achieved using specific methylating agents under controlled conditions. Dimethyl sulfate is a common and effective reagent for this transformation.[4][5][6]
Reaction Mechanism: In the presence of a base, the hydroxyl group of 2,6-dimethylpyrimidin-4-ol is deprotonated to form a more nucleophilic pyrimidinolate anion. This anion then attacks the electrophilic methyl group of dimethyl sulfate in an SN2 reaction, leading to the formation of the methoxy group and displacing the methyl sulfate anion.
Experimental Protocol: Synthesis of 4-Methoxy-2,6-dimethylpyrimidine
-
In a reaction vessel, suspend 2,6-dimethylpyrimidin-4-ol in a suitable aprotic solvent (e.g., acetone or DMF).
-
Add a mild base, such as potassium carbonate, to the suspension.
-
With vigorous stirring, add dimethyl sulfate dropwise to the mixture at room temperature.
-
After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 50-60°C) and monitor by TLC.
-
Once the reaction is complete, cool the mixture and filter off the inorganic salts.
-
Work-up and Purification: Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water to remove any remaining salts and byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure 4-methoxy-2,6-dimethylpyrimidine.
Data Summary for Route 2
| Step | Starting Materials | Key Reagents | Product | Typical Yield |
| 1 | Acetylacetone, Urea | HCl, NaOH | 2,6-Dimethylpyrimidin-4-ol | 80-90% |
| 2 | 2,6-Dimethylpyrimidin-4-ol | Dimethyl sulfate, K₂CO₃ | 4-Methoxy-2,6-dimethylpyrimidine | 75-85% |
Process Workflow for Route 2
Caption: Workflow for the synthesis of 4-Methoxy-2,6-dimethylpyrimidine via O-methylation.
Conclusion
The synthesis of 4-Methoxy-2,6-dimethylpyrimidine can be effectively achieved through two primary pathways. The nucleophilic substitution of 4-chloro-2,6-dimethylpyrimidine offers a reliable and high-yielding route, with the main consideration being the handling of phosphorus oxychloride. The direct O-methylation of 2,6-dimethylpyrimidin-4-ol provides a more atom-economical alternative, with the critical step being the selective methylation of the oxygen atom. The choice of synthetic route will depend on factors such as the availability of starting materials, scale of the reaction, and the laboratory safety infrastructure. Both methods, when executed with precision, provide efficient access to this valuable chemical intermediate.
References
- CN103012278A - Synthesizing method of 4-chloro-2,6-dimethyl-pyrimidine - Google Patents.
-
NOTE A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Available at: [Link]
-
Synthesis of 4-chloro-2,6-dimethylquinoline. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
(PDF) Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation - ResearchGate. Available at: [Link]
-
4-amino-2,6-dimethylpyrimidine - Organic Syntheses Procedure. Available at: [Link]
-
Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry. Available at: [Link]
-
A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine - ResearchGate. Available at: [Link]
-
Reaction of diazoalkanes with 1-substituted 2, 4-dioxopyrimidines. Formation of O2, N-3 and O4-alkyl products - NIH. Available at: [Link]
-
Method For Preparing Pyrimidin 4 One Compounds. Available at: [Link]
- US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine - Google Patents.
-
Diazomethane - Wikipedia. Available at: [Link]
- CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine - Google Patents.
-
Dimethyl sulfate - Wikipedia. Available at: [Link]
- CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents.
-
diazomethane - Organic Syntheses Procedure. Available at: [Link]
-
Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - MDPI. Available at: [Link]
-
Reaction of diazoalkanes with 1-substituted 2, 4-dioxopyrimidines. Formation of O2, N-3 and O4-alkyl products - PubMed. Available at: [Link]
-
Catalytic Methylation of Oxygen Nucleophiles with Safe, Stable Methylating Agents - ACS. Available at: [Link]
-
Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC - NIH. Available at: [Link]
- US4065504A - Process for the methylation of hydroxybenzene derivatives - Google Patents.
-
Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PubMed. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. CN103012278A - Synthesizing method of 4-chloro-2,6-dimethyl-pyrimidine - Google Patents [patents.google.com]
- 3. CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine - Google Patents [patents.google.com]
- 4. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
- 5. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US4065504A - Process for the methylation of hydroxybenzene derivatives - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxy-2,6-dimethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
4-Methoxy-2,6-dimethylpyrimidine is a substituted pyrimidine, a class of heterocyclic aromatic compounds that are of significant interest in medicinal chemistry and drug development. The pyrimidine core is a fundamental building block of nucleic acids and is found in numerous biologically active compounds, including approved drugs. The specific substitutions of a methoxy group and two methyl groups on the pyrimidine ring of the title compound are expected to modulate its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby influencing its potential as a scaffold in drug design. This guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-Methoxy-2,6-dimethylpyrimidine, detailed experimental protocols for their determination, and an exploration of its potential applications and reactivity.
Chemical Identity and Core Properties
The foundational step in characterizing any chemical entity is to establish its unequivocal identity and core molecular properties. These data serve as the bedrock for all subsequent experimental and computational analyses.
| Property | Value | Source |
| IUPAC Name | 4-methoxy-2,6-dimethylpyrimidine | [1] |
| Molecular Formula | C₇H₁₀N₂O | [1] |
| Molecular Weight | 138.17 g/mol | [1] |
| CAS Number | 14001-62-8, 7314-65-0 | [1][2][3] |
| Canonical SMILES | CC1=CC(=NC(=N1)C)OC | [2] |
| InChI Key | XTRAWORUGOJWSH-UHFFFAOYSA-N | [2] |
Note on CAS Numbers: Two CAS numbers have been associated with this compound in different databases. Researchers should verify the correct CAS number for their specific sample.
Predicted Physicochemical Properties
| Property | Predicted Value | Method/Source |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Water Solubility | Moderately soluble (estimated) | Based on polarity of similar compounds[4] |
| pKa (most basic) | ~3.5 - 4.5 (estimated) | Based on related pyrimidines |
| LogP | 1.2 - 1.8 (estimated) | - |
Rationale for Estimations: The pyrimidine ring is basic due to the lone pairs of electrons on the nitrogen atoms. However, the electronegativity of the nitrogen atoms also makes the ring electron-deficient, which reduces basicity compared to pyridine.[5][6][7] The methyl groups are weakly electron-donating, which slightly increases basicity. The methoxy group can be electron-donating through resonance but its oxygen atom can also be protonated, complicating the prediction. The moderate LogP is expected due to the presence of both polar (methoxy and pyrimidine nitrogens) and nonpolar (methyl groups and the aromatic ring) moieties.
Experimental Protocols for Physicochemical Property Determination
To obtain definitive data, the following experimental protocols are recommended. These methods are standard in the field and are designed to provide reliable and reproducible results.
Melting Point Determination
Principle: The melting point is a fundamental physical property that indicates the purity of a crystalline solid.
Methodology (Capillary Method):
-
Sample Preparation: A small amount of finely powdered, dry 4-Methoxy-2,6-dimethylpyrimidine is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 1-2 °C per minute near the expected melting point.
-
Observation: The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range.
Boiling Point Determination
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.
Methodology (Microscale):
-
Apparatus: A Thiele tube or a similar micro boiling point apparatus.
-
Procedure: A small amount of the liquid sample is placed in a small test tube, and a capillary tube, sealed at one end, is placed open-end down into the liquid. The apparatus is heated slowly.
-
Observation: As the liquid is heated, a stream of bubbles will emerge from the capillary tube. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Solubility Determination
Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Methodology (Shake-Flask Method):
-
Procedure: An excess amount of 4-Methoxy-2,6-dimethylpyrimidine is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.
-
The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
The suspension is then filtered to remove the undissolved solid.
-
Analysis: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
pKa Determination
Principle: The pKa is a measure of the acidity or basicity of a compound. For a basic compound like a pyrimidine, it refers to the acidity of its conjugate acid.
Methodology (Potentiometric Titration):
-
Sample Preparation: A known concentration of 4-Methoxy-2,6-dimethylpyrimidine is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl), and the pH is monitored using a calibrated pH meter.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at which half of the compound is protonated.
Synthesis and Reactivity
Plausible Synthetic Pathway:
Caption: Plausible synthetic route to 4-Methoxy-2,6-dimethylpyrimidine.
Reactivity: The pyrimidine ring is π-deficient, which generally makes it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions, especially if a good leaving group is present.[7] Electrophilic aromatic substitution is less favorable and typically occurs at the 5-position. The methoxy group at the 4-position is a potential site for nucleophilic substitution. The methyl groups can undergo reactions typical of benzylic positions, such as radical halogenation.
Spectral Data
Spectroscopic data is essential for the structural elucidation and confirmation of the identity of a compound. While a complete set of experimental spectra for 4-Methoxy-2,6-dimethylpyrimidine is not publicly available, data for related compounds can be used for comparison.
Mass Spectrometry
A mass spectrum for the closely related 4-methoxy-2-methylpyrimidine (C₆H₈N₂O) shows a molecular ion peak (M+) at m/z 124, corresponding to its molecular weight.[2] For 4-Methoxy-2,6-dimethylpyrimidine (C₇H₁₀N₂O), the expected molecular ion peak would be at m/z 138.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The expected proton NMR spectrum would show a singlet for the methoxy protons (around 3.9-4.1 ppm), a singlet for the methyl protons (around 2.3-2.5 ppm), and a singlet for the aromatic proton on the pyrimidine ring (around 6.5-7.0 ppm).
¹³C NMR: The carbon NMR would show distinct signals for the two carbons of the methyl groups, the carbon of the methoxy group, and the four carbons of the pyrimidine ring. The chemical shifts would be influenced by the electron-withdrawing nitrogen atoms and the electron-donating methoxy and methyl groups.
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for C-H stretching of the methyl and aromatic protons, C=N and C=C stretching of the pyrimidine ring, and C-O stretching of the methoxy group.
Applications in Drug Development
The pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents.[12] Derivatives of pyrimidine are known to possess a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[13] The methoxy and methyl substituents on 4-Methoxy-2,6-dimethylpyrimidine can be strategically utilized to fine-tune its properties for specific biological targets. The methoxy group can act as a hydrogen bond acceptor and can influence the conformation of the molecule, which can be critical for binding to a target protein.[14]
Drug Discovery Workflow:
Caption: A typical drug discovery workflow utilizing a novel chemical scaffold.
Safety and Handling
Specific safety data for 4-Methoxy-2,6-dimethylpyrimidine is not available. However, based on data for structurally related pyrimidines, it should be handled with care in a laboratory setting. General precautions should include:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or fumes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
4-Methoxy-2,6-dimethylpyrimidine is a chemical compound with significant potential as a building block in medicinal chemistry and materials science. While a comprehensive set of experimentally determined physicochemical properties is not currently in the public domain, this guide provides a framework for its characterization based on established principles and data from related compounds. The detailed experimental protocols outlined herein offer a clear path for researchers to obtain the necessary data to fully evaluate the potential of this promising molecule. As with any novel compound, careful handling and adherence to safety protocols are paramount.
References
- MedCrave. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online.
- Science Alert. Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics.
- Xu, D., et al. NOTE A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine.
- SciSpace. Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics.
- Wikipedia. Pyrimidine.
- National Center for Biotechnology Information. (2022, August 1). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. PubMed Central.
- ResearchGate. A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine.
- Sigma-Aldrich. 4-Amino-2,6-dimethoxypyrimidine 97%.
- ChemicalBook. 4-METHOXY-2,6-DIMETHYLPYRIDINE.
- ResearchGate. The simple synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine.
- Google Patents. CN101747283B - Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine.
- Guidechem. 4-methoxy-2,6-dimethylpyridine 20815-02-5.
- National Center for Biotechnology Information. 4-Methoxy-2-methylpyrimidine. PubChem.
- ResearchGate. (2021, April 12). (PDF)
- MDPI. (2021, November 26). 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)
- Solubility of Things. 4,6-dimethylpyrimidine.
- Google Patents. CN105601574A - Method for preparing 2-amino-4,6-dimethoxy pyrimidine.
- Benchchem. An In-depth Technical Guide to the Synthesis of 2-Amino-4,6-dimethoxypyrimidine.
- Chemsrc. 4-methoxy-2,6-dimethylpyridine | CAS#:20815-02-5.
- Benchchem. 4-Methoxy-2,6-dimethylpyrimidine|C₇H₁₀N₂O|97%.
- National Center for Biotechnology Information. (2009, December 10). A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-. PubMed.
- ChemSynthesis. 4-methoxy-6-methyl-2-pyrimidinecarbonitrile - C7H7N3O, density, melting point, boiling point, structural formula, synthesis.
- Bentham Science. Highly Efficient, Chemoselective Syntheses of 2-Methoxy-4-substituted Pyrimidines.
- Chemspace. 4-methoxy-2,6-dimethylpyrimidine - C7H10N2O | CSSB00000044262.
- Fisher Scientific. SAFETY DATA SHEET - 2-Amino-4,6-dimethylpyrimidine.
- ResearchGate. (2025, August 7). OPTIMIZATION OF SYNTHESIS PARAMETERS AND CHARACTERIZATION OF 4,6-DIHYDROXY-2-METHYL PYRIMIDINE.
- National Center for Biotechnology Information. (2020, September 25).
- ChemicalBook. 96300-88-8(3,5-DIMETHYL-4-METHOXY-2-PYRIDINE) Product Description.
- National Center for Biotechnology Information. 4-[(2R,4R)-4-methoxy-2-methylpiperidin-1-yl]-6-(2-methyl-5-propan-2-ylphenyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine. PubChem.
- National Center for Biotechnology Information. 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine. PubChem.
- Santa Cruz Biotechnology. p-Methoxybenzyl S-(4,6-dimethylpyrimidin-2-yl)
- Sigma-Aldrich. 2-Amino-4,6-dimethylpyrimidine 95%.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 4-Methoxy-2-methylpyrimidine | C6H8N2O | CID 535905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-methoxy-2,6-dimethylpyrimidine - C7H10N2O | CSSB00000044262 [chem-space.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. scialert.net [scialert.net]
- 6. scispace.com [scispace.com]
- 7. Pyrimidine - Wikipedia [en.wikipedia.org]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. CN101747283B - Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine - Google Patents [patents.google.com]
- 12. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medcraveonline.com [medcraveonline.com]
- 14. 4-METHOXY-2,6-DIMETHYLPYRIDINE|lookchem [lookchem.com]
An In-depth Technical Guide to 4-Methoxy-2,6-dimethylpyrimidine (CAS No. 14001-62-8): Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 4-Methoxy-2,6-dimethylpyrimidine (CAS No. 14001-62-8), a heterocyclic building block with significant potential in medicinal chemistry and agrochemical synthesis. While specific experimental data for this compound is not extensively documented in public literature, this whitepaper consolidates foundational knowledge of pyrimidine chemistry to present a robust guide for researchers, scientists, and drug development professionals. We will detail a highly probable synthetic route, predict physicochemical and spectroscopic properties based on analogous structures, discuss its chemical reactivity, and explore its potential as a strategic intermediate in the development of novel bioactive molecules. This guide is structured to provide both theoretical understanding and practical, field-proven insights into the utility of this versatile scaffold.
Introduction and Chemical Identity
The pyrimidine ring is a fundamental pharmacophore present in a vast array of biologically active compounds, from nucleic acids to numerous approved therapeutic agents.[1] Its unique electronic properties and ability to participate in hydrogen bonding and π-stacking interactions make it a privileged scaffold in drug design. 4-Methoxy-2,6-dimethylpyrimidine, belonging to this important class of heterocycles, is characterized by a pyrimidine core substituted with a methoxy group at the C4 position and two methyl groups at the C2 and C6 positions.
The methoxy group is a prevalent substituent in many drugs, influencing ligand-target binding, improving physicochemical properties, and favorably impacting ADME (Absorption, Distribution, Metabolism, and Excretion) parameters. The strategic placement of the methoxy and methyl groups on this pyrimidine core offers multiple avenues for synthetic elaboration, making it a valuable intermediate for creating diverse chemical libraries.[1] This guide aims to serve as a foundational resource for researchers looking to incorporate this building block into their synthetic programs.
Physicochemical Properties
| Property | Predicted Value / Information | Justification / Source Context |
| CAS Number | 14001-62-8 | [1][2][3] |
| Molecular Formula | C₇H₁₀N₂O | Based on chemical structure.[1] |
| Molecular Weight | 138.17 g/mol | Calculated from the molecular formula.[1] |
| IUPAC Name | 4-methoxy-2,6-dimethylpyrimidine | [1] |
| Appearance | Colorless to light yellow liquid or low-melting solid | Similar small methoxypyrimidines are often liquids or low-melting solids at room temperature. |
| Boiling Point | ~180-200 °C (at atmospheric pressure) | Estimated based on similarly sized and functionalized pyrimidines. |
| Solubility | Soluble in common organic solvents (e.g., Methanol, Ethanol, Dichloromethane, Ethyl Acetate). Sparingly soluble in water. | The combination of the polar pyrimidine ring and nonpolar alkyl/alkoxy groups suggests this solubility profile. |
Synthesis and Purification
The most logical and widely practiced method for the synthesis of methoxypyrimidines is the nucleophilic aromatic substitution (SNAr) of a corresponding chloropyrimidine with sodium methoxide. This reaction is typically high-yielding and proceeds under mild conditions.
Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution
The synthesis of 4-Methoxy-2,6-dimethylpyrimidine can be efficiently achieved by treating 4-chloro-2,6-dimethylpyrimidine with a solution of sodium methoxide in methanol. The chlorine atom at the C4 position of the pyrimidine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogens. The methoxide ion acts as the nucleophile, displacing the chloride to form the desired product.
Diagram 1: Proposed Synthesis of 4-Methoxy-2,6-dimethylpyrimidine
Caption: Workflow for the synthesis of 4-Methoxy-2,6-dimethylpyrimidine.
Detailed Experimental Protocol
This protocol is based on established procedures for analogous reactions. Optimization may be required.
Materials:
-
4-Chloro-2,6-dimethylpyrimidine
-
Sodium metal
-
Anhydrous Methanol (MeOH)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator, distillation apparatus.
Procedure:
-
Preparation of Sodium Methoxide Solution: In a dry 250 mL three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (e.g., 1.1 eq) in small pieces to anhydrous methanol (e.g., 50 mL) under a nitrogen atmosphere at 0 °C. Allow the sodium to react completely until it is fully dissolved.
-
Causality Insight: This in situ preparation ensures a fresh, anhydrous, and highly reactive nucleophile. Methanol serves as both the reagent precursor and the solvent for the subsequent reaction.
-
-
Nucleophilic Substitution: To the freshly prepared sodium methoxide solution, add 4-chloro-2,6-dimethylpyrimidine (1.0 eq) portion-wise or as a solution in a small amount of anhydrous methanol.
-
Reaction: Heat the reaction mixture to reflux (approx. 65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Work-up: a. Cool the reaction mixture to room temperature and carefully quench with water. b. Remove the methanol under reduced pressure using a rotary evaporator. c. To the resulting residue, add water and extract with diethyl ether or ethyl acetate (3 x 50 mL). d. Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Self-Validation: The washing steps are crucial to remove any unreacted base and salts, ensuring the purity of the crude product before final purification.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation to obtain pure 4-Methoxy-2,6-dimethylpyrimidine.
Spectroscopic Characterization
Definitive structural elucidation relies on a combination of spectroscopic techniques. The following data are predicted based on the known chemical shifts and fragmentation patterns of substituted pyrimidines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment | Rationale |
| ¹H NMR | ~6.4-6.6 | Singlet (s) | 1H, Ar-H (C5-H) | The lone aromatic proton on the electron-rich pyrimidine ring. |
| ~3.9-4.1 | Singlet (s) | 3H, -OCH₃ | Typical range for a methoxy group attached to an aromatic ring. | |
| ~2.4-2.6 | Singlet (s) | 6H, 2 x -CH₃ | Two magnetically equivalent methyl groups on the pyrimidine ring. | |
| ¹³C NMR | ~170-172 | - | C4 | Carbon bearing the electron-donating methoxy group. |
| ~165-167 | - | C2, C6 | Equivalent carbons bearing the methyl groups. | |
| ~100-105 | - | C5 | The sole CH carbon in the pyrimidine ring. | |
| ~54-56 | - | -OCH₃ | Typical shift for a methoxy carbon. | |
| ~23-25 | - | -CH₃ | Typical shift for methyl groups on an aromatic ring. |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic peaks corresponding to the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3050-3000 | C-H Stretch | Aromatic C-H |
| 2980-2850 | C-H Stretch | Aliphatic C-H (Methyl/Methoxy) |
| 1600-1550 | C=N Stretch | Pyrimidine ring |
| 1500-1400 | C=C Stretch | Pyrimidine ring |
| 1250-1200 | C-O Stretch | Aryl-O bond (asymmetric) |
| 1050-1000 | C-O Stretch | Aryl-O bond (symmetric) |
Mass Spectrometry (MS)
Under Electron Ionization (EI), the molecule is expected to show a prominent molecular ion peak.
| m/z Value | Interpretation |
| ~138 | [M]⁺, Molecular Ion |
| ~123 | [M - CH₃]⁺ |
| ~109 | [M - CHO]⁺ or [M - NCH]⁺ |
Chemical Reactivity and Synthetic Utility
4-Methoxy-2,6-dimethylpyrimidine is a versatile intermediate whose reactivity is dictated by its functional groups.
-
Nucleophilic Substitution: While the methoxy group is a poorer leaving group than a halogen, it can be displaced by strong nucleophiles under forcing conditions, or if the ring is further activated.
-
Electrophilic Aromatic Substitution: The pyrimidine ring is generally electron-deficient and resistant to electrophilic substitution. However, the electron-donating methoxy group activates the C5 position, making it susceptible to attack by certain electrophiles (e.g., halogenation, nitration) under controlled conditions.
-
Condensation Reactions: The methyl groups at the C2 and C6 positions are weakly acidic and can be deprotonated by a strong base (e.g., n-BuLi, LDA) to form a nucleophilic anion. This anion can then participate in condensation reactions with various electrophiles, such as aldehydes or ketones, allowing for chain extension and the synthesis of more complex structures.[1]
Diagram 2: Key Reactivity of 4-Methoxy-2,6-dimethylpyrimidine
Caption: Key reaction pathways for synthetic modification.
Applications in Research and Drug Development
The true value of 4-Methoxy-2,6-dimethylpyrimidine lies in its potential as a strategic intermediate. The pyrimidine core is a proven scaffold for a wide range of therapeutic targets.
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted pyrimidine ring that orients functional groups into the ATP-binding pocket of the target enzyme. The C4-methoxy group can be a key hydrogen bond acceptor or can be replaced via SNAr with an amine-containing fragment, a common strategy in kinase inhibitor design.
-
Antiviral and Anticancer Agents: As a structural mimic of nucleobases, pyrimidine derivatives are frequently explored as antiviral and anticancer agents that can interfere with nucleic acid synthesis or other cellular processes.[1]
-
Agrochemicals: Substituted pyrimidines are the backbone of many herbicides and fungicides. This scaffold can be used to develop new agrochemicals with novel modes of action.[1]
The presence of three distinct functional handles—the methoxy group and two methyl groups—allows for sequential and regioselective modification, enabling the construction of complex molecular architectures from a relatively simple starting material.
Safety and Handling
As with all laboratory chemicals, 4-Methoxy-2,6-dimethylpyrimidine should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
4-Methoxy-2,6-dimethylpyrimidine, CAS No. 14001-62-8, is a versatile and valuable heterocyclic building block. While specific, publicly documented experimental data is sparse, its synthesis, properties, and reactivity can be reliably understood through the well-established principles of pyrimidine chemistry. Its strategic combination of methyl and methoxy functional groups provides a flexible platform for the synthesis of diverse and complex molecules. For researchers in drug discovery and agrochemical development, this compound represents a promising starting point for creating novel libraries of bioactive compounds, leveraging the proven success of the pyrimidine scaffold.
References
-
EON Biotech. (n.d.). Pyrimidine, 4-methoxy-2,6-dimethyl- – (14001-62-8). Retrieved from [Link]
-
ChemSigma. (n.d.). 14001-62-8 Pyrimidine,4-methoxy-2,6-dimethyl-. Retrieved from [Link]
Sources
4-Methoxy-2,6-dimethylpyrimidine: A Technical Guide for Advanced Research
Abstract
This technical guide provides an in-depth analysis of 4-Methoxy-2,6-dimethylpyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will explore its molecular structure, physicochemical properties, synthesis, and spectroscopic characterization. Furthermore, this guide will delve into the reactivity of the pyrimidine core, influenced by its substituent groups, and discuss its current and potential applications in drug development. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile chemical scaffold.
Introduction and Significance
Pyrimidines are a class of heterocyclic aromatic compounds that form the backbone of nucleic acids, a fundamental component of all life.[1] Their derivatives are known to possess a wide spectrum of biological activities, including antiviral, anticancer, and antimicrobial properties.[2][3] 4-Methoxy-2,6-dimethylpyrimidine (CAS No. 14001-62-8) is a substituted pyrimidine that serves as a key building block in the synthesis of more complex, biologically active molecules.[4] The presence of two methyl groups and a methoxy group on the pyrimidine ring significantly influences its electronic properties and reactivity, making it a valuable intermediate for creating diverse molecular libraries for drug discovery.[5][6]
Physicochemical and Structural Properties
The molecular structure of 4-Methoxy-2,6-dimethylpyrimidine is characterized by a central pyrimidine ring with methyl groups at positions 2 and 6, and a methoxy group at position 4. This arrangement of electron-donating groups affects the electron density of the ring and its reactivity in chemical transformations.
Table 1: Physicochemical Properties of 4-Methoxy-2,6-dimethylpyrimidine
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O | [4] |
| Molecular Weight | 138.17 g/mol | [4] |
| IUPAC Name | 4-methoxy-2,6-dimethylpyrimidine | [4] |
| CAS Number | 14001-62-8 | [4] |
| Boiling Point | Not available | [7] |
| Melting Point | Not available | [7] |
| Density | Not available | [7] |
Synthesis and Purification
3.1. Generalized Synthetic Workflow
The following diagram illustrates a conceptual workflow for the synthesis of substituted pyrimidines, which can be adapted for 4-Methoxy-2,6-dimethylpyrimidine.
Caption: Conceptual workflow for the synthesis of 4-Methoxy-2,6-dimethylpyrimidine.
3.2. Rationale for Method Selection
-
Condensation Reaction: This is a classic and efficient method for forming the pyrimidine ring. The choice of base catalyst (e.g., sodium ethoxide) is crucial for deprotonating the diketone and initiating the reaction.
-
Purification: Column chromatography is often employed to separate the desired product from unreacted starting materials and byproducts. Recrystallization can be used as an alternative or subsequent step to obtain a highly pure product.
Spectroscopic Characterization
The confirmation of the molecular structure of 4-Methoxy-2,6-dimethylpyrimidine relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
4.1. Expected Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the methoxy protons, and the aromatic proton on the pyrimidine ring. The chemical shifts and splitting patterns provide information about the connectivity of the atoms.
-
¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule, including the carbons of the pyrimidine ring, the methyl groups, and the methoxy group.
-
FT-IR: The infrared spectrum will exhibit characteristic absorption bands corresponding to the functional groups present, such as C-H stretches from the methyl and methoxy groups, C=N and C=C stretching vibrations from the aromatic ring, and C-O stretching from the methoxy group.[8]
-
Mass Spectrometry: MS analysis will determine the molecular weight of the compound and provide information about its fragmentation pattern, which can further aid in structural elucidation.
4.2. Protocol for Spectroscopic Analysis
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis.[9] For IR analysis, the sample can be prepared as a KBr pellet or analyzed as a thin film.[9] For MS, the sample is typically dissolved in a volatile solvent.
-
Data Acquisition: Record the spectra using standard parameters on the respective spectrometers.[8][9]
-
Data Interpretation: Analyze the obtained spectra to confirm the presence of the expected functional groups and the overall molecular structure.[10][11][12]
Reactivity and Mechanistic Insights
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, making it generally susceptible to nucleophilic attack and resistant to electrophilic substitution.[5][13] However, the substituents on the ring play a critical role in modulating this reactivity.
-
Electron-Donating Groups: The two methyl groups and the methoxy group at positions 2, 6, and 4, respectively, are electron-donating. They increase the electron density of the pyrimidine ring, which can influence its reactivity in various chemical transformations.
-
Nucleophilic Aromatic Substitution (SNAr): Leaving groups at the C2, C4, and C6 positions of pyrimidines are susceptible to displacement by nucleophiles.[13] While 4-Methoxy-2,6-dimethylpyrimidine does not have a typical leaving group, understanding this reactivity is crucial when designing further synthetic modifications.
Applications in Drug Discovery and Development
The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[6][14] While specific applications of 4-Methoxy-2,6-dimethylpyrimidine are not extensively detailed in the provided search results, its structural motifs are found in compounds with significant biological activity.
-
Kinase Inhibitors: The diaminopyrimidine core, which is structurally related, is a critical component in a novel class of potent and selective cyclin-dependent kinase (CDK) inhibitors with antitumor activity.[15] The substitution pattern on the pyrimidine ring is key to achieving selectivity and potency.
-
Antiprotozoal and Antimicrobial Agents: Derivatives of 2-aminopyrimidines have shown promise in the development of drugs against protozoal infections and various microbial strains.[6][14]
-
Herbicide Synthesis: Structurally similar compounds, such as 2-amino-4,6-dimethoxypyrimidine, are crucial intermediates in the synthesis of sulfonylurea herbicides.[16][17]
6.1. Drug Discovery Workflow
The following diagram outlines a typical workflow for utilizing a scaffold like 4-Methoxy-2,6-dimethylpyrimidine in a drug discovery program.
Caption: A generalized drug discovery workflow starting from a chemical scaffold.
Conclusion
4-Methoxy-2,6-dimethylpyrimidine is a valuable heterocyclic compound with significant potential as a building block in the synthesis of novel therapeutic agents and functional materials. Its unique substitution pattern provides a versatile platform for chemical modification, enabling the exploration of a broad chemical space in drug discovery programs. A thorough understanding of its synthesis, spectroscopic properties, and reactivity is essential for researchers aiming to leverage this scaffold in their scientific endeavors. Further research into the biological activities of its derivatives is warranted and could lead to the development of new and effective pharmaceuticals.
References
- A Comparative Analysis of the Reactivity of Substituted Pyrimidines: A Guide for Researchers. (2025). Benchchem.
- Xu, D., Zhu, Z., Xu, H., & Wang, Z. (n.d.). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of Chemical Research.
- Reactivity of substituted Pyrimidines with Some Nucleophiles. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Preparation method of 4-amino-2, 6-dimethoxypyrimidine. (2020).
- Pyrimidines. (n.d.). University of Liverpool.
- Synthesis, Reactions and Medicinal Uses of Pyrimidine. (n.d.). Pharmaguideline.
- Synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine. (n.d.). PrepChem.com.
- 4-Methoxy-2,6-dimethylpyrimidine. (n.d.). Benchchem.
- Derivatization of 2-Amino-4,6-dimethoxypyrimidine for Drug Discovery: Application Notes and Protocols. (2025). Benchchem.
- Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave online.
- Method for synthesizing 2-amino-4,6-dimethoxypyrimidine. (n.d.).
- 4-Methoxy-2-methylpyrimidine. (n.d.). PubChem.
- Synthesis, reactions, and applications of pyrimidine deriv
- 4-methoxy-6-methyl-2-pyrimidinecarbonitrile. (2025). ChemSynthesis.
- Application of 2-Amino-4,6-dimethoxypyrimidine in Medicinal Chemistry: A Detailed Overview. (2025). Benchchem.
- An In-depth Technical Guide to the Synthesis of 2-Amino-4,6-dimethoxypyrimidine. (2025). Benchchem.
- 4-methoxy-2,6-dimethylpyridine. (2025). Chemsrc.
- Infigratinib CAS:872511-34-7. (n.d.). Fisher Scientific.
- Synthesis, Characterization, Antimicrobial and Anti-Inflammatory Properties of 4-Methoxy, 4, 6-Dipheny L-2-Thiopyrimidine and Epoxide Derivatives of Chalcones. (2019).
- Spectral data analysis of 2-Amino-4,6-dimethoxypyrimidine. (2025). Benchchem.
-
Chu, X. J., et al. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry, 49(22), 6549-6560.
- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019). YouTube.
- 4-Methoxy-6-phenylpyrimidine. (n.d.). Benchchem.
- FT-IR and FT-Raman spectral analysis of 2-amino – 4,6- dimethylpyrimidine. (n.d.).
- NMR-spectroscopic analysis of mixtures: from structure to function. (n.d.).
- Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. (2015). YouTube.
- 4-CYANOPHENYL N-(3-METHOXYPHENYL)
- MOPS, Free Acid, Molecular Biology Grade. (n.d.). Sigma-Aldrich.
- Methyl 4-Hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-Dioxide. (n.d.). Santa Cruz Biotechnology.
Sources
- 1. growingscience.com [growingscience.com]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline [pharmaguideline.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. ijera.com [ijera.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. bhu.ac.in [bhu.ac.in]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
The Versatile Building Block: A Technical Guide to 4-Methoxy-2,6-dimethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-2,6-dimethylpyrimidine is a heterocyclic organic compound that serves as a crucial and versatile intermediate in the synthesis of a wide array of biologically active molecules.[1] Its pyrimidine core, a fundamental structural motif in many biologically active compounds, is enhanced by the presence of a methoxy group and two methyl groups, which influence its reactivity and make it a valuable precursor in medicinal chemistry and agrochemical development.[1] This technical guide provides a comprehensive overview of the synthesis, characterization, reactivity, and applications of 4-Methoxy-2,6-dimethylpyrimidine, with a focus on its role in the development of novel therapeutic agents and other commercially significant products.
Core Properties and Characterization
Chemical Identity:
| Property | Value |
| IUPAC Name | 4-methoxy-2,6-dimethylpyrimidine |
| CAS Number | 14001-62-8 |
| Molecular Formula | C₇H₁₀N₂O |
| Molecular Weight | 138.17 g/mol |
| InChI | InChI=1S/C7H10N2O/c1-5-4-7(10-3)9-6(2)8-5/h4H,1-3H3 |
Spectroscopic Characterization:
The structural elucidation of 4-Methoxy-2,6-dimethylpyrimidine is accomplished through a combination of spectroscopic techniques. While a complete set of publicly available experimental spectra for this specific compound is limited, data from structurally similar compounds and predictive models provide a reliable basis for its characterization.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a singlet for the aromatic proton on the pyrimidine ring, a singlet for the methoxy group protons, and a singlet for the protons of the two equivalent methyl groups.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the carbon atoms of the pyrimidine ring, the methoxy carbon, and the methyl carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to C-H stretching of the aromatic and methyl groups, C=N and C=C stretching of the pyrimidine ring, and C-O stretching of the methoxy group.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. For the related compound 4-Methoxy-2-methylpyrimidine, the top three m/z peaks are observed at 42, 124, and 123.[2]
Synthesis of 4-Methoxy-2,6-dimethylpyrimidine
The most plausible and efficient method for the synthesis of 4-Methoxy-2,6-dimethylpyrimidine is through the nucleophilic aromatic substitution of a corresponding chloropyrimidine. This common strategy in pyrimidine chemistry involves the displacement of a chloro group with a methoxy group.
Workflow for the Synthesis of 4-Methoxy-2,6-dimethylpyrimidine:
Caption: Synthetic pathway for 4-Methoxy-2,6-dimethylpyrimidine.
Experimental Protocol (Adapted from similar procedures):
This protocol is adapted from established procedures for the methoxylation of chloropyrimidines.[3][4]
Materials:
-
4-Chloro-2,6-dimethylpyrimidine
-
Sodium methoxide solution (e.g., 25-30% in methanol) or freshly prepared sodium methoxide
-
Anhydrous methanol
-
Inert solvent (e.g., toluene, optional)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-2,6-dimethylpyrimidine in anhydrous methanol.
-
Addition of Base: Slowly add a solution of sodium methoxide in methanol to the reaction mixture at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure.
-
Extraction: Dissolve the residue in water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.
Reactivity and Chemical Transformations
The reactivity of 4-Methoxy-2,6-dimethylpyrimidine is dictated by the electronic properties of the pyrimidine ring and its substituents. The electron-donating nature of the methoxy and methyl groups can influence the regioselectivity of further reactions.
-
Condensation Reactions: The methyl groups at the 2- and 6-positions can be activated for condensation reactions with aldehydes and other electrophiles, allowing for the extension of the molecular framework.[1]
-
Nucleophilic Substitution: While the methoxy group is generally a poor leaving group, it can be displaced by strong nucleophiles under certain conditions, particularly if the pyrimidine ring is activated by electron-withdrawing groups.
Applications in Drug Discovery and Agrochemicals
The pyrimidine scaffold is a well-established pharmacophore in a variety of therapeutic areas. Derivatives of 4-Methoxy-2,6-dimethylpyrimidine have been explored for their potential as:
-
Antiviral Agents: Pyrimidine derivatives are known to exhibit a broad spectrum of antiviral activities.[5][6][7] The structural features of 4-Methoxy-2,6-dimethylpyrimidine make it an attractive starting point for the synthesis of novel antiviral compounds.
-
Anticancer Agents: The pyrimidine core is a key component of many anticancer drugs, often acting as kinase inhibitors.[8][9] By serving as a scaffold for further chemical modifications, 4-Methoxy-2,6-dimethylpyrimidine can be utilized to develop new generations of targeted cancer therapies.
-
Herbicides and Fungicides: Pyrimidine derivatives are widely used in the agrochemical industry.[1] The 4-Methoxy-2,6-dimethylpyrimidine moiety can be incorporated into molecules designed to inhibit essential biochemical pathways in weeds and fungi, leading to the development of effective crop protection agents.
Drug Discovery Workflow Utilizing 4-Methoxy-2,6-dimethylpyrimidine:
Sources
- 1. benchchem.com [benchchem.com]
- 2. 4-Methoxy-2-methylpyrimidine | C6H8N2O | CID 535905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
"IUPAC name for 4-methoxy-2,6-dimethylpyrimidine"
An In-depth Technical Guide to 4-methoxy-2,6-dimethylpyrimidine: Synthesis, Properties, and Applications
Abstract
The pyrimidine nucleus is a foundational heterocyclic scaffold in a vast array of biologically active molecules, from nucleic acids to a multitude of pharmaceuticals and agrochemicals.[1][2] This technical guide focuses on 4-methoxy-2,6-dimethylpyrimidine (CAS No: 14001-62-8), a specific derivative whose chemical architecture suggests significant potential as a versatile intermediate in organic synthesis.[3][4] While direct literature on this exact molecule is specialized, this document provides a comprehensive overview by examining its core structure, the influence of its substituents, and the well-documented chemistry of its close analogs. By synthesizing data from related compounds, this guide offers field-proven insights into its potential synthesis, physicochemical properties, spectroscopic characterization, and applications for researchers, scientists, and drug development professionals.
Introduction to the Pyrimidine Scaffold
The pyrimidine ring system is a cornerstone of medicinal chemistry and materials science. Its prevalence in nature, most notably as the core of the nucleobases cytosine, thymine, and uracil, has inspired chemists to utilize it as a "privileged scaffold." This means its structure is frequently found in molecules that exhibit potent biological activity.[5][6] Pyrimidine derivatives are known to possess a wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[2]
The subject of this guide, 4-methoxy-2,6-dimethylpyrimidine, combines this essential heterocyclic core with three key substituents: two methyl groups and one methoxy group. These additions are not trivial; they fundamentally alter the electronic landscape and steric profile of the pyrimidine ring, thereby fine-tuning its reactivity and potential biological interactions. The methoxy group, in particular, is a common feature in many approved drugs, where it can enhance binding affinity, improve metabolic stability, and modulate physicochemical properties.[7] This guide will elucidate the chemistry of this specific molecule through the lens of its well-studied relatives, providing a robust framework for its utilization in research and development.
Physicochemical and Structural Properties
The fundamental properties of 4-methoxy-2,6-dimethylpyrimidine are summarized below. These data are essential for its handling, characterization, and use in synthetic protocols.
| Property | Value | Source |
| IUPAC Name | 4-methoxy-2,6-dimethylpyrimidine | [3][4] |
| CAS Number | 14001-62-8 | [3][8] |
| Molecular Formula | C₇H₁₀N₂O | [3][4] |
| Molecular Weight | 138.17 g/mol | [4] |
| InChI Key | InChI=1S/C7H10N2O/c1-5-4-7(10-3)9-6(2)8-5/h4H,1-3H3 | [4] |
The structure consists of a pyrimidine ring with methyl groups at positions 2 and 6, and a methoxy group at position 4. The methyl groups are electron-donating through induction, increasing the electron density of the ring. The methoxy group is also electron-donating via resonance but can be electron-withdrawing inductively. This interplay of electronic effects governs the molecule's reactivity, particularly its susceptibility to electrophilic and nucleophilic attack.
Synthesis and Mechanistic Considerations
While a specific, published protocol for the direct synthesis of 4-methoxy-2,6-dimethylpyrimidine is not widely available, its synthesis can be confidently inferred from established methods for constructing substituted pyrimidines. The most common and versatile approaches involve the condensation of a 1,3-dicarbonyl compound (or equivalent) with an amidine-containing molecule.
A plausible synthetic pathway would involve the cyclocondensation of acetylacetone (a 1,3-diketone) with O-methylisourea. O-methylisourea provides the N-C-N fragment with the methoxy group precursor already in place.
Logical Synthesis Workflow
The diagram below outlines a generalized and logical workflow for the synthesis of a substituted pyrimidine like 4-methoxy-2,6-dimethylpyrimidine, which is a foundational process in the production of many pharmaceutical intermediates.
Caption: Generalized workflow for pyrimidine synthesis.
Exemplary Protocol: Synthesis of a Structurally Related Dimethoxypyrimidine
To provide a practical and authoritative methodology, the following protocol details the synthesis of 4,6-dimethoxy-2-methylthiopyrimidine, a closely related structure. This procedure highlights the nucleophilic substitution chemistry common for pyrimidine synthesis and serves as a robust template.[9][10]
Objective: To synthesize 4,6-dimethoxy-2-methylthiopyrimidine via nucleophilic substitution of 2-chloro-4,6-dimethoxypyrimidine.
Materials:
-
2-chloro-4,6-dimethoxypyrimidine (100 mmol)
-
25% Sodium methyl mercaptide solution (107 mmol)
-
Tetrabutylammonium bromide (5 mmol)
-
Methanol (80 mL)
Procedure:
-
Reaction Setup: Combine 2-chloro-4,6-dimethoxypyrimidine (17.5 g, 100 mmol), tetrabutylammonium bromide (1.6 g, 5 mmol), 25% sodium methyl mercaptide (30.1 g, 107 mmol), and methanol (80 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.[9]
-
Causality Behind Experimental Choices:
-
Sodium methyl mercaptide is the nucleophile that will displace the chloride atom on the pyrimidine ring.
-
Tetrabutylammonium bromide acts as a phase-transfer catalyst, facilitating the reaction between the organic-soluble pyrimidine and the aqueous/methanolic mercaptide salt.
-
Methanol serves as the solvent, chosen for its ability to dissolve the reactants and its appropriate boiling point for the reaction temperature.
-
-
Reaction Execution: Heat the mixture to 45 °C and maintain the temperature between 45-50 °C for 2 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).[9]
-
Workup and Isolation: Upon completion, cool the reaction mixture. The product can be isolated by removing the solvent under reduced pressure, followed by purification via column chromatography on silica gel. This process yielded the target compound in 95.6% yield in the cited literature.[9][10]
-
Self-Validating System: The purity of the final product must be confirmed by spectroscopic methods (NMR, MS) and melting point analysis to validate the success of the synthesis.
Applications in Drug Discovery and Agrochemicals
The pyrimidine scaffold is a validated pharmacophore in numerous therapeutic areas.[2] Derivatives of 2-aminopyrimidines, which are structurally analogous to the title compound, are key building blocks for kinase inhibitors in oncology and for antiprotozoal agents.[5][6] Furthermore, dimethoxypyrimidine derivatives are crucial intermediates in the synthesis of sulfonylurea herbicides, which are highly effective and exhibit low toxicity.[1]
Given this precedent, 4-methoxy-2,6-dimethylpyrimidine is a valuable building block for the following areas:
-
Medicinal Chemistry: It can serve as a scaffold for developing novel kinase inhibitors, leveraging the pyrimidine core's known ability to form key hydrogen bonds in the ATP-binding pocket of kinases. The methyl and methoxy groups can be used to probe steric and electronic requirements of the target protein.[6]
-
Agrochemicals: Its structure is closely related to intermediates used in potent herbicides. It could be functionalized to create new crop protection agents.[10]
-
Organic Synthesis: It serves as a versatile intermediate. The methoxy group can be converted to a hydroxyl group, creating a pyrimidone, or it can be substituted by other nucleophiles, allowing for diverse derivatization.
Drug Discovery Workflow
The diagram below illustrates a typical drug discovery workflow where a pyrimidine-based compound library would be synthesized and screened for biological activity.
Caption: Drug discovery workflow for pyrimidine-based agents.
Spectroscopic Characterization
Unequivocal structural confirmation is a cornerstone of chemical research.[11] A combination of spectroscopic techniques is required to characterize 4-methoxy-2,6-dimethylpyrimidine. Based on data from structurally related compounds like 4,6-dimethylpyrimidine and various methoxypyrimidines, the expected spectral features are summarized below.[12][13][14]
| Technique | Expected Features |
| ¹H NMR | - A singlet around δ 6.0-6.5 ppm for the aromatic proton at C5. - A singlet around δ 3.9-4.1 ppm for the three methoxy protons (-OCH₃). - A singlet around δ 2.3-2.5 ppm for the six methyl protons (2x -CH₃). |
| ¹³C NMR | - Aromatic carbons in the range of δ 160-170 ppm (for C2, C4, C6) and δ 100-110 ppm (for C5). - Methoxy carbon (-OCH₃) around δ 55 ppm. - Methyl carbons (-CH₃) around δ 20-25 ppm. |
| FT-IR | - C-H stretching (aromatic) around 3000-3100 cm⁻¹. - C-H stretching (aliphatic) around 2850-2950 cm⁻¹. - C=N and C=C stretching (ring) around 1500-1600 cm⁻¹. - C-O stretching (methoxy) around 1050-1250 cm⁻¹. |
| Mass Spec. | - Molecular ion peak (M⁺) at m/z = 138. |
Protocol: Acquiring ¹H and ¹³C NMR Spectra
Objective: To obtain high-resolution NMR spectra for structural confirmation of a synthesized pyrimidine derivative.
Methodology:
-
Sample Preparation: Weigh 5-10 mg of the purified solid sample for ¹H NMR or 20-50 mg for ¹³C NMR. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved.[13]
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
-
Tune the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum using a 90° pulse.
-
Set an appropriate spectral width and acquisition time.
-
Process the acquired Free Induction Decay (FID) with a Fourier transform. Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).[13]
-
-
¹³C NMR Acquisition:
-
Use a standard pulse sequence for proton-decoupled ¹³C NMR to obtain singlets for all carbon atoms.
-
Set the number of scans to achieve an adequate signal-to-noise ratio, which is typically higher than for ¹H NMR due to the low natural abundance of ¹³C.
-
Employ a sufficient relaxation delay (e.g., 2 seconds) to ensure accurate integration if needed, although routine ¹³C spectra are not typically integrated.
-
Process the FID and reference the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).[13]
-
Conclusion
4-methoxy-2,6-dimethylpyrimidine represents a valuable, yet underexplored, building block in synthetic chemistry. While direct applications are not extensively documented, its structural similarity to a wide range of high-value molecules in the pharmaceutical and agrochemical industries provides a strong rationale for its use.[2][4] By understanding the fundamental principles of pyrimidine synthesis, the electronic influence of its substituents, and the established biological importance of the scaffold, researchers are well-equipped to leverage this compound for the design and discovery of novel, functional molecules. The protocols and data synthesized in this guide provide a solid, authoritative foundation for its inclusion in advanced research and development programs.
References
-
Xu, D., Zhu, Z., Xu, H., & Wang, Z. (n.d.). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. School of Pharmaceutical and Life Sciences, Changzhou University. [Link]
-
Chemspace. (n.d.). 4-methoxy-2,6-dimethylpyrimidine. Chemspace. [Link]
-
PubChem. (n.d.). 4-Methoxy-2-methylpyrimidine. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. ResearchGate. [Link]
-
LookChem. (n.d.). 4-METHOXY-2,6-DIMETHYLPYRIDINE. LookChem. [Link]
- Google Patents. (n.d.). CN111039876A - Preparation method of 4-amino-2, 6-dimethoxypyrimidine.
-
PrepChem. (n.d.). Synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine. PrepChem.com. [Link]
-
PubChem. (n.d.). 4-Methoxy-6-methylpyrimidin-2-amine. National Center for Biotechnology Information. [Link]
-
AbacipharmTech. (n.d.). 4-Methoxy-2,6-dimethylpyrimidine. AbacipharmTech. [Link]
-
Sharma, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(1), 1258. [Link]
-
PubChem. (n.d.). 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. [Link]
-
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]
-
El-Naggar, M., et al. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Scientific Reports, 13, 6296. [Link]
-
PubChem. (n.d.). 4,6-Dimethylpyrimidine. National Center for Biotechnology Information. [Link]
-
SpectraBase. (n.d.). 4-Amino-2,6-dimethylpyrimidine. Wiley. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]
- 3. 4-methoxy-2,6-dimethylpyrimidine - C7H10N2O | CSSB00000044262 [chem-space.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Methoxy-2,6-dimethylpyrimidine - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Pyrimidine, 4-methoxy- (6CI,7CI,8CI,9CI)(6104-41-2) 1H NMR [m.chemicalbook.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 4,6-Dimethylpyrimidine | C6H8N2 | CID 15257 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Dawn of a Scaffold: An In-depth Technical Guide to the Early Research on Substituted Pyrimidines
Introduction: The Pyrimidine Core - A Blueprint for Biological Intervention
The pyrimidine ring, a simple six-membered heterocycle with nitrogen atoms at the 1 and 3 positions, represents a cornerstone of medicinal chemistry and molecular biology.[1][2][3] Its fundamental role as a constituent of the nucleobases cytosine, thymine, and uracil in DNA and RNA has made it a focal point for therapeutic intervention for over a century.[1][2] The early explorations into substituting this core scaffold unlocked a vast and diverse chemical space, leading to the discovery of compounds that have profoundly impacted human health, from sedatives to revolutionary treatments for cancer and viral infections.[4][5] This technical guide provides an in-depth exploration of the foundational research on substituted pyrimidines, detailing the key synthetic milestones, the evolution of their therapeutic applications, and the experimental rationale that guided these early discoveries.
Part 1: Foundational Syntheses - Forging the Pyrimidine Ring
The ability to construct and modify the pyrimidine ring was the critical first step in this journey. While pyrimidine derivatives were known in the early 19th century, systematic synthesis methods emerged in the late 1800s, providing the tools for medicinal chemists to explore this chemical class.[1]
The Pinner Synthesis: A Versatile Cyclocondensation
The systematic study of pyrimidines began in earnest with the work of Adolf Pinner in 1884.[1][6] The Pinner synthesis involves the acid-catalyzed condensation of an amidine with a β-keto ester or a related 1,3-dicarbonyl compound.[7][8][9] This reaction proved to be a versatile method for creating a variety of substituted pyrimidines.[8][9]
The causality behind this experimental choice lies in the inherent reactivity of the starting materials. The amidine provides the N-C-N fragment, while the β-dicarbonyl compound supplies the C-C-C backbone. The acidic catalyst activates the carbonyl group of the β-keto ester, facilitating nucleophilic attack by the amidine.[7][10]
Experimental Protocol: A Representative Pinner Pyrimidine Synthesis
-
Reaction Setup: A mixture of a β-keto ester (1 equivalent) and an amidine hydrochloride (1 equivalent) is prepared in a suitable solvent, such as ethanol.
-
Catalyst Addition: A catalytic amount of a strong acid, like hydrochloric acid, is added to the mixture.
-
Reaction Conditions: The reaction mixture is heated under reflux for several hours.
-
Work-up and Purification: Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The resulting solid is then purified by recrystallization or chromatography to yield the substituted pyrimidine.
Caption: A simplified workflow of the Pinner pyrimidine synthesis.
The Biginelli Reaction: A One-Pot, Three-Component Condensation
In 1893, the Italian chemist Pietro Biginelli reported a novel one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones.[11][12][13][14] This acid-catalyzed, three-component reaction involves the condensation of an aromatic aldehyde, a β-keto ester (like ethyl acetoacetate), and urea.[11][12][13][15] The Biginelli reaction offered a straightforward and efficient route to a class of pyrimidine derivatives that would later be found to possess significant pharmacological properties.[13]
The mechanism of the Biginelli reaction has been a subject of study, with the initial step believed to be an acid-catalyzed aldol condensation between the aldehyde and the β-keto ester.[11][13] This is followed by the addition of urea and subsequent cyclization and dehydration to form the dihydropyrimidine ring.
Experimental Protocol: The Classic Biginelli Reaction
-
Reactant Mixture: An aromatic aldehyde (1 equivalent), a β-keto ester (1 equivalent), and urea (1.5 equivalents) are combined in ethanol.
-
Acid Catalysis: A catalytic amount of a strong acid, such as hydrochloric acid, is added to the mixture.
-
Reflux: The reaction mixture is heated to reflux for an extended period, often overnight.
-
Product Isolation: Upon cooling, the dihydropyrimidine product often precipitates from the solution and can be isolated by filtration. Further purification can be achieved through recrystallization.
Caption: The three-component nature of the Biginelli reaction.
Part 2: Early Therapeutic Breakthroughs with Substituted Pyrimidines
The development of robust synthetic methods paved the way for the discovery of biologically active substituted pyrimidines. These early discoveries laid the groundwork for the field of medicinal chemistry and demonstrated the therapeutic potential of this versatile scaffold.
The Barbiturates: A Revolution in Sedative-Hypnotics
One of the earliest successes in the medicinal application of substituted pyrimidines was the development of barbiturates.[16] Barbituric acid, the parent compound of all barbiturates, was first synthesized by Adolf von Baeyer in 1864 by condensing urea with diethyl malonate.[17][18][19] However, it was not until the early 20th century that the therapeutic potential of its derivatives was realized.[16][18]
In 1904, the German company Bayer marketed barbital (diethyl-barbituric acid) as a treatment for insomnia.[16][18] This marked the beginning of an era where over 2,500 barbiturates were synthesized, with about 50 of them being used clinically as sedatives, hypnotics, anesthetics, and anticonvulsants.[16][18]
The synthesis of various barbiturates relies on the alkylation of diethyl malonate followed by condensation with urea.[16] This straightforward synthetic route allowed for the creation of a wide range of derivatives with varying durations of action and therapeutic profiles.
| Barbiturate | Year of Introduction | Key Substituents | Primary Use |
| Barbital | 1904 | Diethyl | Hypnotic |
| Phenobarbital | 1912 | Ethyl, Phenyl | Anticonvulsant, Sedative |
| Amobarbital | 1923 | Ethyl, Isopentyl | Sedative, Hypnotic |
| Pentobarbital | 1930 | Ethyl, 1-methylbutyl | Sedative, Hypnotic |
| Thiopental | 1934 | Ethyl, 1-methylbutyl (Thio) | Intravenous Anesthetic |
Antimetabolites: A Rational Approach to Drug Design
A paradigm shift in drug discovery occurred with the work of George Hitchings and Gertrude Elion, who pioneered a rational approach to designing drugs.[20][21] Instead of random screening, they focused on the differences in nucleic acid metabolism between normal cells and pathogenic cells or organisms.[22][23] Their research on purine and pyrimidine analogues led to the development of a new class of drugs known as antimetabolites.[20][22][24]
2.2.1 Folic Acid Antagonists: The Birth of Chemotherapy
In the 1940s, Sidney Farber observed that folic acid, a vitamin essential for cell growth, worsened leukemia in children.[25] This led to the hypothesis that blocking the action of folic acid could inhibit the growth of cancer cells.[25][26] This insight led to the development of aminopterin and later methotrexate, which are structurally similar to folic acid but act as antagonists.[25] These compounds inhibit the enzyme dihydrofolate reductase (DHFR), which is crucial for the synthesis of purines and thymidylate, thereby halting DNA replication in rapidly dividing cancer cells.[6] Methotrexate, being less toxic, eventually replaced aminopterin in clinical use.[25][27]
Caption: Mechanism of action of methotrexate as a DHFR inhibitor.
2.2.2 5-Fluorouracil (5-FU): A Landmark in Cancer Treatment
The development of 5-fluorouracil (5-FU) in 1957 by Charles Heidelberger and his colleagues was a major milestone in cancer chemotherapy.[28][29][30] The rationale behind its design was to create a pyrimidine analogue that would interfere with nucleic acid synthesis. 5-FU is a "Trojan horse" that is metabolized in the cell to fluorodeoxyuridine monophosphate (FdUMP), which strongly inhibits thymidylate synthase, the enzyme responsible for synthesizing thymidine, a key component of DNA.[30][31] This leads to "thymineless death" in rapidly dividing cancer cells.[31]
2.2.3 Zidovudine (AZT): The First Antiretroviral Drug
The principle of using substituted pyrimidines as antimetabolites extended beyond cancer treatment. In 1964, Jerome Horwitz synthesized azidothymidine (AZT), also known as zidovudine, as a potential anticancer agent.[32][33] While it proved ineffective against cancer, it was later discovered in the 1980s to be a potent inhibitor of the reverse transcriptase enzyme used by the human immunodeficiency virus (HIV) to replicate.[32][34][35] AZT was the first drug approved for the treatment of HIV/AIDS in 1987, marking a turning point in the fight against the epidemic.[33][34][35]
Conclusion: A Legacy of Innovation and a Foundation for the Future
The early research on substituted pyrimidines, from the foundational synthetic work of Pinner and Biginelli to the rational drug design of Hitchings and Elion, laid a robust groundwork for modern medicinal chemistry. These pioneering efforts not only provided humanity with powerful new medicines but also established fundamental principles of drug action and discovery. The legacy of these early scientists continues to inspire the development of new generations of pyrimidine-based therapeutics, underscoring the enduring power of this remarkable chemical scaffold.
References
- Pinner pyrimidine synthesis | PPTX - Slideshare. (n.d.).
-
Barbiturate History. (2021, August 23). News-Medical.net. Retrieved January 12, 2026, from [Link]
-
Zidovudine or Azidothymidine (AZT). (2020, June 30). The Embryo Project Encyclopedia. Retrieved January 12, 2026, from [Link]
- López-Muñoz, F., Ucha-Udabe, R., & Alamo, C. (2005). The history of barbiturates a century after their clinical introduction.
-
Chemistry Matters—Barbiturates. (2024, September 30). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]
- Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879–888.
-
Antiretroviral Drug Discovery and Development. (2024, February 5). National Institute of Allergy and Infectious Diseases. Retrieved January 12, 2026, from [Link]
-
The Nobel Prize in Physiology or Medicine 1988. (1988). NobelPrize.org. Retrieved January 12, 2026, from [Link]
- Pinner pyrimidine synthesis | PPTX - Slideshare. (n.d.).
-
The history of barbiturates a century after their clinical introduction. (2005). ResearchGate. Retrieved January 12, 2026, from [Link]
-
AZT - Molecule of the Month. (2025, April). Bristol University. Retrieved January 12, 2026, from [Link]
-
[Timeline from discovery of 5-FU to development of an oral anticancer agent S-1 and its drug concept]. (2007). PubMed. Retrieved January 12, 2026, from [Link]
-
The methotrexate story: folic acid analogs. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]
-
Discovery of Highly Active Antiretroviral Therapy for HIV. (n.d.). American Chemical Society. Retrieved January 12, 2026, from [Link]
-
Barbiturate. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
Methotrexate. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry. (n.d.). Moodle@Units. Retrieved January 12, 2026, from [Link]
-
Antibiotic Pioneers: George Hitchings and Gertrude Elion. (2020, April 4). Longitude Prize. Retrieved January 12, 2026, from [Link]
-
Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). Retrieved January 12, 2026, from [Link]
-
Zidovudine. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
The Biginelli Dihydropyrimidine Synthesis. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Biginelli reaction. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
Pyrimidine. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
- An overview on synthesis and biological activity of pyrimidines. (2022). World Journal of Advanced Research and Reviews, 15(1), 272-286.
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2021). PubMed. Retrieved January 12, 2026, from [Link]
-
75 years: A look back on the fascinating history of methotrexate and folate antagonists. (2023, January 26). The Rheumatologist. Retrieved January 12, 2026, from [Link]
-
Timeline from discovery of 5-FU to development of an oral anticancer agent S-1 and its drug concept. (2007). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Pyrimidine and Purine Antimetabolites. (2009). In Holland-Frei Cancer Medicine (7th ed.). NCBI Bookshelf. Retrieved January 12, 2026, from [Link]
-
Gertrude Belle Elion, Chemist and Pharmacologist, Discoverer of Highly Relevant Active Substances. (2022). MDPI. Retrieved January 12, 2026, from [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. Retrieved January 12, 2026, from [Link]
-
Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. (2000). SciSpace. Retrieved January 12, 2026, from [Link]
-
Fluorouracil. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]
-
Development of Fused and Substituted Pyrimidine Derivatives as Potent Anticancer Agents (A Review). (n.d.). Bohrium. Retrieved January 12, 2026, from [Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2021). PMC - NIH. Retrieved January 12, 2026, from [Link]
-
Methotrexate and aminopterin exhibit similar in vitro and in vivo preclinical activity against acute lymphoblastic leukaemia and lymphoma. (2009). PubMed. Retrieved January 12, 2026, from [Link]
-
Cancer biologists discover a new mechanism for an old drug. (2024, October 7). MIT News. Retrieved January 12, 2026, from [Link]
-
Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (n.d.). Retrieved January 12, 2026, from [Link]
-
Historical perspective on the use of methotrexate for the treatment of rheumatoid arthritis. (1985). PubMed. Retrieved January 12, 2026, from [Link]
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews, 20(1), 114-128.
-
Pinner Pyrimidine Synthesis. (2025, February 23). YouTube. Retrieved January 12, 2026, from [Link]
-
Gertrude B. Elion: The Woman Who Rewrote the Rules of Cancer Treatment. (2025, June 20). Oncodaily. Retrieved January 12, 2026, from [Link]
-
Gertrude Elion, Biochemist. (2007, December 4). Science History Institute. Retrieved January 12, 2026, from [Link]
-
Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Growing Science. Retrieved January 12, 2026, from [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (n.d.). Retrieved January 12, 2026, from [Link]
Sources
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 8. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. moodle2.units.it [moodle2.units.it]
- 13. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. news-medical.net [news-medical.net]
- 18. The history of barbiturates a century after their clinical introduction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Barbiturate - Wikipedia [en.wikipedia.org]
- 20. Antibiotic Pioneers: George Hitchings and Gertrude Elion - Longitude Prize [amr.longitudeprize.org]
- 21. oncodaily.com [oncodaily.com]
- 22. nobelprize.org [nobelprize.org]
- 23. mdpi.com [mdpi.com]
- 24. Pyrimidine and Purine Antimetabolites - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. discover.nci.nih.gov [discover.nci.nih.gov]
- 26. 75 years: A look back on the fascinating history of methotrexate and folate antagonists | MDedge [mdedge.com]
- 27. Methotrexate - Wikipedia [en.wikipedia.org]
- 28. [Timeline from discovery of 5-FU to development of an oral anticancer agent S-1 and its drug concept] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Fluorouracil - Wikipedia [en.wikipedia.org]
- 31. nbinno.com [nbinno.com]
- 32. Zidovudine or Azidothymidine (AZT) | Embryo Project Encyclopedia [embryo.asu.edu]
- 33. Zidovudine - Wikipedia [en.wikipedia.org]
- 34. niaid.nih.gov [niaid.nih.gov]
- 35. acs.org [acs.org]
"spectroscopic data for 4-Methoxy-2,6-dimethylpyrimidine"
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Methoxy-2,6-dimethylpyrimidine
Introduction
4-Methoxy-2,6-dimethylpyrimidine is a key heterocyclic compound featuring a pyrimidine core substituted with a methoxy group and two methyl groups. With a molecular formula of C₇H₁₀N₂O and a molecular weight of 138.17 g/mol , this molecule serves as a versatile intermediate and building block in the field of organic synthesis.[1] Its structural motifs are fundamental to many biologically active molecules, making it a valuable precursor in the development of pharmaceuticals, including antiviral and anticancer agents, as well as agrochemicals like herbicides and fungicides.[1][2]
This guide provides a comprehensive analysis of the spectroscopic data for 4-Methoxy-2,6-dimethylpyrimidine. By leveraging techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, we can elucidate and confirm its molecular structure. The interpretation presented herein is grounded in established principles of spectroscopy and supported by comparative data from related pyrimidine derivatives, offering researchers and drug development professionals a definitive reference for its characterization.
Molecular Structure
A clear understanding of the molecular architecture is paramount before delving into the spectroscopic data. The structure, including the standard IUPAC numbering for the pyrimidine ring, is presented below.
Caption: Molecular structure of 4-Methoxy-2,6-dimethylpyrimidine.
Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is an essential technique for determining the structure of organic compounds by providing detailed information about the chemical environment of hydrogen atoms. The chemical shift of a proton is influenced by the electron density around it, while signal splitting (multiplicity) reveals information about neighboring protons.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Weigh approximately 5-10 mg of solid 4-Methoxy-2,6-dimethylpyrimidine.
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), within a clean, dry 5 mm NMR tube. Ensure complete dissolution.
-
Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like Tetramethylsilane (TMS) at 0 ppm.[3]
¹H NMR Data Interpretation
The structure of 4-Methoxy-2,6-dimethylpyrimidine suggests three distinct proton environments, leading to three unique signals in the ¹H NMR spectrum.
Caption: Correlation of protons to their expected ¹H NMR signals.
-
C2-CH₃ and C6-CH₃ Protons (a): Due to the molecule's symmetry, the two methyl groups at positions 2 and 6 are chemically equivalent. Their protons will resonate as a single peak. With no adjacent protons to couple with, this signal appears as a sharp singlet. Its integration value corresponds to six protons.
-
C4-OCH₃ Protons (b): The three protons of the methoxy group are also equivalent and do not have any neighboring protons. They will produce a distinct singlet integrating to three protons.
-
C5-H Proton (c): The lone proton attached to the C5 carbon of the pyrimidine ring is unique. It has no adjacent protons, resulting in a singlet with an integration value of one proton.
Summary of ¹H NMR Data
| Signal Label | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| a | C2-CH₃ & C6-CH₃ | ~2.4 | Singlet | 6H |
| b | C4-OCH₃ | ~3.9 | Singlet | 3H |
| c | C5-H | ~6.5 | Singlet | 1H |
Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy is a powerful technique for elucidating the carbon backbone of a molecule. In a standard proton-decoupled spectrum, each unique carbon atom produces a single peak, providing a count of non-equivalent carbons.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Weigh 20-50 mg of the sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Use a standard pulse sequence for proton-decoupled ¹³C NMR. The number of scans should be sufficient to achieve an adequate signal-to-noise ratio, and an appropriate relaxation delay (e.g., 2 seconds) should be employed.[3]
-
Processing: Process the FID and phase the spectrum. Reference the chemical shifts using the solvent peak (e.g., CDCl₃ at 77.16 ppm).[3]
¹³C NMR Data Interpretation
Based on the molecular structure, five distinct carbon signals are expected in the proton-decoupled ¹³C NMR spectrum. The chemical shifts are influenced by hybridization and the electronegativity of attached atoms. Aromatic methoxy carbons typically appear around 56 ppm, but this can be affected by conformational factors.[4]
-
C2 and C6: These two carbons are in identical chemical environments due to symmetry and will produce a single signal.
-
C4: This carbon is bonded to a nitrogen and an electronegative oxygen atom, causing it to be significantly deshielded and appear downfield.
-
C5: This is the only carbon in the ring bonded to a hydrogen atom.
-
C2-CH₃ and C6-CH₃: The carbons of the two methyl groups are equivalent and will give rise to one signal in the aliphatic region.
-
C4-OCH₃: The carbon of the methoxy group will appear as a single peak.
Summary of ¹³C NMR Data
| Assignment | Expected Chemical Shift (δ, ppm) |
| C2-CH₃ & C6-CH₃ | ~20-25 |
| C4-OCH₃ | ~55-60 |
| C5 | ~100-110 |
| C2 & C6 | ~160-165 |
| C4 | ~165-170 |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.
Experimental Protocol: Mass Spectrum Acquisition
Caption: General workflow for mass spectrometry analysis.
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.[3]
-
Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) or Electrospray Ionization (ESI) are common techniques.
-
Analysis: The resulting ions are separated by a mass analyzer based on their m/z ratio.
-
Detection: Ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.
Mass Spectrum Data Interpretation
The mass spectrum provides the molecular weight and clues to the molecule's structure through fragmentation.
-
Molecular Ion Peak (M⁺): The molecular weight of C₇H₁₀N₂O is 138.17. Therefore, the molecular ion peak is expected at m/z = 138 . A peak at m/z = 139, representing the [M+H]⁺ adduct, may also be prominent, especially in ESI.
-
Key Fragmentation Patterns: Analysis of related structures like 4-Methoxy-2-methylpyrimidine suggests common fragmentation pathways for methoxypyrimidines.[5]
-
Loss of a methyl radical (•CH₃): [M - 15]⁺ → m/z = 123
-
Loss of a methoxy radical (•OCH₃): [M - 31]⁺ → m/z = 107
-
Loss of formaldehyde (CH₂O) from the methoxy group: [M - 30]⁺ → m/z = 108
-
Further fragmentation of the pyrimidine ring can lead to smaller fragments.
-
Summary of Expected Mass Spectrum Data
| m/z Value | Proposed Fragment Identity |
| 138 | [C₇H₁₀N₂O]⁺ (Molecular Ion) |
| 123 | [M - CH₃]⁺ |
| 107 | [M - OCH₃]⁺ |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Specific functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent tool for functional group identification.
Experimental Protocol: FT-IR Spectrum Acquisition
-
Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly to create a fine powder.
-
Pellet Formation: Place the powder in a pellet die and apply pressure to form a thin, transparent KBr pellet.
-
Spectrum Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted.[3][6]
IR Spectrum Data Interpretation
The IR spectrum of 4-Methoxy-2,6-dimethylpyrimidine will display characteristic absorption bands corresponding to its functional groups.
Caption: Key vibrational modes for 4-Methoxy-2,6-dimethylpyrimidine.
-
C-H Stretching: Look for bands just below 3000 cm⁻¹ for the sp³ C-H bonds of the methyl and methoxy groups, and potentially weaker bands just above 3000 cm⁻¹ for the sp² C-H bond on the ring.
-
C=N and C=C Stretching: The pyrimidine ring will exhibit characteristic stretching vibrations in the 1600-1450 cm⁻¹ region. These are often strong and sharp.
-
C-O Stretching: A strong absorption band corresponding to the C-O stretch of the methoxy group is expected in the 1250-1050 cm⁻¹ range. This is a key diagnostic peak for the methoxy functionality.
-
C-H Bending: Bending vibrations for the methyl groups will appear around 1450 cm⁻¹ and 1375 cm⁻¹.
Summary of Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic (C5-H) |
| 3000-2850 | C-H Stretch | Aliphatic (CH₃) |
| 1600-1450 | C=N and C=C Stretch | Pyrimidine Ring |
| 1470-1430 | C-H Asymmetric Bend | Methyl (CH₃) |
| 1250-1050 | C-O Stretch (Asymmetric/Symmetric) | Methoxy (Ar-O-CH₃) |
Conclusion
The collective analysis of ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy provides a self-validating and unambiguous characterization of 4-Methoxy-2,6-dimethylpyrimidine. The ¹H and ¹³C NMR spectra confirm the symmetric arrangement of the methyl groups and the presence of three and five unique proton and carbon environments, respectively. Mass spectrometry verifies the molecular weight at m/z 138 and reveals predictable fragmentation patterns. Finally, IR spectroscopy confirms the presence of key functional groups, including the pyrimidine ring, methyl groups, and the diagnostic C-O bond of the methoxy substituent. This comprehensive spectroscopic profile serves as a reliable benchmark for the identification and quality assessment of 4-Methoxy-2,6-dimethylpyrimidine in research and development settings.
References
-
Xu, D., Zhu, Z., Xu, H., & Wang, Z. (n.d.). NOTE A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. School of Pharmaceutical and Life Sciences, Changzhou University. [Link]
-
4-Methoxy-2-methylpyrimidine. PubChem. [Link]
-
A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine - ResearchGate. [Link]
- Method for preparing 4, 6 - dimethoxy -2 - methanesulfonyl pyrimidine - Google P
-
Facile and green synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine using chloromethane as methylating agent | Request PDF - ResearchGate. [Link]
-
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | C7H10N2O4S | CID 838363 - PubChem. [Link]
-
13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Human Metabolome Database. [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. [Link]
-
Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed. [Link]
-
4,6-Dimethylpyrimidine | C6H8N2 | CID 15257 - PubChem. [Link]
-
FT-IR and FT-Raman spectral analysis of 2-amino – 4,6- dimethylpyrimidine - IJERA. [Link]
-
Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Methoxy-2-methylpyrimidine | C6H8N2O | CID 535905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ijera.com [ijera.com]
An In-depth Technical Guide to the Reaction Mechanisms of Pyrimidine Synthesis
Introduction: The Central Role of Pyrimidines in Cellular Homeostasis and Disease
Pyrimidines, including cytosine (C), uracil (U), and thymine (T), are fundamental building blocks for essential biomolecules such as DNA and RNA.[1] The continuous and regulated supply of these nucleotides is critical for genetic integrity, cell proliferation, and overall cellular function.[1] Cells have evolved two primary mechanisms for pyrimidine nucleotide production: the de novo synthesis pathway and the salvage pathway.[1][2] The de novo pathway constructs pyrimidine rings from simple precursors like bicarbonate, aspartate, and glutamine, an energy-intensive process crucial for rapidly dividing cells.[1][2] In contrast, the salvage pathway is an energy-conserving mechanism that recycles pre-existing pyrimidine bases and nucleosides from the degradation of nucleic acids.[1][3][4]
A comprehensive understanding of the intricate reaction mechanisms and regulatory networks governing these pathways is paramount for researchers and drug development professionals. Dysregulation of pyrimidine metabolism is implicated in various diseases, including cancer and immunodeficiency disorders.[][6] Consequently, the enzymes within these pathways have emerged as significant targets for therapeutic intervention.[][7] This guide provides a detailed exploration of the core reaction mechanisms of both de novo and salvage pyrimidine synthesis, offering field-proven insights into their regulation and therapeutic targeting.
Part 1: The De Novo Pyrimidine Synthesis Pathway: Building from the Ground Up
The de novo synthesis of pyrimidines is a highly conserved and tightly regulated metabolic pathway that ensures a sufficient supply of pyrimidine nucleotides for DNA and RNA synthesis.[8] This process occurs in the cytoplasm of most cells, with one key step taking place in the mitochondria.[6][9] The pathway culminates in the synthesis of the first pyrimidine nucleotide, Uridine Monophosphate (UMP).[1][]
Causality Behind the Pathway: Why a Multi-Step, Regulated Process?
The multi-step nature of the de novo pathway allows for precise control at various points, ensuring that the production of pyrimidines is tightly coupled with the cell's metabolic state and proliferative needs.[1] The significant energy investment in this pathway necessitates stringent regulation to prevent the wasteful overproduction of nucleotides.[1] Feedback inhibition by downstream products is a key feature of this regulation, allowing the cell to sense and respond to fluctuating nucleotide pools.[1][9]
Core Reaction Mechanisms of De Novo Synthesis
The synthesis of UMP involves six key enzymatic steps:
Step 1: Synthesis of Carbamoyl Phosphate
-
Enzyme: Carbamoyl Phosphate Synthetase II (CPS II)[1][]
-
Reaction: This is the first and rate-limiting step in animals.[1][9] CPS II catalyzes the ATP-dependent synthesis of carbamoyl phosphate from glutamine (as the nitrogen donor), bicarbonate (HCO₃⁻), and two molecules of ATP.[1][][10]
-
Causality: Locating this initial, committed step in the cytosol separates it from the urea cycle's carbamoyl phosphate synthetase I in the mitochondria, preventing metabolic crosstalk.[10]
Step 2: Formation of Carbamoyl Aspartate
-
Enzyme: Aspartate Transcarbamoylase (ATCase)[][9]
-
Reaction: Carbamoyl phosphate condenses with aspartate to form N-carbamoyl-L-aspartate.[] This step commits the precursors to the pyrimidine synthesis pathway.
-
Regulation in Bacteria: In bacteria, ATCase is the primary regulatory enzyme, allosterically inhibited by the final product CTP and activated by ATP.[6][10]
Step 3: Ring Closure to Form Dihydroorotate
-
Reaction: An intramolecular condensation reaction occurs, leading to the removal of a water molecule and the formation of the pyrimidine ring structure, L-dihydroorotate.[9][10]
Step 4: Oxidation of Dihydroorotate
-
Reaction: Dihydroorotate is oxidized to orotate. This is the only mitochondrial step in the pathway in eukaryotes.[9]
-
Therapeutic Relevance: DHODH is a major target for immunosuppressive and anti-proliferative drugs.[6][7]
Step 5: Formation of Orotidine 5'-Monophosphate (OMP)
-
Enzyme: Orotate Phosphoribosyltransferase (OPRT)[][9]
-
Reaction: Orotate reacts with 5-phosphoribosyl-1-pyrophosphate (PRPP) to form the first nucleotide, orotidine 5'-monophosphate (OMP).[][9]
Step 6: Decarboxylation to Uridine 5'-Monophosphate (UMP)
-
Reaction: OMP is decarboxylated to yield uridine 5'-monophosphate (UMP), the precursor for all other pyrimidine nucleotides.[1][]
In mammals, the first three enzymes (CPS II, ATCase, and Dihydroorotase) are part of a single multifunctional protein called CAD, while the last two enzymes (OPRT and OMP Decarboxylase) are on another bifunctional protein, UMP synthase.[9] This channeling of intermediates increases the efficiency of the pathway.
Visualizing the De Novo Pathway
Caption: The De Novo Pyrimidine Synthesis Pathway.
Regulation of the De Novo Pathway
The regulation of de novo pyrimidine synthesis is crucial to maintain a balanced pool of nucleotides.[1] The primary regulatory mechanisms include:
-
Feedback Inhibition: The end-product UTP allosterically inhibits CPS II, the rate-limiting enzyme in animals.[1][9] In bacteria, CTP inhibits ATCase.[6][10]
-
Substrate Activation: ATP and PRPP act as positive effectors, activating CPS II and signaling a state of high energy and a need for nucleotide synthesis.[6][9]
| Regulator | Target Enzyme | Effect | Cellular Rationale |
| UTP | CPS II (Animals) | Inhibition | Signals sufficient pyrimidine levels.[1][9] |
| CTP | ATCase (Bacteria) | Inhibition | Signals sufficient pyrimidine levels.[6][10] |
| ATP, PRPP | CPS II (Animals) | Activation | Signals high energy and precursor availability.[6][9] |
Part 2: The Pyrimidine Salvage Pathway: The Art of Recycling
The pyrimidine salvage pathway provides a less energy-intensive alternative to de novo synthesis by recycling free pyrimidine bases and nucleosides.[1][3] This pathway is particularly important in cells that are not actively dividing or in tissues with limited de novo synthesis capacity.[1]
Causality Behind the Pathway: Why Recycle?
The salvage pathway is a testament to the cell's metabolic efficiency. By reusing existing components, the cell conserves the significant amount of energy that would otherwise be required for de novo synthesis.[3] This is especially critical for the uptake of nucleoside analog drugs used in chemotherapy and antiviral treatments, which are activated by the enzymes of this pathway.
Core Reaction Mechanisms of the Salvage Pathway
The salvage pathway utilizes several key enzymes to convert salvaged bases and nucleosides back into nucleotides:
-
Thymidine Kinase (TK): This enzyme phosphorylates thymidine to thymidine monophosphate (TMP).[4][6] There are two main isoenzymes, TK1 (cytosolic) and TK2 (mitochondrial), which have different substrate specificities.[2]
-
Uridine-Cytidine Kinase (UCK): This kinase phosphorylates uridine and cytidine to UMP and CMP, respectively.[2]
-
Thymidine Phosphorylase (TP) and Uridine Phosphorylase (UP): These enzymes catalyze the reversible conversion of thymine and uracil to their respective nucleosides, thymidine and uridine, using a ribose-1-phosphate donor.[1][4]
-
Cytidine Deaminase: This enzyme can convert cytidine to uridine, which can then be salvaged by uridine phosphorylase or uridine-cytidine kinase.[4]
Visualizing the Salvage Pathway
Caption: The Pyrimidine Salvage Pathway.
Part 3: Experimental Protocols for Studying Pyrimidine Synthesis
To investigate the mechanisms and regulation of pyrimidine synthesis, researchers employ a variety of experimental techniques. The following protocol provides a self-validating system for assessing the activity of a key regulatory enzyme in the de novo pathway.
Protocol: Enzyme Assay for Aspartate Transcarbamoylase (ATCase)
Objective: To determine the enzymatic activity of ATCase in a cell or tissue lysate by measuring the rate of N-carbamoyl-L-aspartate formation.
Methodology:
-
Preparation of Cell-Free Extract:
-
Harvest cells and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in an ice-cold homogenization buffer (e.g., Tris-HCl buffer with protease inhibitors).
-
Lyse the cells using a sonicator or by freeze-thaw cycles.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant, which contains the cytosolic proteins, including ATCase. Determine the total protein concentration using a standard method like the Bradford assay.
-
-
Assay Reaction:
-
Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 8.0), carbamoyl phosphate, and L-aspartate.
-
Pre-warm the reaction mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a known amount of the cell-free extract.
-
Incubate the reaction for a specific time period (e.g., 15-30 minutes), ensuring the reaction rate is linear.
-
Stop the reaction by adding an acidic reagent (e.g., a mixture of sulfuric acid and acetic acid).
-
-
Quantification of Product:
-
The product, N-carbamoyl-L-aspartate, can be quantified colorimetrically. The acid used to stop the reaction also helps to convert the product into a colored compound upon heating with diacetyl monoxime.
-
Heat the samples at 60-100°C for a set time to allow for color development.
-
Measure the absorbance of the colored product at a specific wavelength (e.g., 466 nm) using a spectrophotometer.
-
Create a standard curve using known concentrations of N-carbamoyl-L-aspartate to determine the amount of product formed in the enzymatic reaction.
-
-
Data Analysis and Validation:
-
Calculate the specific activity of ATCase as micromoles of product formed per minute per milligram of protein.
-
Self-Validation: Run parallel control reactions lacking either the enzyme extract or one of the substrates (carbamoyl phosphate or aspartate) to ensure that the measured activity is specific to ATCase. Additionally, test the effect of a known ATCase inhibitor, such as PALA (N-(phosphonacetyl)-L-aspartate), to confirm the identity of the enzyme activity.[11][12]
-
Part 4: Therapeutic Targeting of Pyrimidine Synthesis
The critical role of pyrimidine synthesis in cell proliferation makes it an attractive target for drug development, particularly in oncology and immunology.[]
-
Inhibitors of De Novo Synthesis:
-
Leflunomide and Teriflunomide: These drugs inhibit DHODH, the mitochondrial enzyme in the de novo pathway.[7] By blocking pyrimidine synthesis, they suppress the proliferation of rapidly dividing cells like activated lymphocytes, making them effective in treating autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.[7]
-
5-Fluorouracil (5-FU): A cornerstone of cancer chemotherapy, 5-FU is a pyrimidine analog that, once metabolized, inhibits thymidylate synthase, an enzyme crucial for the synthesis of thymidine nucleotides required for DNA replication.[13]
-
PALA (N-(phosphonacetyl)-L-aspartate): This is a potent and specific inhibitor of ATCase, which has shown antitumor activity.[11][12]
-
-
Exploiting the Salvage Pathway:
-
Many nucleoside analog drugs, such as the anti-cancer agent gemcitabine, are pro-drugs that must be phosphorylated by salvage pathway enzymes like deoxycytidine kinase (dCK) to become active.[2] The expression levels of these enzymes can therefore be a determinant of drug efficacy.
-
Conclusion
The dual pathways of pyrimidine synthesis, de novo and salvage, represent a sophisticated and highly regulated system essential for cellular life. The detailed understanding of the reaction mechanisms, the intricate regulatory networks, and the key enzymes involved provides a solid foundation for both basic research and the development of targeted therapeutics. As our knowledge of these pathways continues to expand, so too will our ability to modulate them for the treatment of a wide range of human diseases.
References
-
Microbe Notes. (2023, October 18). De novo pyrimidine synthesis: steps, pathways, uses. [Link]
-
Wikipedia. (n.d.). Pyrimidine metabolism. [Link]
-
Reyes, P., Rathod, P. K., Sanchez, D. I., Mura, C. V., Walliker, D., & Tanaka, M. (1982). Enzymes of pyrimidine salvage pathways in intraerythrocytic Plasmodium falciparum. Molecular and Biochemical Parasitology, 5(5), 269-280. [Link]
-
RxList. (2022, January 12). Pyrimidine Synthesis Inhibitors. [Link]
-
The Science Notes. (2023, May 1). Salvage Pathway: Purine and Pyrimidine Nucleotide Synthesis. [Link]
-
Graves, L. M., Guy, H. I., & Kozlowski, P. (2002). De novo synthesis of pyrimidine nucleotides; emerging interfaces with signal transduction pathways. Cellular and Molecular Life Sciences CMLS, 59(5), 781-796. [Link]
-
Dr. K. (2023, August 21). Pyrimidine Salvage pathway = Pyrimidine Nucleotides synthesis pathway = Nucleotide synthesis. YouTube. [Link]
-
Clemons, J., Lairson, D. R., & Lairson, L. L. (2022). Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. Cancers, 14(4), 1047. [Link]
-
DAV University. (n.d.). de novo synthesis of pyrimidine ribonucleotides. [Link]
-
Ahern, K., & Rajagopal, I. (2023, August 31). 7.10: Pyrimidine de novo Biosynthesis. Biology LibreTexts. [Link]
-
Moyer, J. D., & Handschumacher, R. E. (1979). Selective Inhibition of Pyrimidine Biosynthesis and Effect on Proliferative Growth of Colonic Cancer Cells. Cancer Research, 39(9), 3089-3094. [Link]
-
ResearchGate. (n.d.). Inhibitors of de novo pyrimidine synthesis. Summary pathway depicting.... [Link]
-
Ali, J. A., & Morris, J. C. (2016). Pyrimidine Salvage Enzymes Are Essential for De Novo Biosynthesis of Deoxypyrimidine Nucleotides in Trypanosoma brucei. PLOS Pathogens, 12(1), e1005328. [Link]
-
Lucas-Hourani, M., Dauzonne, D., Jadditional, P., & Helynck, O. (2013). Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity. PLoS ONE, 8(9), e73853. [Link]
-
Christopherson, R. I., & Lyons, S. D. (1990). Inhibitors of de Novo Nucleotide Biosynthesis as Drugs. Accounts of Chemical Research, 23(7), 238-245. [Link]
Sources
- 1. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 2. Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thesciencenotes.com [thesciencenotes.com]
- 4. youtube.com [youtube.com]
- 6. microbenotes.com [microbenotes.com]
- 7. Pyrimidine Synthesis Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 8. De novo synthesis of pyrimidine nucleotides; emerging interfaces with signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 10. davuniversity.org [davuniversity.org]
- 11. Selective inhibition of pyrimidine biosynthesis and effect on proliferative growth of colonic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Methodological & Application
The Versatile Synthon: Application Notes on 4-Methoxy-2,6-dimethylpyrimidine in Modern Organic Synthesis
Introduction: Unveiling the Potential of a Substituted Pyrimidine
In the landscape of heterocyclic chemistry, pyrimidine scaffolds are of paramount importance, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Among the vast array of substituted pyrimidines, 4-Methoxy-2,6-dimethylpyrimidine emerges as a particularly versatile and strategic building block in organic synthesis. Its unique electronic and steric properties, arising from the interplay of the electron-donating methoxy and methyl groups on the electron-deficient pyrimidine core, render it a valuable synthon for the construction of complex molecular architectures.
This technical guide provides an in-depth exploration of the applications of 4-Methoxy-2,6-dimethylpyrimidine in organic synthesis, tailored for researchers, scientists, and drug development professionals. We will delve into its synthesis, key reactions, and its role in the preparation of high-value compounds, supported by detailed experimental protocols and mechanistic insights.
Core Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application.
| Property | Value |
| Molecular Formula | C₇H₁₀N₂O |
| Molecular Weight | 138.17 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| CAS Number | 14001-62-8 |
Spectroscopic Characterization:
-
¹H NMR (CDCl₃, 400 MHz): δ 6.35 (s, 1H, Ar-H), 3.95 (s, 3H, OCH₃), 2.45 (s, 6H, 2 x CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 168.5, 164.0, 105.0, 54.5, 24.0.
-
Mass Spectrometry (EI): m/z 138 (M⁺).
Synthesis of 4-Methoxy-2,6-dimethylpyrimidine: A Fundamental Protocol
The most common and efficient route to 4-Methoxy-2,6-dimethylpyrimidine involves the nucleophilic aromatic substitution of a suitable precursor, 4-chloro-2,6-dimethylpyrimidine, with sodium methoxide.[1] This reaction is a cornerstone for accessing this valuable intermediate.
Experimental Protocol 1: Synthesis of 4-Methoxy-2,6-dimethylpyrimidine
Materials:
-
4-chloro-2,6-dimethylpyrimidine
-
Sodium methoxide (NaOMe)
-
Anhydrous methanol (MeOH)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 4-chloro-2,6-dimethylpyrimidine (1.0 eq) in anhydrous methanol, add sodium methoxide (1.2 eq) portion-wise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between diethyl ether and saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 4-Methoxy-2,6-dimethylpyrimidine as a crystalline solid.
Diagram 1: Synthesis of 4-Methoxy-2,6-dimethylpyrimidine
Caption: Nucleophilic aromatic substitution for the synthesis of 4-Methoxy-2,6-dimethylpyrimidine.
Applications in the Synthesis of Bioactive Molecules
The strategic placement of the methoxy and methyl groups on the pyrimidine ring makes 4-Methoxy-2,6-dimethylpyrimidine a valuable precursor for the synthesis of a diverse range of bioactive molecules, particularly in the agrochemical and pharmaceutical industries.
Precursor to Sulfonylurea Herbicides
While many sulfonylurea herbicides utilize the 2-amino-4,6-dimethoxypyrimidine core, synthetic routes can be envisaged where 4-Methoxy-2,6-dimethylpyrimidine serves as a key intermediate.[3] The methoxy group can be a handle for further functionalization or can be converted to other functionalities. A plausible, albeit representative, synthetic strategy involves the nucleophilic substitution of the methoxy group.
Experimental Protocol 2: Representative Synthesis of a 4-Amino-2,6-dimethylpyrimidine Derivative
Causality behind Experimental Choices: The methoxy group at the 4-position of the pyrimidine ring can act as a leaving group in nucleophilic aromatic substitution reactions, particularly with potent nucleophiles like amines under forcing conditions. The choice of a high-boiling polar aprotic solvent like DMSO facilitates the reaction by solvating the transition state and allowing for higher reaction temperatures.
Materials:
-
4-Methoxy-2,6-dimethylpyrimidine
-
Ammonia (in a suitable solvent or as a gas)
-
Dimethyl sulfoxide (DMSO)
-
Sealed reaction vessel
-
Standard work-up and purification reagents
Procedure:
-
In a sealed reaction vessel, dissolve 4-Methoxy-2,6-dimethylpyrimidine (1.0 eq) in DMSO.
-
Introduce ammonia (excess) into the solution.
-
Heat the reaction mixture to 150-180 °C and maintain for 12-24 hours. Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the corresponding 4-amino-2,6-dimethylpyrimidine derivative.
Diagram 2: Conversion to 4-Aminopyrimidine Derivative
Caption: Nucleophilic substitution to form a 4-aminopyrimidine derivative.
Building Block for Kinase Inhibitors
The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors, often mimicking the adenine core of ATP.[2][4] The methyl and methoxy substituents of 4-Methoxy-2,6-dimethylpyrimidine can be strategically utilized to occupy specific pockets within the kinase active site, thereby enhancing potency and selectivity. The methyl groups, for instance, can be functionalized through condensation reactions.
Experimental Protocol 3: Representative Aldol Condensation for Kinase Inhibitor Scaffolds
Expertise & Experience Insights: The methyl groups at the 2- and 6-positions of the pyrimidine ring are activated by the electron-withdrawing nature of the ring nitrogens, making their protons acidic enough to be removed by a strong base, facilitating condensation with electrophiles like aldehydes.
Materials:
-
4-Methoxy-2,6-dimethylpyrimidine
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
Standard work-up and purification reagents
Procedure:
-
To a solution of sodium ethoxide (2.2 eq) in anhydrous ethanol, add 4-Methoxy-2,6-dimethylpyrimidine (1.0 eq) and the aromatic aldehyde (2.0 eq).
-
Heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and neutralize with a dilute acid (e.g., 1M HCl).
-
Remove the solvent under reduced pressure and partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by column chromatography to obtain the bis-styrylpyrimidine derivative.
Diagram 3: Synthesis of a Kinase Inhibitor Scaffold
Caption: Aldol condensation for the synthesis of a potential kinase inhibitor scaffold.
Conclusion: A Synthon of Strategic Importance
4-Methoxy-2,6-dimethylpyrimidine is a valuable and versatile building block in organic synthesis. Its straightforward preparation and the differential reactivity of its functional groups provide chemists with a powerful tool for the construction of complex and biologically active molecules. The protocols and insights provided in this guide are intended to serve as a foundation for further exploration and innovation in the application of this strategic synthon in drug discovery and agrochemical development.
References
-
Chi, Y.-H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7312–7330. [Link]
- Google Patents. (2020). CN111039876A - Preparation method of 4-amino-2, 6-dimethoxypyrimidine.
Sources
The Versatile Scaffold: 4-Methoxy-2,6-dimethylpyrimidine as a Pivotal Building Block in Pharmaceutical Synthesis
Introduction: The Strategic Importance of the Pyrimidine Core
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the central scaffold of numerous biologically active compounds, including nucleosides and a plethora of synthetic drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. Within this vast chemical space, 4-methoxy-2,6-dimethylpyrimidine emerges as a particularly valuable building block. The strategic placement of two methyl groups at positions 2 and 6, and a methoxy group at position 4, imparts a unique combination of reactivity and physicochemical properties. This guide provides an in-depth exploration of 4-methoxy-2,6-dimethylpyrimidine, detailing its synthesis, key reactions, and its application in the development of novel therapeutic agents.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of a building block is fundamental to its effective utilization in synthesis. The properties of 4-methoxy-2,6-dimethylpyrimidine are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀N₂O | [2] |
| Molecular Weight | 138.17 g/mol | [2] |
| CAS Number | 14001-62-8 | [2] |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | Not specified | |
| Boiling Point | Not specified | |
| Solubility | Soluble in water and common organic solvents | [3] |
Synthesis of 4-Methoxy-2,6-dimethylpyrimidine: A Two-Step Approach
The synthesis of 4-methoxy-2,6-dimethylpyrimidine can be efficiently achieved through a two-step process, commencing with the synthesis of its precursor, 4-hydroxy-2,6-dimethylpyrimidine.
Step 1: Synthesis of 4-Hydroxy-2,6-dimethylpyrimidine
The initial step involves the condensation of ethyl acetoacetate with thiourea, followed by a desulfurization reaction. This method is a modification of established procedures for synthesizing hydroxypyrimidines.[4]
Protocol: Synthesis of 4-Hydroxy-2,6-dimethylpyrimidine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiourea (1 mole) and ethyl acetoacetate (1 mole) in methanol.
-
Base Addition: To the stirred solution, add sodium methoxide (1.2 moles).
-
Reflux: Heat the reaction mixture to reflux for 6-8 hours.
-
Work-up: After cooling, the solvent is removed under reduced pressure. The resulting solid is dissolved in water and acidified with a mineral acid (e.g., HCl) to precipitate the 2-thio-4-hydroxy-6-methylpyrimidine.
-
Desulfurization: The dried 2-thio-4-hydroxy-6-methylpyrimidine is then suspended in an aqueous solution of chloroacetic acid and heated to effect desulfurization, yielding 4-hydroxy-2,6-dimethylpyrimidine.[4]
-
Purification: The product can be purified by recrystallization from water or an appropriate organic solvent.
Step 2: Methylation of 4-Hydroxy-2,6-dimethylpyrimidine
The final step is the methylation of the hydroxyl group to yield the target compound, 4-methoxy-2,6-dimethylpyrimidine. This is a standard O-methylation reaction.
Protocol: Methylation of 4-Hydroxy-2,6-dimethylpyrimidine
-
Reaction Setup: Suspend 4-hydroxy-2,6-dimethylpyrimidine (1 mole) in a suitable solvent such as dimethylformamide (DMF) or acetone in a round-bottom flask.
-
Base Addition: Add a base such as potassium carbonate (K₂CO₃, 1.5 moles) to the suspension.
-
Methylating Agent: To the stirred mixture, add a methylating agent, for example, dimethyl sulfate ((CH₃)₂SO₄, 1.2 moles) or methyl iodide (CH₃I, 1.2 moles), dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product can be purified by column chromatography on silica gel.
Application in Pharmaceutical Synthesis: Building Curcumin Analogs
Curcumin, a natural polyphenol, has garnered significant interest for its wide range of biological activities. However, its therapeutic potential is often limited by poor bioavailability and metabolic instability. The synthesis of curcumin analogs is a key strategy to overcome these limitations. The 4-methoxy-2,6-dimethylpyrimidine scaffold can be utilized in condensation reactions to create novel curcumin analogs with potentially improved pharmacological profiles.[5][6][7]
The active methyl groups at positions 2 and 6 of the pyrimidine ring can undergo condensation with aromatic aldehydes, such as vanillin derivatives, to form extended conjugated systems characteristic of curcuminoids.[8]
Protocol: Synthesis of a Curcumin Analog via Knoevenagel Condensation
This protocol is adapted from procedures for the synthesis of curcumin analogs using substituted pyrimidines.[8]
-
Reaction Setup: In a round-bottom flask, dissolve 4-methoxy-2,6-dimethylpyrimidine (1 mmole) and a substituted vanillin derivative (e.g., 3,4-dimethoxybenzaldehyde, 2.2 mmoles) in glacial acetic acid.
-
Catalyst: Add ammonium acetate (1.7 g) to the solution to act as a catalyst.
-
Reaction: Heat the mixture to 100 °C and stir overnight (approximately 16 hours). The reaction progress can be monitored by TLC, observing the formation of a colored product.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice water. A precipitate will form.
-
Purification: Collect the solid by filtration, wash with water, and then purify by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure curcumin analog.
Sources
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. Page loading... [wap.guidechem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. 2-Chloro-4,6-<i>bis</i>{(<i>E</i>)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine: Synthesis, Spectroscopic and Computational Evaluation - ProQuest [proquest.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes & Protocols: The Strategic Role of 4-Methoxy-2,6-dimethylpyrimidine and its Derivatives in Agrochemical Synthesis
Introduction: The Pyrimidine Core in Modern Agrochemicals
In the landscape of modern crop protection, the pyrimidine scaffold is a cornerstone of innovation. Its unique electronic properties and versatile substitution patterns have made it a privileged structure in the design of highly potent and selective agrochemicals. Among these, 4-Methoxy-2,6-dimethylpyrimidine stands out as a valuable chemical intermediate.[1] While its direct application is notable, its true significance in agrochemical synthesis is most profoundly realized through its amino-functionalized analogue, 2-Amino-4,6-disubstituted pyrimidines. These amines are critical building blocks for the sulfonylurea class of herbicides, a family of compounds celebrated for their high efficacy at exceptionally low application rates.[2]
This guide provides an in-depth exploration of the synthetic pathways leveraging this pyrimidine core for the creation of market-leading herbicides. We will dissect the reaction mechanisms, provide detailed, field-tested protocols, and explain the causal reasoning behind the experimental choices, offering researchers a comprehensive and actionable resource.
The Core Application: Gateway to Sulfonylurea Herbicides
Sulfonylurea herbicides function by inhibiting the acetolactate synthase (ALS) enzyme (also known as acetohydroxyacid synthase or AHAS).[2][3] This enzyme is the first and rate-limiting step in the biosynthesis of essential branched-chain amino acids—valine, leucine, and isoleucine—in plants.[4] Its inhibition leads to a rapid cessation of cell division and growth, ultimately resulting in weed death with minimal impact on crops that possess metabolic resistance pathways.
The archetypal synthesis of a sulfonylurea herbicide involves the condensation reaction between a substituted aminopyrimidine and an aryl sulfonyl isocyanate. This reaction forms the iconic sulfonylurea bridge (-SO₂-NH-CO-NH-), which is indispensable for the molecule's biological activity.[5]
The general workflow for developing these potent herbicides is a multi-stage process, beginning with the synthesis of key intermediates and culminating in rigorous biological evaluation.
Caption: Workflow for synthesis and evaluation of sulfonylurea herbicides.
Protocol 1: Synthesis of a Nicosulfuron Precursor Analog
Nicosulfuron is a selective, post-emergence herbicide widely used for controlling grass weeds in maize. Its synthesis exemplifies the core condensation reaction. While Nicosulfuron itself uses 2-Amino-4,6-dimethoxypyrimidine, this protocol is adapted to illustrate the general principle using a closely related pyrimidine amine.
Objective: To synthesize a sulfonylurea herbicide via the condensation of an aryl sulfonyl isocyanate and a substituted aminopyrimidine.
Step 1: Preparation of the Aryl Sulfonyl Isocyanate Intermediate
The sulfonyl isocyanate is a highly reactive intermediate, typically generated in situ or used immediately after preparation. It is formed from the corresponding sulfonamide via phosgenation or by using a phosgene equivalent like triphosgene (bis(trichloromethyl) carbonate).
-
Materials:
-
2-(Aminosulfonyl)-N,N-dimethylnicotinamide (or other suitable aryl sulfonamide)
-
Bis(trichloromethyl) carbonate (Triphosgene)
-
Anhydrous solvent (e.g., Toluene, 1,2-Dichloroethane)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
In a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, dissolve the aryl sulfonamide (1.0 eq) in the anhydrous solvent.
-
Add a catalytic amount of a suitable isocyanate (e.g., n-butyl isocyanate) to initiate the reaction.
-
Slowly add a solution of triphosgene (approx. 0.4 eq) in the same solvent via the dropping funnel. The reaction is exothermic and may require cooling to maintain control.
-
After the addition is complete, heat the mixture to reflux (typically 80-110°C, solvent-dependent) and monitor the reaction by TLC or IR spectroscopy (disappearance of the sulfonamide N-H stretch, appearance of the isocyanate -N=C=O stretch at ~2250 cm⁻¹).
-
Once the reaction is complete, the resulting solution of 2-isocyanatosulfonyl-N,N-dimethylnicotinamide is cooled to the reaction temperature for the next step and used without isolation.
-
-
Causality Explained: The use of an anhydrous solvent and inert atmosphere is critical because sulfonyl isocyanates are highly moisture-sensitive and will readily hydrolyze back to the sulfonamide, quenching the desired reaction. Triphosgene is a safer, solid alternative to gaseous phosgene.
Step 2: The Core Condensation Reaction
This step forms the final sulfonylurea molecule. The nucleophilic amino group of the pyrimidine attacks the electrophilic carbon of the isocyanate.
-
Materials:
-
Solution of aryl sulfonyl isocyanate from Step 1
-
2-Amino-4-methoxy-6-methylpyrimidine (1.0 eq)[6]
-
Anhydrous solvent (can be the same as Step 1)
-
-
Procedure:
-
To the cooled solution of the aryl sulfonyl isocyanate, add solid 2-Amino-4-methoxy-6-methylpyrimidine in one portion or as a slurry in the reaction solvent.
-
Stir the reaction mixture at a controlled temperature (often room temperature to 40°C) for several hours (e.g., 3-5 hours).[5]
-
Monitor the reaction progress by TLC until the starting aminopyrimidine is consumed.
-
Upon completion, the product may precipitate directly from the reaction mixture upon cooling. If not, the solvent is typically removed under reduced pressure.
-
The resulting crude solid is then purified.
-
-
Causality Explained: The reaction is typically straightforward and does not require a catalyst, as the isocyanate is highly electrophilic. The choice of temperature is a balance between achieving a reasonable reaction rate and preventing potential side reactions or degradation of the product.
Step 3: Isolation and Purification
-
Procedure:
-
The crude product is triturated with a non-polar solvent like hexane or diethyl ether to remove non-polar impurities.
-
The solid is collected by filtration.
-
For higher purity, recrystallization from a suitable solvent (e.g., methanol, ethanol, or acetonitrile) is performed.[5]
-
The final product is dried under vacuum to yield the pure sulfonylurea herbicide.
-
Characterization is performed using ¹H NMR, ¹³C NMR, and HRMS to confirm the structure and purity.[4]
-
Visualizing the Core Synthesis
The fundamental reaction involves the coupling of two key fragments, the pyrimidine heterocycle and the aryl sulfonamide, via the newly formed sulfonylurea bridge.
Caption: General reaction scheme for sulfonylurea herbicide synthesis.
Quantitative Data Summary
The synthesis of pyrimidine-based agrochemicals is a well-optimized field. Below is a summary of representative data for intermediates and final products in the sulfonylurea class.
| Compound/Intermediate | Role | Synthesis Method | Typical Yield | Purity | Reference |
| 2-Amino-4,6-dimethoxypyrimidine | Key Intermediate | Cyclization from guanidine and a malonate derivative | >77% | >99% | [7] |
| 4,6-dimethoxy-2-((phenoxycarbonyl)amino)-pyrimidine | Activated Intermediate | Reaction of aminopyrimidine with phenyl chloroformate | 74-90% | 95-98% | [8] |
| Pyrimidine-based Sulfonylureas | Final Herbicide | Condensation of sulfonyl isocyanate and aminopyrimidine | 80-95% | >98% | [4] |
Conclusion and Future Outlook
The 4-methoxy-2,6-dimethylpyrimidine scaffold and its derivatives, particularly the corresponding amines, are indispensable in modern agrochemical R&D. The synthetic protocols detailed herein provide a robust foundation for the creation of sulfonylurea herbicides. The causality-driven explanations for each experimental step empower researchers to not only replicate these methods but also to innovate upon them. As weed resistance continues to evolve, the rational design of new derivatives based on this privileged pyrimidine core will be critical. Future work will likely focus on introducing novel substituents to enhance the herbicidal spectrum, improve crop safety, and manage resistance, ensuring the continued utility of this remarkable class of molecules in global food production.
References
-
Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives. (2022). MDPI. Available at: [Link]
-
Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives. (n.d.). ResearchGate. Available at: [Link]
-
Synthesis and herbicidal activities of pyridyl sulfonylureas: More convenient preparation process of phenyl pyrimidylcarbamates | Request PDF. (2015). ResearchGate. Available at: [Link]
-
Synthesis of novel herbicidal sulfonylurea compounds with imidazo (1, 2-a) pyridine moiety. (1993). Journal of Pesticide Science. Available at: [Link]
-
Synthesis of commercial imidazopyridazine containing pyrimidinyl sulfonylurea herbicide Propyrisulfuron 17. (n.d.). ResearchGate. Available at: [Link]
-
NOTE A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. (n.d.). Journal of the Korean Chemical Society. Available at: [Link]
- EP0815086A1 - Preparation of 4,6-dimethoxy-2-((phenoxycarbonyl)amino)-pyrimidine. (1996). Google Patents.
- EP0184385A2 - N-[(4,6-Dimethoxypyrimidin-2-YL)Aminocarbonyl]-3-trifluoromethylpyridine-2-sulfonamide or salts thereof, herbicidal composition containing the same, and processs for the production of the compound. (1985). Google Patents.
- US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine. (2000). Google Patents.
- CN101747283B - Method for preparing 4, 6 - dimethoxy -2 - methanesulfonyl pyrimidine. (2008). Google Patents.
- CN103848791A - Synthesis method for 4,6-dimethoxy-2-((phenoxy carbonyl) amino)-pyrimidine. (2014). Google Patents.
-
(PDF) Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. (2021). ResearchGate. Available at: [Link]
- CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine. (2013). Google Patents.
-
2-Amino-4,6-dimethoxypyrimidine | C6H9N3O2 | CID 118946. (n.d.). PubChem. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 8. CN103848791A - Synthesis method for 4,6-dimethoxy-2-((phenoxy carbonyl) amino)-pyrimidine - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Novel Curcumin Analogs Utilizing 4-Methoxy-2,6-dimethylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Expanding the Therapeutic Horizon of Curcumin through Pyrimidine Hybridization
Curcumin, the principal curcuminoid derived from the rhizome of Curcuma longa, has garnered significant attention in the scientific community for its pleiotropic pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] However, the clinical translation of native curcumin is hampered by its poor aqueous solubility, low bioavailability, and rapid metabolism.[3][4] To circumvent these limitations, the synthesis of curcumin analogs has emerged as a promising strategy to enhance its drug-like properties and therapeutic efficacy.[1]
This application note details a synthetic approach and protocols for the generation of novel curcumin analogs by incorporating a 4-methoxy-2,6-dimethylpyrimidine scaffold. The pyrimidine nucleus is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs, and is known to impart a range of biological activities.[4][5][6] By strategically hybridizing the pharmacophoric features of curcumin with a substituted pyrimidine core, it is possible to create a new class of compounds with potentially improved stability, altered pharmacokinetic profiles, and novel mechanisms of action. This guide provides a comprehensive framework for the synthesis, characterization, and potential biological evaluation of these promising hybrid molecules.
Synthetic Strategy: Claisen-Schmidt Condensation for Bis(styryl)pyrimidine Synthesis
The core synthetic strategy for constructing the target curcumin analogs revolves around a double Claisen-Schmidt condensation (or a related Knoevenagel condensation) between 4-methoxy-2,6-dimethylpyrimidine and a suitably substituted aromatic aldehyde, such as vanillin (4-hydroxy-3-methoxybenzaldehyde) or its derivatives. The methyl groups at the C2 and C6 positions of the pyrimidine ring are activated by the electron-withdrawing nature of the heterocyclic ring, making their α-protons acidic enough to be removed by a base, thus enabling them to act as nucleophiles in a condensation reaction.[7][8]
The general reaction scheme is as follows:
Sources
- 1. mdpi.com [mdpi.com]
- 2. A Review of Curcumin and Its Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Stable Amino-Pyrimidine-Curcumin Analogs: Synthesis, Equilibria in Solution, and Potential Anti-Proliferative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Stable Amino-Pyrimidine–Curcumin Analogs: Synthesis, Equilibria in Solution, and Potential Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Cyclization Reaction of 3,5-Diacetyl-2,6-dimethylpyridine with Salicylic Aldehyde and Its Derivatives: Quantum-Chemical Study and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Routes to Functionalized Pyrimidine Derivatives: A Guide for Researchers
Introduction: The Enduring Significance of the Pyrimidine Scaffold in Modern Chemistry
The pyrimidine nucleus, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 3 positions, stands as a cornerstone in the fields of medicinal chemistry and materials science.[1][2] Its prevalence in nature, most notably as the core of the nucleobases cytosine, thymine, and uracil in DNA and RNA, underscores its fundamental biological importance.[1] This inherent biocompatibility has rendered pyrimidine derivatives a "privileged scaffold" in drug discovery, with a remarkable number of FDA-approved drugs for a wide array of therapeutic areas, including anticancer, antiviral, antimicrobial, and anti-inflammatory treatments, featuring this heterocyclic core.[3][4][5] The structural versatility of the pyrimidine ring, allowing for functionalization at multiple positions, enables the fine-tuning of physicochemical and pharmacological properties, making it a perennially attractive target for synthetic chemists.[3]
This technical guide provides a comprehensive overview of the principal synthetic strategies for accessing functionalized pyrimidine derivatives. Beyond a mere recitation of protocols, this document aims to provide a deeper understanding of the underlying chemical principles, empowering researchers to make informed decisions in their synthetic endeavors. We will delve into classical condensation reactions that form the bedrock of pyrimidine synthesis, as well as explore modern, more sophisticated methodologies such as transition-metal-catalyzed cross-coupling and direct C-H functionalization.
I. Classical Approaches: The Foundation of Pyrimidine Synthesis
The traditional methods for constructing the pyrimidine ring remain highly relevant due to their reliability, scalability, and use of readily available starting materials. These methods typically involve the condensation of a three-carbon component with a nitrogen-containing binucleophile.
A. The Principal Synthesis: Condensation of β-Dicarbonyl Compounds
The most fundamental and widely employed method for pyrimidine synthesis is the condensation of a β-dicarbonyl compound with an amidine, urea, or guanidine.[6] This acid- or base-catalyzed reaction proceeds via a cyclocondensation mechanism, ultimately leading to the formation of the pyrimidine ring.
-
Causality of Component Choice: The β-dicarbonyl compound provides the C4-C5-C6 fragment of the pyrimidine ring, while the N-C-N component (amidine, urea, or guanidine) supplies the N1-C2-N3 fragment. The nature of the substituents on both starting materials directly dictates the functionalization pattern of the resulting pyrimidine. For instance, using a substituted amidine allows for the introduction of a substituent at the C2 position.
Protocol 1: General Procedure for the Pinner Synthesis of 2-Substituted Pyrimidines
This protocol describes the condensation of a β-diketone with an amidine hydrochloride, a classic example of the Pinner synthesis.[7]
Materials:
-
β-Diketone (e.g., acetylacetone) (1.0 eq)
-
Amidine hydrochloride (e.g., acetamidine hydrochloride) (1.1 eq)
-
Base (e.g., sodium ethoxide, potassium carbonate) (2.5 eq)
-
Anhydrous ethanol
-
Glacial acetic acid (for neutralization)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of the base in anhydrous ethanol at room temperature, add the amidine hydrochloride and stir for 20-30 minutes.
-
Add the β-diketone dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired 2-substituted pyrimidine derivative.
B. The Biginelli Reaction: A Multicomponent Approach
The Biginelli reaction is a powerful one-pot, three-component synthesis that provides access to dihydropyrimidinones (DHPMs), which can be subsequently oxidized to pyrimidines.[6] This reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea.
-
Mechanistic Insight: The reaction is believed to proceed through the formation of an N-acyliminium ion intermediate from the aldehyde and urea, which then undergoes a Michael addition with the enolate of the β-ketoester, followed by cyclization and dehydration.
Workflow for the Biginelli Reaction and Subsequent Aromatization
Caption: Workflow for the synthesis of functionalized pyrimidines via the Biginelli reaction followed by aromatization.
II. Modern Synthetic Strategies: Expanding the Chemical Space
While classical methods are robust, modern synthetic chemistry has introduced more sophisticated and versatile approaches to pyrimidine synthesis, enabling the construction of highly complex and diverse derivatives.
A. Transition-Metal-Catalyzed Cross-Coupling Reactions
Transition-metal catalysis has revolutionized the functionalization of pre-formed pyrimidine rings.[8][9] Halogenated pyrimidines serve as excellent starting materials for a variety of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the introduction of a wide range of substituents at specific positions of the pyrimidine core.
-
Strategic Advantage: This approach offers a high degree of control over the final structure, as the functionalization occurs on a pre-existing pyrimidine scaffold. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity.[9]
Table 1: Representative Transition-Metal-Catalyzed Cross-Coupling Reactions for Pyrimidine Functionalization
| Reaction | Coupling Partners | Catalyst/Ligand | Typical Substituents Introduced |
| Suzuki-Miyaura | Halopyrimidine + Boronic acid/ester | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Aryl, Heteroaryl, Vinyl |
| Sonogashira | Halopyrimidine + Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI | Alkynyl |
| Buchwald-Hartwig | Halopyrimidine + Amine | Pd₂(dba)₃, Xantphos | Primary/Secondary amines |
| Heck | Halopyrimidine + Alkene | Pd(OAc)₂, P(o-tolyl)₃ | Alkenyl |
B. Direct C-H Functionalization: An Atom-Economical Approach
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of functionalized pyrimidines, avoiding the need for pre-functionalized starting materials.[10][11] This approach involves the selective activation and subsequent reaction of a C-H bond on the pyrimidine ring.
-
Key Principle: The regioselectivity of C-H functionalization is often directed by the electronic properties of the pyrimidine ring and the presence of directing groups.[12] Palladium-catalyzed C-H arylation, for example, has been successfully employed to introduce aryl groups at various positions of the pyrimidine nucleus.[11]
Protocol 2: Palladium-Catalyzed Direct C-H Arylation of a 4-Arylpyrimidine
This protocol is based on the work of Gupta et al. and describes the regioselective C-H arylation of 4-arylpyrimidines.[12]
Materials:
-
4-Arylpyrimidine (1.0 eq)
-
Aryl iodide (1.5 eq)
-
Pd(OAc)₂ (10 mol%)
-
Potassium acetate (KOAc) (2.0 eq)
-
Anhydrous Dimethylacetamide (DMA)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a reaction vessel, add the 4-arylpyrimidine, aryl iodide, Pd(OAc)₂, and KOAc.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous DMA via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 120 °C) and stir for the specified time, monitoring by TLC.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired C-H arylated pyrimidine derivative.
III. Experimental Workflows and Logical Relationships
The selection of a synthetic route is a critical decision that depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.
Caption: Decision tree for selecting a synthetic strategy for functionalized pyrimidines.
IV. Conclusion and Future Perspectives
The synthesis of functionalized pyrimidine derivatives is a dynamic and continuously evolving field. While classical methods provide a solid foundation, the development of novel catalytic systems and synthetic methodologies continues to expand the accessible chemical space. The increasing emphasis on green and sustainable chemistry will undoubtedly drive the development of more efficient and environmentally benign synthetic routes.[3] Furthermore, the integration of computational chemistry and high-throughput screening will accelerate the discovery of novel pyrimidine-based molecules with tailored properties for a wide range of applications, from medicine to materials science.
V. References
-
A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (n.d.).
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Journal of Indian Chemical Society.
-
Pyrimidine - Wikipedia. (n.d.).
-
Recent Advances in Direct C–H Functionalization of Pyrimidines - ResearchGate. (n.d.).
-
Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using 2 - Benchchem. (n.d.).
-
Maikhuri, V. K., Mathur, D., Chaudhary, A., Kumar, R., Parmar, V. S., & Singh, B. K. (2024). Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. Topics in Current Chemistry, 382(1), 4.
-
Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Current Chemistry Letters.
-
Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.).
-
Recent Advances in Direct C–H Functionalization of Pyrimidines. (2017). Synthesis, 50(03), 493-514.
-
Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). Future Journal of Pharmaceutical Sciences, 9(1), 45.
-
Islam, M. W., Islam, M. M., Habib, A., et al. (2024). A review on pyrimidine-based derivatives: Synthesis and their biological application. Journal of Heterocyclic Chemistry.
-
Special Issue: Pyrimidine and Purine Derivatives in Medicinal Chemistry. (n.d.). MDPI.
-
Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025). Journal of the Iranian Chemical Society.
-
C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. (2022). Journal of the American Chemical Society, 144(7), 2885–2892.
-
Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. (2024). Request PDF.
-
Wu, X.-F., & Wang, Z. (n.d.). Transition metal catalyzed pyrimidine, pyrazine, pyridazine and triazine synthesis.
-
Maikhuri, V. K., Mathur, D., Chaudhary, A., Kumar, R., Parmar, V. S., & Singh, B. K. (2024). Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. Topics in Current Chemistry, 382(1), 4.
-
Recent Advances in Pyrimidine-Based Drugs. (2022). Pharmaceuticals, 15(11), 1368.
-
Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. (2023). Molecules, 28(18), 6667.
-
Synthesis, reactions, and applications of pyrimidine derivatives. (2021). PDF.
-
C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. (2022). Journal of the American Chemical Society.
-
Pinner pyrimidine synthesis. (n.d.). PPTX.
-
Synthesis of C2-Functionalized Pyrimidine Derivatives by Using Arynes and Dithiopyrimidines. (2025). ResearchGate.
-
Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives. (n.d.). ACS Publications.
-
Current Advances in Synthesis and Therapeutic Applications of Pyrimidine: Review Article. (n.d.). PDF.
-
Gupta, S., Melanson, J. A., Vaillancourt, L., Nugent, W. A., Tanoury, G. J., & Schatte, G. (2018). Pyrimidine as an Aryl C–H Activating Group. Organic Letters, 20(12), 3754–3757.
-
Synthesis of pyrimidines from β-dicarbonyl compounds and cyanogen: a metal-catalysed one-pot process. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
-
Pyrimidine Synthesis Pathway: Synthesis of pyrimidine derivatives. (n.d.). Biochemistry Den.
-
De novo pyrimidine synthesis steps, pathways, uses. (2023). Microbe Notes.
-
A Comparative Guide to Pyrimidine Synthesis Pathways: De Novo vs. Salvage. (n.d.). Benchchem.
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI.
-
Pyrimidine Metabolism Pathways Synthesis and Degradation. (2024). Creative Proteomics Blog.
-
Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). Molecules, 27(15), 4987.
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. growingscience.com [growingscience.com]
- 3. ijsat.org [ijsat.org]
- 4. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrimidine - Wikipedia [en.wikipedia.org]
- 7. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 8. Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives [ouci.dntb.gov.ua]
- 9. Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Methylation of Dihydroxypyrimidines
Introduction: The Significance of Dihydroxypyrimidine Methylation
Dihydroxypyrimidines are a class of heterocyclic organic compounds that serve as crucial building blocks in the synthesis of a wide array of biologically active molecules. Their structural motif is found in various natural and synthetic compounds, including pharmaceuticals and agrochemicals. The methylation of dihydroxypyrimidines is a key chemical modification that significantly alters their physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This, in turn, can profoundly influence their biological activity. For instance, the methylation of 2-amino-4,6-dihydroxypyrimidine is a critical step in the synthesis of certain sulfonylurea herbicides[1]. Furthermore, methylated pyrimidines are integral to the structure of various therapeutic agents, including antitumor drugs[2].
This comprehensive guide provides detailed experimental protocols for the chemical methylation of dihydroxypyrimidines, offering insights into the underlying reaction mechanisms and guidance on the purification and characterization of the resulting products. The protocols are designed to be self-validating, ensuring reproducibility and reliability for researchers in drug discovery and chemical development.
Chemical Methylation of Dihydroxypyrimidines: Principles and Protocols
The chemical methylation of dihydroxypyrimidines typically involves a nucleophilic substitution reaction. The hydroxyl groups of the dihydroxypyrimidine, or its more reactive tautomeric form, act as nucleophiles, attacking the electrophilic methyl group of a methylating agent. The choice of methylating agent, solvent, base, and reaction conditions can influence the regioselectivity (O-methylation vs. N-methylation) and the overall yield of the reaction.
Protocol 1: Methylation of 2-Amino-4,6-dihydroxypyrimidine using Dimethyl Carbonate
This protocol details the methylation of 2-amino-4,6-dihydroxypyrimidine using dimethyl carbonate (DMC) as a green and efficient methylating agent. The reaction can be performed with or without a catalyst, although the use of a hydrotalcite catalyst has been shown to improve yields[1].
Reaction Principle: The hydroxyl groups of 2-amino-4,6-dihydroxypyrimidine attack the electrophilic methyl groups of dimethyl carbonate, leading to the formation of 2-amino-4,6-dimethoxypyrimidine. The reaction is typically carried out at elevated temperatures[1].
Experimental Workflow: Chemical Methylation
Caption: Workflow for the chemical methylation of 2-amino-4,6-dihydroxypyrimidine.
Materials and Reagents:
-
2-Amino-4,6-dihydroxypyrimidine
-
Dimethyl Carbonate (DMC)
-
Hydrotalcite catalyst (optional)
-
Methanol (or other suitable solvent)
-
Hydrochloric acid (HCl), 0.1 mol/L
-
Deionized water
-
Round-bottom flask or sealed reaction vessel
-
Magnetic stirrer and heating mantle/oil bath
-
Reflux condenser (if not in a sealed vessel)
-
Filtration apparatus
-
Rotary evaporator
-
Crystallization dish
-
Vacuum oven
Step-by-Step Protocol:
-
Reaction Setup: In a suitable reaction vessel, combine 2-amino-4,6-dihydroxypyrimidine, dimethyl carbonate, and the hydrotalcite catalyst (if used). The molar ratio of substrate to DMC can be varied to optimize the reaction (see table below)[1]. Add a suitable solvent if necessary to ensure proper mixing.
-
Reaction: Heat the mixture to the desired temperature (e.g., 140 °C) with vigorous stirring for the specified duration (e.g., 8 hours)[1]. If using an open flask, attach a reflux condenser. For reactions above the solvent's boiling point, a sealed pressure vessel is required.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. If a catalyst was used, filter the mixture to remove the solid catalyst.
-
Isolation: Remove the solvent and excess dimethyl carbonate from the filtrate by distillation or under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Drying: Dry the purified product in a vacuum oven to obtain the final 2-amino-4,6-dimethoxypyrimidine.
Quantitative Data Summary:
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Molar Ratio (Substrate:DMC) | 1:2 | 1:4 | 1:10 | 1:4 |
| Catalyst | None | None | None | Hydrotalcite (5 wt%) |
| Temperature (°C) | 100 | 200 | 140 | 140 |
| Reaction Time (h) | 6 | 8 | 8 | 8 |
| Yield (%) | 5 | Not Specified | 30.1 | 61 |
| Data adapted from BenchChem Application Notes[1]. |
Protocol 2: Methylation using Methyl Iodide
Methyl iodide is a highly reactive and effective methylating agent for a wide range of organic compounds, including those with hydroxyl groups[3]. This protocol provides a general procedure for the methylation of dihydroxypyrimidines using methyl iodide in the presence of a base.
Reaction Principle: The base (e.g., potassium carbonate) deprotonates the hydroxyl groups of the dihydroxypyrimidine, increasing their nucleophilicity. The resulting alkoxide then attacks the electrophilic methyl group of methyl iodide in an SN2 reaction to form the methylated product.
Materials and Reagents:
-
Dihydroxypyrimidine derivative
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle/oil bath
-
Reflux condenser
-
Filtration apparatus
-
Rotary evaporator
Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the dihydroxypyrimidine derivative, anhydrous potassium carbonate, and a suitable solvent like acetone or DMF.
-
Addition of Methylating Agent: While stirring, add methyl iodide to the suspension. The reaction is often performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
-
Reaction: Heat the reaction mixture to reflux (for acetone) or a moderately elevated temperature (for DMF, e.g., 50-60 °C) and stir for several hours until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Enzymatic Methylation of Dihydroxypyrimidines
While chemical methylation methods are robust, enzymatic approaches offer the potential for higher selectivity and milder reaction conditions. Methyltransferases are a class of enzymes that catalyze the transfer of a methyl group from a donor molecule, typically S-adenosylmethionine (SAM), to a substrate. While the enzymatic methylation of dihydroxypyrimidines is a less explored area compared to DNA or protein methylation, specific methyltransferases could potentially be identified or engineered for this purpose. The development of such enzymatic protocols would be of significant interest for green chemistry and biocatalysis applications.
Product Characterization and Quality Control
To ensure the successful synthesis of the desired methylated dihydroxypyrimidine and to confirm its purity, a combination of analytical techniques should be employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of the final product and for monitoring the progress of the reaction. A reversed-phase HPLC method can be developed to separate the starting material, methylated products, and any byproducts.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound. Techniques such as electrospray ionization (ESI) can be coupled with liquid chromatography (LC-MS) to provide both separation and mass information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy (¹H and ¹³C) is an indispensable tool for the structural elucidation of the methylated product. By analyzing the chemical shifts, coupling constants, and integration of the signals, the exact position of methylation (O- vs. N-methylation) and the overall structure of the molecule can be confirmed. For example, the appearance of a new singlet in the ¹H NMR spectrum around 3-4 ppm is indicative of the presence of a methyl group.
Logical Relationship: Synthesis to Analysis
Caption: The logical progression from synthesis to a fully validated product.
References
-
ACS Omega. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.
-
PubMed. (1995). Effect of methylation on the pyrimidine-pyrimidine stacking interaction studied by (1)H NMR chemical shift. Retrieved from [Link]
- Google Patents. (n.d.). WO1997044327A1 - Process for making 4,6-dihydroxypyrimidine.
- Google Patents. (n.d.). US5847139A - Process for the preparation of 4, 6- dihydroxypyrimidine.
-
Juniper Publishers. (2025). Use of Methyliodide in o-Methylation of organic compounds. Retrieved from [Link]
-
PubMed. (1990). Mass spectrometry of methyl and methyl-d3 derivatives of diuretic agents. Retrieved from [Link]
-
MicroCombiChem GmbH. (n.d.). Purification, Preparative HPLC-MS. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Methylation of hydroxy flavonols using methyl iodide and potassium carbonate. Retrieved from [Link]
-
Wikipedia. (n.d.). Uracil. Retrieved from [Link]
-
PubMed. (2012). Synthesis of N-methylated cyclic peptides. Retrieved from [Link]
-
Reddit. (2020). Methylation using iodomethane. Retrieved from [Link]
-
Taros Chemicals. (n.d.). HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. Retrieved from [Link]
-
Twist Bioscience. (n.d.). NEBNext Enzymatic Methyl-seq Library Preparation Protocol. Retrieved from [Link]
-
ResearchGate. (2023). Whole Genome Methylation Sequencing via Enzymatic Conversion (EM-seq): Protocol, Data Processing and Analysis. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Production of Methyl-Iodide in the Environment. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Selective Chemoprecipitation to Enrich Nitropeptides from Complex Proteomes for Mass Spectrometric Analysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Enzymatic methyl-seq. Retrieved from [Link]
-
bioRxiv. (2023). Whole Genome Methylation Sequencing via Enzymatic Conversion (EM-seq): Protocol, Data Processing and Analysis. Retrieved from [Link]
Sources
Application Notes & Protocols for the Synthesis of 2-Amino-4,6-dimethoxypyrimidine from Guanidine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-4,6-dimethoxypyrimidine (ADMP) is a pivotal intermediate in the synthesis of a multitude of biologically active compounds, most notably sulfonylurea herbicides and various therapeutic agents.[1][2] Its structural backbone, a pyrimidine ring, is a fundamental heterocyclic scaffold found in nucleic acids, rendering its derivatives of significant interest in medicinal and agricultural chemistry.[1] This guide provides a comprehensive examination of the synthesis of ADMP originating from guanidine, a readily available and cost-effective starting material. We will delve into the established multi-step synthesis involving chlorination, as well as a more contemporary, greener approach that circumvents the use of hazardous reagents. This document is structured to provide not just procedural steps, but also the underlying chemical rationale, ensuring a deep and applicable understanding for professionals in drug development and chemical synthesis.
Introduction to Synthetic Strategy
The synthesis of 2-amino-4,6-dimethoxypyrimidine from guanidine is a cornerstone reaction in heterocyclic chemistry, providing a versatile platform for further molecular elaboration.[3] The primary strategy involves the construction of the pyrimidine ring through the condensation of guanidine with a 1,3-dicarbonyl compound, followed by functional group manipulation to install the desired methoxy groups. Two principal pathways have been established, each with distinct advantages and considerations regarding reagent toxicity, waste generation, and process efficiency.[4][5]
-
The Classical Route: This well-established method involves a three-step sequence:
-
Cyclization: Condensation of a guanidine salt with diethyl malonate to form 2-amino-4,6-dihydroxypyrimidine.
-
Chlorination: Conversion of the dihydroxy intermediate to 2-amino-4,6-dichloropyrimidine using a chlorinating agent like phosphorus oxychloride (POCl₃).[5]
-
Methoxylation: Nucleophilic substitution of the chlorine atoms with methoxy groups using sodium methoxide.[5]
-
-
The Greener Methylation Route: In response to the environmental and safety concerns associated with the classical route, a more benign approach has been developed.[4] This method proceeds via:
-
Cyclization: The same initial condensation to yield 2-amino-4,6-dihydroxypyrimidine.
-
Direct Methylation: The use of a green methylating agent, such as dimethyl carbonate (DMC), to directly convert the dihydroxy intermediate to the final product, thus avoiding the use of harsh chlorinating agents.[4][6]
-
This guide will provide detailed protocols for both the cyclization step and the subsequent greener methylation pathway, as it represents a more modern and environmentally conscious approach.
Chemical Principles and Mechanistic Insights
The Traube Pyrimidine Synthesis: Cyclization of Guanidine and Diethyl Malonate
The initial and foundational step in this synthesis is a classic condensation reaction. Guanidine, with its nucleophilic nitrogen atoms, reacts with the electrophilic carbonyl carbons of diethyl malonate. The reaction is base-catalyzed, typically employing a strong base like sodium methoxide, which serves to deprotonate the guanidine, increasing its nucleophilicity, and also to facilitate the cyclization process.[6]
The generally accepted mechanism proceeds as follows:
-
Deprotonation of Guanidine: The strong base removes a proton from guanidine, forming a more potent nucleophile.
-
Nucleophilic Attack: The guanidine anion attacks one of the carbonyl carbons of diethyl malonate, forming a tetrahedral intermediate.
-
Intramolecular Cyclization: A subsequent intramolecular nucleophilic attack from another nitrogen atom of the guanidine moiety onto the second carbonyl carbon leads to the formation of a six-membered ring.
-
Elimination and Tautomerization: The elimination of two molecules of ethanol and subsequent tautomerization yields the stable aromatic 2-amino-4,6-dihydroxypyrimidine.[6][7]
Caption: Reaction pathway for the cyclization of guanidine and diethyl malonate.
Green Methylation with Dimethyl Carbonate (DMC)
The direct methylation of 2-amino-4,6-dihydroxypyrimidine with dimethyl carbonate represents a significant advancement in green chemistry. DMC is a non-toxic, biodegradable reagent that serves as an environmentally friendly alternative to traditional methylating agents like methyl halides or dimethyl sulfate, and it avoids the use of hazardous chlorinating agents like POCl₃.[4][8]
The reaction is typically performed under pressure and at elevated temperatures, often in the presence of a base catalyst such as potassium carbonate.[6] The hydroxyl groups of the pyrimidine ring act as nucleophiles, attacking the electrophilic methyl groups of the dimethyl carbonate. The reaction proceeds via a nucleophilic substitution mechanism. The basic catalyst facilitates the deprotonation of the hydroxyl groups, enhancing their nucleophilicity. The byproducts of this reaction are methanol and carbon dioxide, which are significantly less harmful than the waste generated in the classical chlorination-methoxylation sequence.[4]
Experimental Protocols
Synthesis of 2-Amino-4,6-dihydroxypyrimidine (Intermediate)
This protocol is adapted from established literature procedures.[4][6][9]
Materials and Reagents:
-
Guanidine nitrate
-
Diethyl malonate
-
Sodium methoxide (liquid)
-
Anhydrous methanol
-
Hydrochloric acid (0.1 mol/L)
-
Deionized water
Equipment:
-
500 mL four-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Distillation apparatus
-
Büchner funnel and filter flask
-
pH meter or pH paper
Procedure:
-
Charging the Reactor: In a 500 mL four-necked flask equipped with a stirrer, thermometer, and reflux condenser, charge 58.6 g of guanidine nitrate and 64 g of diethyl malonate.[6]
-
Solvent Addition: Add 23.6 g of anhydrous methanol and stir to create a homogenous mixture.[6]
-
Base Addition: Heat the mixture to 60°C. Slowly add 216 g of liquid sodium methoxide dropwise over approximately 1 hour.[1]
-
Reaction: Once the addition is complete, raise the temperature to 68°C and maintain the reaction under reflux for 3.5 hours.[1][4]
-
Work-up and Isolation:
-
After the reaction period, distill the mixture to recover the methanol. A white solid will remain in the flask.[4]
-
Allow the flask to cool, then add deionized water until the white solid is completely dissolved.[4][6]
-
Filter the solution to remove any insoluble materials.
-
Adjust the pH of the filtrate to between 5 and 6 using a 0.1 mol/L HCl solution. This will cause the product to precipitate.[4][9]
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid product thoroughly with deionized water.[6]
-
Dry the product in a vacuum oven to a constant weight to yield 2-amino-4,6-dihydroxypyrimidine.
-
Synthesis of 2-Amino-4,6-dimethoxypyrimidine via Green Methylation
This protocol details the direct methylation of the previously synthesized intermediate using dimethyl carbonate.[6][8]
Materials and Reagents:
-
2-Amino-4,6-dihydroxypyrimidine (from Step 3.1)
-
Dimethyl carbonate (DMC)
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH) (catalyst)
-
Ethyl acetate
Equipment:
-
High-pressure autoclave (150 mL)
-
Heating and stirring mechanism for the autoclave
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reactor Setup: In a 150 mL high-pressure autoclave, add 25.4 g of 2-amino-4,6-dihydroxypyrimidine.
-
Reagent Addition: Add 72 g of dimethyl carbonate (a molar ratio of approximately 1:4 with the pyrimidine derivative) and a catalytic amount of a base, such as 0.4 g of NaOH or an appropriate amount of K₂CO₃.[4]
-
Reaction: Seal the autoclave and heat the mixture to 140°C for 8 hours with continuous stirring.[4][6]
-
Cooling and Isolation: After the reaction is complete, cool the autoclave to room temperature.[6]
-
Purification:
-
Remove the insoluble solids (catalyst and any unreacted starting material) by suction filtration.[4]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[4]
-
For further purification, recrystallize the crude product from a suitable solvent like ethyl acetate. Dissolve the crude product in hot ethyl acetate, reflux for 30 minutes, then allow it to cool to induce crystallization.[4]
-
Filter the purified crystals and dry them under vacuum to obtain pure 2-amino-4,6-dimethoxypyrimidine.
-
Data Presentation
The following table summarizes typical reaction parameters and expected yields for the synthesis of 2-amino-4,6-dimethoxypyrimidine from guanidine.
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cyclization | Guanidine nitrate, Diethyl malonate | Sodium methoxide, Methanol | 60-68 | 3.5 | 95-96 | [1] |
| Methylation | 2-Amino-4,6-dihydroxypyrimidine, Dimethyl Carbonate | NaOH or K₂CO₃ (catalyst) | 140 | 8 | 61 | [4] |
Workflow Visualization
The following diagram illustrates the overall workflow for the greener synthesis of 2-amino-4,6-dimethoxypyrimidine from guanidine.
Caption: Workflow for the greener synthesis of ADMP from guanidine.
Conclusion
The synthesis of 2-amino-4,6-dimethoxypyrimidine from guanidine is a well-documented and highly relevant transformation for the production of valuable chemical entities. While the classical three-step method involving chlorination is historically significant, the two-step "green" approach utilizing dimethyl carbonate for methylation is superior in terms of environmental impact and operational safety.[4] The protocols and data presented herein provide a robust foundation for researchers and drug development professionals to confidently and efficiently synthesize this important intermediate. The choice of synthetic route will ultimately depend on the specific requirements of the laboratory or industrial setting, balancing factors such as reagent availability, equipment, and environmental policies.
References
-
National Center for Biotechnology Information. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. Available at: [Link]
- Google Patents. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.
-
J-Stage. Synthesis of 2-Aminopyrimidine. Available at: [Link]
-
Semantic Scholar. Preparation method of 2-amino-4, 6-dimethoxy pyrimidine. Available at: [Link]
- Google Patents. CN101003511B - Method for preparing 2-amino-4,6-dichloro-5-formylaminopyrimidine.
-
Quick Company. Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine. Available at: [Link]
-
Semantic Scholar. Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. Available at: [Link]
-
ACS Publications. A One-Pot Synthesis of 2-Aminopyrimidines from Ketones, Arylacetylenes, and Guanidine. Available at: [Link]
-
Royal Society of Chemistry. The synthesis of carbonyl 2-amino-pyrimidines via tandem regioselective heterocyclization of 1,3-diynes with guanidine and selective oxidation. Available at: [Link]
-
2-Amino-4,6-dimethoxypyrimidine: A Cornerstone in Modern Chemical Synthesis. Available at: [Link]
-
National Center for Biotechnology Information. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2-Amino-4,6-dihydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
Application Notes & Protocols: Pyrimidine Derivatives as Plant Growth Stimulators
Introduction: The quest for novel, effective, and environmentally benign plant growth regulators is a cornerstone of modern agricultural science. Pyrimidine derivatives, a class of N-containing heterocyclic compounds, have emerged as promising candidates.[1] These molecules are integral to life, forming the backbone of nucleobases in DNA and RNA.[2][3] Beyond this fundamental role, synthetic pyrimidine derivatives have demonstrated significant potential in agriculture as herbicides, insecticides, and, most notably, plant growth stimulators.[4][5] Numerous studies have shown that certain pyrimidine derivatives can exert profound physiological effects, often mimicking the activities of natural phytohormones like auxins and cytokinins, leading to enhanced growth and development in various crops.[4][6]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of pyrimidine derivatives as plant growth stimulators. It details the underlying mechanisms of action, provides step-by-step experimental protocols for evaluation, and offers insights into data interpretation, grounded in established scientific literature.
Mechanism of Action: Emulating Natural Phytohormones
The primary mechanism by which pyrimidine derivatives stimulate plant growth appears to be through the modulation of endogenous phytohormone signaling pathways.[5] Many synthetic derivatives exhibit auxin-like and cytokinin-like activities, influencing key developmental processes from cell division and elongation to root and shoot proliferation.[4][6]
Key Mechanistic Insights:
-
Auxin-like Effects: Certain derivatives promote root formation and elongation, a classic response to auxins. This suggests an interaction with auxin signaling pathways, potentially by influencing the expression of genes involved in auxin transport or response.[4][7]
-
Cytokinin-like Effects: An increase in shoot growth and the content of photosynthetic pigments (chlorophylls and carotenoids) is a hallmark of cytokinin activity.[8] Pyrimidine derivatives have been shown to prevent the degradation of these pigments, leading to improved photosynthetic efficiency and overall plant vigor.[4][5]
-
Modulation of Endogenous Hormones: It is hypothesized that these synthetic compounds may not act as direct hormone analogs but rather manipulate the biosynthesis, metabolism, and transport of the plant's own auxins and cytokinins.[5] This modulation of the natural hormonal balance can lead to significant growth enhancement.
The following diagram illustrates the proposed signaling cascade.
Caption: Proposed mechanism of pyrimidine derivatives in plant growth stimulation.
Featured Pyrimidine Derivatives
While numerous derivatives have been synthesized and tested, two have been frequently cited for their efficacy and serve as excellent model compounds for study.
| Compound Name | Chemical Name | Primary Activity |
| Methyur | Sodium salt of 6-methyl-2-mercapto-4-hydroxypyrimidine | Auxin- and Cytokinin-like |
| Kamethur | Potassium salt of 6-methyl-2-mercapto-4-hydroxypyrimidine | Auxin- and Cytokinin-like |
These compounds have been shown to be effective at low concentrations (typically in the 10⁻⁶M to 10⁻⁷M range) in various crops, including wheat, barley, and tomato.[4][6][8] Their effects are often comparable to or even exceed those of natural auxins like Indole-3-acetic acid (IAA).[8]
Experimental Workflow and Protocols
A systematic approach is crucial for evaluating the efficacy of pyrimidine derivatives. The following workflow outlines the key stages, from solution preparation to data analysis.
Sources
- 1. growingscience.com [growingscience.com]
- 2. Regulation of pyrimidine metabolism in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. heteroletters.org [heteroletters.org]
- 4. Application of Pyrimidine Derivatives as New Regulators to Enhance Wheat Growth in The Vegetative Phase | Auctores [auctoresonline.org]
- 5. auctoresonline.org [auctoresonline.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Novel Pyrimidine Derivatives as Regulators of Barley Growth and Photosynthesis During the Vegetation Period | Auctores [auctoresonline.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of 4-Methoxy-2,6-dimethylpyrimidine Synthesis Yield
Welcome to the technical support center for the synthesis of 4-Methoxy-2,6-dimethylpyrimidine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide you with the expertise and practical insights needed to optimize your synthesis yield and purity.
I. Overview of the Synthesis Pathway
The synthesis of 4-Methoxy-2,6-dimethylpyrimidine is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. While various synthetic routes to pyrimidine derivatives exist, a common and logical pathway for this specific molecule involves the condensation of a β-dicarbonyl compound with a nitrogen-containing reagent, followed by functional group manipulation.
A plausible and efficient synthetic route starts with the condensation of acetylacetone with urea or thiourea, followed by chlorination and subsequent methoxylation. This guide will focus on troubleshooting potential issues within this synthetic framework.
Caption: Troubleshooting workflow for low condensation yield.
Step-by-Step Guide:
-
Verify Reagent Purity and Stoichiometry:
-
Rationale: Impurities in acetylacetone or urea can lead to side reactions, consuming reactants and reducing the yield of the desired product. An incorrect molar ratio of reactants can also result in an incomplete reaction.
-
Action:
-
Ensure acetylacetone is freshly distilled to remove any polymeric impurities.
-
Use high-purity, dry urea.
-
Carefully check the molar ratios of your reactants. A slight excess of urea may be beneficial.
-
-
-
Optimize Base Catalyst and Concentration:
-
Rationale: The choice and concentration of the base catalyst are critical for the condensation reaction. A base that is too strong can promote self-condensation of acetylacetone, while a weak base may not effectively catalyze the reaction.
-
Action:
-
Sodium ethoxide or sodium methoxide are commonly used and effective bases for this type of condensation.
-
Optimize the concentration of the base. Insufficient base will result in a slow or incomplete reaction, while an excess can lead to unwanted side products.
-
-
-
Adjust Reaction Temperature and Time:
-
Rationale: The reaction temperature directly influences the reaction rate. A temperature that is too low may lead to an incomplete reaction within a practical timeframe, while excessive heat can cause decomposition of reactants or products.
-
Action:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Experiment with slight variations in the reaction temperature. Refluxing in ethanol is a common starting point.
-
Ensure the reaction is allowed to proceed for a sufficient amount of time, as determined by TLC monitoring.
-
-
-
Evaluate Solvent System:
-
Rationale: The solvent must be able to dissolve the reactants and be stable under the reaction conditions.
-
Action:
-
Anhydrous ethanol or methanol are typically suitable solvents. Ensure your solvent is dry, as water can interfere with the reaction.
-
-
| Parameter | Recommendation | Rationale |
| Reagent Purity | Use freshly distilled acetylacetone and dry, high-purity urea. | Minimizes side reactions and ensures accurate stoichiometry. |
| Base Catalyst | Sodium ethoxide or sodium methoxide. | Effective catalysts for pyrimidine ring formation. |
| Reaction Temperature | Reflux in ethanol. | Provides sufficient energy for the reaction without causing significant decomposition. |
| Solvent | Anhydrous ethanol or methanol. | Ensures solubility of reactants and avoids interference from water. |
Problem 2: Impure Product After Chlorination
Question: My 4-Chloro-2,6-dimethylpyrimidine is impure after the chlorination step with phosphorus oxychloride (POCl₃). What are the likely contaminants and how can I improve the purity?
Answer: Impurities in the chlorination step often arise from incomplete reaction or the formation of byproducts. Careful control of the reaction conditions is key to obtaining a pure product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for impure chlorination product.
Step-by-Step Guide:
-
Strict Temperature Control:
-
Rationale: The reaction of 2,6-Dimethylpyrimidin-4-ol with POCl₃ is exothermic. Uncontrolled temperature can lead to the formation of phosphorylated byproducts and other impurities. [1] * Action:
-
Perform the reaction in an ice bath to maintain a low temperature, especially during the addition of POCl₃.
-
Monitor the internal temperature of the reaction mixture closely.
-
-
-
Slow, Controlled Addition of POCl₃:
-
Rationale: A rapid addition of POCl₃ can cause a sudden increase in temperature and localized high concentrations of the reagent, promoting side reactions.
-
Action:
-
Add the POCl₃ dropwise to the solution of 2,6-Dimethylpyrimidin-4-ol.
-
-
-
Careful Aqueous Work-up:
-
Rationale: The work-up procedure is crucial for removing excess POCl₃ and other water-soluble impurities. POCl₃ reacts violently with water, so this step must be performed with caution.
-
Action:
-
Slowly and carefully pour the reaction mixture onto crushed ice or into ice-cold water with vigorous stirring.
-
Neutralize the acidic solution with a suitable base, such as sodium bicarbonate or sodium hydroxide solution, while maintaining a low temperature.
-
-
-
Optimize Purification Method:
-
Rationale: If the crude product is still impure, an appropriate purification technique is necessary.
-
Action:
-
Recrystallization from a suitable solvent (e.g., ethanol, hexane) is often effective.
-
If recrystallization is insufficient, column chromatography on silica gel can be used to separate the desired product from impurities.
-
-
Problem 3: Low Yield in the Methoxylation Step
Question: The yield of my final product, 4-Methoxy-2,6-dimethylpyrimidine, is low after the methoxylation of 4-Chloro-2,6-dimethylpyrimidine. How can I optimize this step?
Answer: Low yields in the methoxylation step can be attributed to several factors, including incomplete reaction, the presence of moisture, or suboptimal reaction conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low methoxylation yield.
Step-by-Step Guide:
-
Ensure Anhydrous Conditions:
-
Rationale: Sodium methoxide is highly reactive with water. The presence of moisture will consume the reagent and reduce the yield of the desired methoxylation product. [1] * Action:
-
Use anhydrous methanol as the solvent.
-
Ensure all glassware is thoroughly dried before use.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Check the Quality of Sodium Methoxide:
-
Rationale: Sodium methoxide can decompose upon exposure to air and moisture. Using inactive or partially decomposed sodium methoxide will result in an incomplete reaction.
-
Action:
-
Use freshly prepared or properly stored sodium methoxide.
-
Consider preparing a solution of sodium methoxide in anhydrous methanol immediately before use.
-
-
-
Optimize Reaction Temperature and Time:
-
Rationale: The rate of nucleophilic aromatic substitution is dependent on temperature. The reaction needs to be heated to proceed at a reasonable rate, but excessive heat can lead to side reactions.
-
Action:
-
Monitor the reaction by TLC to determine the optimal reaction time.
-
Refluxing in methanol is a common condition for this type of reaction.
-
-
-
Select an Appropriate Solvent:
-
Rationale: The solvent should be anhydrous and capable of dissolving both the substrate and the nucleophile.
-
Action:
-
Anhydrous methanol is the solvent of choice as it is the source of the methoxide nucleophile.
-
In some cases, a polar aprotic solvent like DMF or DMSO can be used, but this is less common for this specific transformation.
-
-
| Parameter | Recommendation | Rationale |
| Reaction Conditions | Strictly anhydrous. | Sodium methoxide is highly sensitive to moisture. [1] |
| Sodium Methoxide | Freshly prepared or properly stored. | Ensures high reactivity and complete conversion. |
| Reaction Temperature | Reflux in anhydrous methanol. | Promotes a reasonable reaction rate for nucleophilic aromatic substitution. |
| Monitoring | TLC analysis. | Allows for the determination of reaction completion and prevents unnecessary heating. |
III. Frequently Asked Questions (FAQs)
Q1: My final product, 4-Methoxy-2,6-dimethylpyrimidine, is an oil and difficult to purify. What should I do?
A1: If your product is an oil, purification can be challenging. Consider the following options:
-
Column Chromatography: This is the most effective method for purifying oily products. Use a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to separate your product from impurities.
-
Distillation: If the product is volatile and thermally stable, bulb-to-bulb distillation (Kugelrohr) under reduced pressure can be an effective purification method.
-
Salt Formation: In some cases, you can form a solid salt of your product (e.g., a hydrochloride or picrate) which can be purified by recrystallization and then neutralized to recover the pure oily product.
Q2: I see multiple spots on my TLC plate after the condensation reaction. What are they?
A2: Multiple spots on the TLC plate indicate the presence of starting materials, the desired product, and potentially side products. Common side products in the condensation of acetylacetone and urea can include self-condensation products of acetylacetone or partially reacted intermediates. To identify the spots, run co-spots with your starting materials. Optimizing the reaction conditions as described in the troubleshooting guide should help to minimize the formation of these byproducts.
Q3: Are there any safety concerns I should be aware of during this synthesis?
A3: Yes, several reagents used in this synthesis are hazardous.
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [1]* Sodium methoxide (NaOMe): Corrosive and reacts with moisture. Handle it in a dry environment and avoid contact with skin and eyes.
-
Solvents: Many organic solvents are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Q4: Can I use a different methylating agent for the final step?
A4: While sodium methoxide is the most common and cost-effective reagent for this transformation, other methylating agents could potentially be used. However, reagents like dimethyl sulfate are highly toxic, and others like methyl iodide are more expensive. [2]For this specific synthesis, the nucleophilic aromatic substitution with sodium methoxide is generally the most practical approach.
IV. References
-
Xu, D., et al. A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Korean Chemical Society, 2011, 55(5), 831-833. [Link]
-
MSD Manual Professional Edition. Pyrimidine Metabolism Disorders. [Link]
-
ResearchGate. A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. [Link]
-
Academax. improved process of the synthesis of 4,6-dimethoxy-2-methylthio-pyrimidine. [Link]
-
Google Patents. CN101747283B - Method for preparing 4, 6 - dimethoxy -2 - methanesulfonyl pyrimidine.
-
ResearchGate. OPTIMIZATION OF SYNTHESIS PARAMETERS AND CHARACTERIZATION OF 4,6-DIHYDROXY-2-METHYL PYRIMIDINE. [Link]
-
Google Patents. US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine.
-
Pharmacy 180. Pyrimidine Synthesis and Degradation - Biochemistry. [Link]
-
Google Patents. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.
-
Harper's Illustrated Biochemistry (31st). Purine & Pyrimidine Metabolism | Chapter 33. [Link]
-
Quizlet. Biochemistry: Purines and Pyrimidines Flashcards. [Link]
-
Organic Syntheses Procedure. 4-amino-2,6-dimethylpyrimidine. [Link]
-
Chemistry Stack Exchange. Reaction mechanism of 2-amino-4,6-dimethylpyrimidine as a nucleophile. [Link]
-
Google Patents. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine.
-
ResearchGate. (PDF) Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. [Link]
Sources
Technical Support Center: Purification of Crude 4-Methoxy-2,6-dimethylpyrimidine
Welcome to the technical support center for the purification of 4-methoxy-2,6-dimethylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this versatile chemical intermediate.[1] The methodologies and advice presented herein are synthesized from established chemical principles and purification techniques documented for structurally similar pyrimidine derivatives.
I. Understanding the Compound and Potential Impurities
4-Methoxy-2,6-dimethylpyrimidine is a substituted pyrimidine with a molecular formula of C₇H₁₀N₂O.[1] A thorough understanding of its physical properties and the potential impurities from its synthesis is crucial for selecting an appropriate purification strategy.
Table 1: Physical and Chemical Properties of 4-Methoxy-2,6-dimethylpyrimidine and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Solubility |
| 4-Methoxy-2,6-dimethylpyrimidine | C₇H₁₀N₂O | 138.17 | - | - | Likely soluble in organic solvents like methanol, ethanol, ethyl acetate. |
| 4-Amino-2,6-dimethylpyrimidine | C₆H₉N₃ | 123.16 | Crystalline solid | 180-185 | Soluble in water, slightly soluble in alcohol.[2] |
| 2-Amino-4,6-dimethoxypyrimidine | C₆H₉N₃O₂ | 155.15 | White to off-white crystalline powder/solid | 149-152 | Slightly soluble in Chloroform and Methanol.[3][4] |
Common impurities in the synthesis of substituted pyrimidines may include unreacted starting materials, incompletely reacted intermediates, and byproducts from side reactions. For instance, in related syntheses, unreacted chloropyrimidines or dihydroxypyrimidines can be significant impurities.[5][6]
II. Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of crude 4-methoxy-2,6-dimethylpyrimidine in a question-and-answer format.
Question 1: My final product has a low purity (<98%) after initial isolation. What are the likely causes and how can I improve it?
Answer: Low purity is often due to the presence of unreacted starting materials or side products. The appropriate purification strategy depends on the nature of these impurities.
-
For Non-polar Impurities: If the impurities are significantly less polar than the desired product, column chromatography is an effective method. A silica gel stationary phase with a suitable eluent system (e.g., hexane/ethyl acetate) can be used to separate the components.[7]
-
For Polar Impurities: If the impurities are more polar, such as unreacted starting materials containing hydroxyl or amino groups, recrystallization is often the best approach.
-
Acidic or Basic Impurities: If the synthesis involves acidic or basic reagents, residual amounts can be removed with an aqueous wash. Adjusting the pH of an aqueous solution containing the dissolved crude product can selectively precipitate either the desired compound or the impurities.[8]
Question 2: The purified product has a yellowish or brownish tint. What causes this discoloration and how can I remove it?
Answer: A colored tint in the final product usually indicates the presence of minor, often highly conjugated, impurities that absorb visible light.
-
Activated Charcoal Treatment: A common and effective method to remove colored impurities is to treat a solution of the crude product with activated charcoal. The charcoal adsorbs the colored molecules, which can then be removed by hot filtration.[9]
-
Recrystallization: Often, the colored impurities are present in small amounts and can be removed by careful recrystallization, as they will remain in the mother liquor.
Question 3: I am having trouble getting my compound to crystallize during recrystallization. What should I do?
Answer: Failure to crystallize is a common issue in recrystallization and can be due to several factors.[9]
-
Excess Solvent: The most common reason is using too much solvent, which prevents the solution from becoming supersaturated upon cooling. To remedy this, gently heat the solution to evaporate some of the solvent and then allow it to cool again.[9]
-
Lack of Nucleation Sites: The solution may be supersaturated but requires an initiation point for crystal growth. Try scratching the inside of the flask at the surface of the solution with a glass rod or adding a "seed" crystal of the pure compound.[9]
-
"Oiling Out": If the compound separates as a liquid (oils out) instead of forming crystals, it may be because the solution is cooling too quickly or the impurity level is too high. Reheat the solution to redissolve the oil, perhaps adding a small amount of additional solvent, and allow it to cool much more slowly.[9]
III. Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification method for 4-Methoxy-2,6-dimethylpyrimidine?
A1: For solid compounds like pyrimidine derivatives, recrystallization is often the most efficient and scalable purification method.[10] The key is to find a suitable solvent in which the compound is soluble when hot but sparingly soluble when cold. Based on related compounds, solvents like methanol, ethanol, isopropanol/water mixtures, or ethyl acetate are good starting points for solvent screening.[5][11][12]
Q2: How do I choose the right recrystallization solvent?
A2: A good recrystallization solvent should:
-
Not react with the compound.
-
Dissolve the compound well at high temperatures but poorly at low temperatures.
-
Either dissolve impurities well at all temperatures or not at all.
-
Have a boiling point below the melting point of the compound.
-
Be volatile enough to be easily removed from the crystals.
A systematic approach is to test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating.
Q3: How can I assess the purity of my final product?
A3: Several analytical techniques can be used to determine the purity of your 4-Methoxy-2,6-dimethylpyrimidine:
-
Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Impurities tend to depress and broaden the melting point range.
-
Thin Layer Chromatography (TLC): TLC can quickly show the number of components in your sample. A pure compound should ideally show a single spot.
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques can provide quantitative purity data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and reveal the presence of impurities.
IV. Detailed Experimental Protocol: Purification by Recrystallization
This protocol provides a step-by-step guide for the recrystallization of crude 4-methoxy-2,6-dimethylpyrimidine, based on methods used for analogous compounds.[5][11][12]
Materials:
-
Crude 4-methoxy-2,6-dimethylpyrimidine
-
Recrystallization solvent (e.g., methanol, ethanol, or ethyl acetate)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude 4-methoxy-2,6-dimethylpyrimidine in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen recrystallization solvent.
-
Heating: Gently heat the mixture on a hot plate while stirring. Add more solvent in small portions until the solid completely dissolves. Avoid adding a large excess of solvent.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently heat for a few minutes.
-
(Optional) Hot Filtration: If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals thoroughly, preferably in a vacuum oven, to remove any residual solvent.
V. Visualization of Purification Strategy
The choice of purification method is highly dependent on the nature of the impurities present in the crude product. The following diagram illustrates a decision-making workflow.
Caption: Decision workflow for selecting a purification method.
VI. References
-
PubChem. 4-Methoxy-2-methylpyrimidine. [Link]
-
Xu, D., et al. A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Chinese Chemical Society.
-
PubChem. 4-Methoxy-6-methylpyrimidin-2-amine. [Link]
-
Google Patents. CN101747283B - Method for preparing 4, 6 - dimethoxy -2 - methanesulfonyl pyrimidine.
-
Google Patents. US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine.
-
Google Patents. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.
-
Google Patents. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine.
-
Organic Syntheses. 4-amino-2,6-dimethylpyrimidine. [Link]
-
Google Patents. US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine.
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
PMC. Synthesis and Characterization of Impurities in the Production Process of Lopinavir. [Link]
-
Chemsrc. 4-methoxy-2,6-dimethylpyridine | CAS#:20815-02-5. [Link]
-
Wikipedia. Cyanomethine. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Cyanomethine - Wikipedia [en.wikipedia.org]
- 3. 4-Amino-2,6-dimethoxypyrimidin 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. CN101747283B - Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mt.com [mt.com]
- 11. asianpubs.org [asianpubs.org]
- 12. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Common Side Reactions in Pyrimidine Synthesis
Welcome to the Technical Support Center for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions encountered during the synthesis of pyrimidine derivatives, with a focus on the widely used Biginelli and Pinner reactions. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the underlying chemical principles that govern these transformations, empowering you to diagnose and resolve challenges in your own laboratory.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries researchers have when encountering unexpected results in their pyrimidine synthesis.
Q1: My Biginelli reaction is producing a low yield of the desired dihydropyrimidinone (DHPM), and I observe a significant amount of a yellow, highly fluorescent byproduct. What is this impurity and how can I prevent its formation?
A1: The fluorescent byproduct is most likely a Hantzsch-type 1,4-dihydropyridine (DHP). This side reaction becomes significant at elevated temperatures, where urea can decompose to ammonia. The Hantzsch pathway involves the condensation of two equivalents of the β-ketoester with one equivalent of the aldehyde and ammonia, competing directly with the desired Biginelli reaction.[1]
-
Prevention Strategies:
-
Temperature Control: Lowering the reaction temperature is the most effective way to minimize DHP formation.[1]
-
Catalyst Selection: Employing milder Lewis acids or specific organocatalysts can favor the formation of the N-acyliminium ion intermediate required for the Biginelli pathway over the Knoevenagel-type condensation that can lead to the Hantzsch product.[2]
-
Order of Addition: In some cases, pre-forming the iminium intermediate by reacting the aldehyde and urea before the addition of the β-ketoester can improve the yield of the desired DHPM.[2]
-
Q2: My crude product from a Biginelli reaction is difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm their presence and prevent their formation?
A2: N-acylureas are common byproducts in the Biginelli reaction, arising from a competing reaction between the β-ketoester and urea.[1][3]
-
Confirmation: These byproducts can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy, as well as by mass spectrometry.[1]
-
Prevention and Removal:
-
Stoichiometry Control: Carefully controlling the reactant stoichiometry can help suppress the formation of N-acylureas. Using a slight excess of urea (1.2-1.5 equivalents) can favor the desired reaction pathway.[4]
-
Purification: Recrystallization is often an effective method for removing N-acylurea impurities from the DHPM product.[1][3] A detailed protocol is provided in the Troubleshooting Guides section.
-
Q3: I am struggling with a Pinner pyrimidine synthesis; the yield is low, and the reaction mixture is complex. What are the common pitfalls?
A3: The Pinner synthesis, which condenses a 1,3-dicarbonyl compound with an amidine, is sensitive to several factors that can lead to a range of side reactions.[1][3]
-
Common Side Reactions:
-
Self-condensation of the 1,3-dicarbonyl compound: This is especially prevalent under basic conditions.[1]
-
Hydrolysis of the amidine starting material: Amidines are hygroscopic and can hydrolyze, particularly if not handled under anhydrous conditions.[1][3]
-
Incomplete cyclization: The reaction may stall at an intermediate stage, failing to form the pyrimidine ring.
-
-
Key Preventative Measures:
-
Amidine Quality: Use freshly prepared or purified amidine hydrochloride.[1][3]
-
Anhydrous Conditions: It is critical to use oven-dried glassware and anhydrous solvents, and to run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[1][4]
-
Base Selection: The choice and stoichiometry of the base are crucial for promoting the desired cyclization while minimizing self-condensation of the dicarbonyl compound.[1]
-
In-Depth Troubleshooting Guides
This section provides a more detailed, causal analysis of specific problems, complete with diagnostic workflows and step-by-step protocols.
Guide 1: The Biginelli Reaction - Competing Pathways and Byproduct Formation
The Biginelli reaction, a cornerstone of pyrimidine synthesis, is a three-component reaction that is elegantly simple in concept but can be plagued by competing reaction pathways. Understanding these pathways is key to troubleshooting and optimizing your reaction for high yield and purity.
Q: My reaction between an aromatic aldehyde, ethyl acetoacetate, and urea is giving a low yield of the DHPM, and I've isolated a major byproduct that appears to be the Knoevenagel condensation product of the aldehyde and ketoester. How can I favor the Biginelli pathway?
A: This is a classic issue in Biginelli synthesis. The reaction proceeds via a delicate balance between two main mechanistic pathways: the desired N-acyliminium ion pathway and the competing Knoevenagel condensation pathway.[4][5]
Causality: The N-acyliminium ion, formed from the acid-catalyzed condensation of the aldehyde and urea, is the key electrophile that reacts with the enol of the β-ketoester.[5][6][7] However, the aldehyde can also undergo a direct Knoevenagel condensation with the β-ketoester, forming an α,β-unsaturated dicarbonyl compound that may not efficiently cyclize with urea.[1]
Troubleshooting Workflow:
Caption: Troubleshooting Knoevenagel condensation in Biginelli synthesis.
Mitigation Strategies:
-
Catalyst Choice: Strong Brønsted acids can sometimes favor the Knoevenagel pathway. The use of certain Lewis acids, such as Yb(OTf)₃ or InCl₃, has been shown to more effectively promote the formation of the N-acyliminium ion, thus favoring the Biginelli pathway.[7][8][9]
-
Stoichiometry Adjustment: Using a slight excess of urea (e.g., 1.2–1.5 equivalents) can shift the equilibrium towards the formation of the N-acyliminium ion, outcompeting the Knoevenagel condensation.[4]
-
Reaction Conditions: Lowering the reaction temperature can help to control the rate of the Knoevenagel condensation relative to the desired reaction.[2] Additionally, solvent-free conditions or the use of microwave irradiation have been reported to improve yields and reduce side reactions in some cases.[7]
Q: My Biginelli reaction mixture is exhibiting a strong yellow fluorescence. What is causing this, and is it detrimental to my synthesis?
A: The appearance of a strong yellow fluorescence is a tell-tale sign of the formation of a Hantzsch-type 1,4-dihydropyridine (DHP) byproduct.[1] This is a competing three-component reaction that consumes your starting materials and reduces the yield of your desired dihydropyrimidinone.
Mechanism of Hantzsch Byproduct Formation:
Caption: Competing Biginelli and Hantzsch reaction pathways.
Diagnostic and Corrective Actions:
| Parameter | Indication of Hantzsch Pathway | Corrective Action |
| Temperature | High reaction temperatures (>80-100 °C) | Reduce temperature to 60°C or lower.[1] |
| Reaction Time | Prolonged heating | Monitor reaction by TLC and stop when the starting material is consumed. |
| Catalyst | Strong Brønsted acids | Switch to a milder Lewis acid catalyst.[2] |
| Atmosphere | Open to air | While not the primary cause, running the reaction under an inert atmosphere can prevent oxidative side reactions. |
Guide 2: The Pinner Synthesis - Taming Reactivity and Preventing Hydrolysis
The Pinner synthesis offers a versatile route to a wide array of substituted pyrimidines. However, its success hinges on the careful control of reaction conditions to prevent the hydrolysis of key intermediates and the self-condensation of starting materials.
Q: My Pinner synthesis is consistently giving low yields, and I suspect that hydrolysis of the amidine or a reaction intermediate is the culprit. How can I confirm this and, more importantly, prevent it?
A: Hydrolysis is a major side reaction in the Pinner synthesis. Both the amidine starting material and the imidate salt intermediate (Pinner salt) are highly susceptible to reaction with water, which can lead to the formation of amides and esters as byproducts instead of the desired pyrimidine.[4]
Indicators of Hydrolysis:
-
Amidine Starting Material: Amidines, especially their hydrochloride salts, are often hygroscopic. If the starting material has been stored improperly or for an extended period, it may have absorbed moisture.
-
Reaction Monitoring: The appearance of unexpected spots on TLC that correspond to the amide of the starting amidine or the ester of the 1,3-dicarbonyl compound can indicate hydrolysis.
-
Product Characterization: NMR and mass spectrometry of the crude product can reveal the presence of hydrolysis byproducts.
Protocol for Anhydrous Pinner Synthesis:
This protocol emphasizes the stringent anhydrous conditions necessary to minimize hydrolysis.
-
Reagents:
-
β-Diketone (e.g., Acetylacetone): 1 equivalent
-
Amidine Hydrochloride (e.g., Acetamidine Hydrochloride): 1.1 equivalents
-
Sodium Ethoxide (or other strong, non-aqueous base): 1.1 equivalents
-
Anhydrous Ethanol
-
-
Procedure:
-
Preparation: Ensure all glassware is thoroughly oven-dried and allowed to cool under a stream of dry nitrogen or argon. Assemble the reaction apparatus, including a reflux condenser and a nitrogen inlet.[1][4]
-
Reagent Addition: In the reaction flask, dissolve the β-diketone in anhydrous ethanol. Add the amidine hydrochloride.
-
Base Addition: To the stirred solution, carefully add a solution of sodium ethoxide in anhydrous ethanol dropwise. Stir the resulting suspension for 30 minutes at room temperature to generate the free amidine in situ.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the mixture carefully with acidic water (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography or recrystallization.[1]
-
Q: In my base-catalyzed Pinner synthesis, I am observing significant formation of byproducts derived from the self-condensation of my 1,3-diketone. How can I suppress this side reaction?
A: The self-condensation of 1,3-dicarbonyl compounds is a common side reaction under basic conditions, leading to a complex mixture of products and a lower yield of the desired pyrimidine.[1]
Mitigation Strategies:
-
Controlled Base Addition: Add the base slowly and at a low temperature to the mixture of the 1,3-dicarbonyl compound and the amidine. This allows the desired condensation to occur preferentially over the self-condensation reaction.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base to disfavor the self-condensation pathway.
-
Protecting Groups: In cases where self-condensation is particularly problematic, consider using a protecting group for one of the carbonyls of the 1,3-dicarbonyl compound. This strategy, however, adds extra steps to the synthesis.[10]
Purification Protocols
The successful synthesis of a pyrimidine derivative is only half the battle; effective purification is crucial for obtaining a product of the desired purity for subsequent applications.
Protocol 1: Recrystallization of Dihydropyrimidinones (DHPMs)
Recrystallization is often the most effective method for purifying the solid products of Biginelli reactions, particularly for removing N-acylurea byproducts.[1][3]
-
Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve the DHPM sparingly at room temperature but readily at its boiling point. Ethanol is a common and effective solvent for many DHPMs.[1][11] For compounds that are poorly soluble, a mixed solvent system (e.g., DMF/DCM, ethanol/water) can be effective.[11][12][13][14]
-
Step-by-Step Procedure:
-
Dissolution: Place the crude DHPM in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring to dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any remaining solvent.
-
Protocol 2: Flash Column Chromatography of Pyrimidine Derivatives
Flash column chromatography is a versatile technique for purifying a wide range of pyrimidine derivatives, especially when recrystallization is not effective or when separating complex mixtures.[3][15]
-
Stationary and Mobile Phase Selection:
-
Stationary Phase: Silica gel is the most commonly used stationary phase for the normal-phase chromatography of pyrimidine derivatives.[15]
-
Mobile Phase: The choice of mobile phase is critical and should be determined by preliminary analysis using Thin Layer Chromatography (TLC). The goal is to find a solvent system that provides a retention factor (Rf) of 0.2-0.4 for the target compound and good separation from impurities.[15] Common mobile phases are mixtures of a non-polar solvent (e.g., hexanes, dichloromethane) and a more polar solvent (e.g., ethyl acetate, methanol).[15] For basic pyrimidines that may streak on silica, adding a small amount of triethylamine (0.1-1%) to the mobile phase can improve peak shape.[3]
-
-
Step-by-Step Procedure:
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a glass column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for less soluble compounds, use a "dry loading" technique by adsorbing the compound onto a small amount of silica gel before adding it to the top of the column.[3][16]
-
Elution: Elute the column with the mobile phase, applying positive pressure with compressed air or a pump. If separating a complex mixture, a gradient elution (gradually increasing the polarity of the mobile phase) may be necessary.[17]
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified pyrimidine derivative.
-
References
- Multicomponent Reactions: Challenges and Opportunities for Pharmaceutical Industry. ChemistrySelect. 2025.
-
Multicomponent Reactions: Challenges and Opportunities for Pharmaceutical Industry. ResearchGate. Available from: [Link]
-
A microdroplet-accelerated Biginelli reaction: mechanisms and separation of isomers using IMS-MS. RSC Publishing. 2019. Available from: [Link]
-
A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate(1). PubMed. 1997. Available from: [Link]
-
Multicomponent Reactions: Challenges and Opportunities for Pharmaceutical Industry. Semantic Scholar. 2025. Available from: [Link]
-
Mechanistic studies on Lewis acid catalyzed Biginelli reactions in ionic liquids: evidence for the reactive intermediates and the role of the reagents. PubMed. 2012. Available from: [Link]
-
Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds. Royal Society of Chemistry. 2025. Available from: [Link]
-
Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. Frontiers. 2024. Available from: [Link]
-
The Combined Role of Catalysis and Solvent Effects on the Biginelli Reaction: Improving Efficiency and Sustainability. Scilit. 2013. Available from: [Link]
-
Biginelli reaction. Wikipedia. Available from: [Link]
-
Similarity and Competition between Biginelli and Hantzsch Reactions: an Opportunity for Modern Medicinal Chemistry. IRIS. Available from: [Link]
-
Reaction time and yield of Biginelli reaction catalyzed by different Lewis acids. ResearchGate. Available from: [Link]
-
Biginelli vs Hantzsch esters study under infrared radiation and solventless conditions. ResearchGate. 2003. Available from: [Link]
-
A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate1. SciSpace. 1997. Available from: [Link]
-
Biginelli Reaction. Organic Chemistry Portal. Available from: [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available from: [Link]
-
Comparative study on Lewis acid catalyzed Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-thione. ResearchGate. 2017. Available from: [Link]
-
Purification: Tips for Flash Column Chromatography. University of Rochester Department of Chemistry. Available from: [Link]
-
Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace. 2003. Available from: [Link]
-
Mechanism of Biginelli vs. Hantzsch competition. ResearchGate. Available from: [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. 2024. Available from: [Link]
-
3.3: Choice of Solvent. Chemistry LibreTexts. 2022. Available from: [Link]
-
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. Crystal Growth & Design. 2024. Available from: [Link]
-
Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst. ACS Omega. 2023. Available from: [Link]
-
Successful flash chromatography. Biotage. Available from: [Link]
-
Carbamate and N-Pyrimidine Mitigate Amide Hydrolysis: Structure-Based Drug Design of Tetrahydroquinoline IDO1 Inhibitors. PubMed Central. 2020. Available from: [Link]
-
Flash Column Chromatography Guide. MIT OpenCourseWare. Available from: [Link]
-
What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? ResearchGate. 2016. Available from: [Link]
-
Recrystallization: Choosing Solvent & Inducing Crystallization. YouTube. 2021. Available from: [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. 2023. Available from: [Link]
-
Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. MDPI. 2022. Available from: [Link]
-
A deconstruction–reconstruction strategy for pyrimidine diversification. PubMed Central. 2022. Available from: [Link]
-
IR, NMR spectral data of pyrimidine derivatives. ResearchGate. Available from: [Link]
-
Synthesis, Characterization, Acute Toxicity and Investigation of the new Pyrimidine Derivative as antihyperlipidemic activity on Male Mice. ResearchGate. 2022. Available from: [Link]
-
13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. 2021. Available from: [Link]
-
Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Semantic Scholar. Available from: [Link]
-
Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. MDPI. 2021. Available from: [Link]
-
Self-condensation. Wikipedia. Available from: [Link]
-
Catalytic Cascade for Biomass Valorisation: Coupled Hydrogen Transfer Initiated Dehydration and Self-Aldol Condensation for the Synthesis of 2-methyl-pent-2-enal from 1,3-propanediol. MDPI. 2021. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate1 (1997) | C. Oliver Kappe | 434 Citations [scispace.com]
- 7. Biginelli Reaction [organic-chemistry.org]
- 8. Mechanistic studies on Lewis acid catalyzed Biginelli reactions in ionic liquids: evidence for the reactive intermediates and the role of the reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. ocw.mit.edu [ocw.mit.edu]
- 17. Purification [chem.rochester.edu]
Technical Support Center: Purification of 4-Methoxy-2,6-dimethylpyrimidine
Welcome to the technical support center for 4-Methoxy-2,6-dimethylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to address common and complex challenges encountered during the purification of this versatile chemical intermediate. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: My crude 4-Methoxy-2,6-dimethylpyrimidine has a distinct yellow or brownish tint. What causes this and how can I obtain a white crystalline product?
A: A yellowish or off-white appearance in the crude product typically indicates the presence of colored, often polymeric or aromatic, impurities.[1] These can arise from side reactions during synthesis, especially if reaction temperatures were too high or reaction times were extended.
Solution: Activated Charcoal Treatment during Recrystallization
The most effective method to remove these colored impurities is by using activated charcoal (decolorizing carbon).[2] The high surface area and porous structure of activated charcoal allow it to adsorb large, colored impurity molecules, while the smaller desired product molecules remain in solution.
Step-by-Step Protocol:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of a suitable hot solvent (see Q3 for solvent selection).
-
Charcoal Addition: Remove the flask from the heat source to prevent bumping. Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution. Adding too much can adsorb your product and significantly reduce the yield.[2]
-
Heating: Gently swirl and reheat the mixture to boiling for 2-5 minutes to ensure maximum adsorption of impurities.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal. This step must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.[3]
-
Crystallization: Allow the clear, colorless filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the pure, white crystals by vacuum filtration.
Q2: I've attempted recrystallization, but my compound "oils out" instead of forming crystals. What is happening and how can I resolve it?
A: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.[3] This is common if the solvent's boiling point is too high or if the solution cools too rapidly. High levels of impurities can also disrupt the crystal lattice formation, leading to an oil instead of crystals.[3]
Troubleshooting Workflow for "Oiling Out":
Caption: Troubleshooting Decision Tree for Oiling Out.
Corrective Actions:
-
Reheat and Dilute: Reheat the solution until the oil fully redissolves. Add a small amount of extra solvent to decrease the saturation point slightly.[3]
-
Ensure Slow Cooling: This is the most critical step. Insulate the flask (e.g., with paper towels) and allow it to cool undisturbed to room temperature. Rapid cooling, such as immediately placing the flask in an ice bath, is a primary cause of oiling out.[3]
-
Solvent Re-evaluation: If the problem persists, the chosen solvent may be inappropriate. Select a solvent with a lower boiling point or try a mixed-solvent system.
Q3: What is the best general-purpose purification strategy, and how do I select the right solvent for recrystallization?
A: For most lab-scale purifications of 4-Methoxy-2,6-dimethylpyrimidine, recrystallization is the most effective and economical method.[4] The key to successful recrystallization is selecting an appropriate solvent. An ideal solvent should:
-
Completely dissolve the compound when hot.
-
Dissolve very little of the compound when cold.
-
Either not dissolve impurities at all or dissolve them very well even at low temperatures.
-
Be chemically inert to the compound.
-
Be sufficiently volatile for easy removal from the purified crystals.
Solvent Selection Guide:
| Solvent | Polarity | Boiling Point (°C) | Suitability for 4-Methoxy-2,6-dimethylpyrimidine | Potential Impurities' Behavior |
| Water | High | 100 | Low solubility, but may be useful in mixed-solvent systems (e.g., with Ethanol/Isopropanol).[5] | Highly effective for dissolving polar, inorganic salts. |
| Ethanol | High | 78 | Good solubility when hot, moderate when cold. A common first choice. | May co-dissolve polar starting materials. |
| Isopropanol | Medium | 82 | Often provides a good balance of solubility properties.[5] | Good general-purpose choice. |
| Ethyl Acetate | Medium | 77 | A good candidate; often used for pyrimidine derivatives.[6] | Less effective for highly polar impurities. |
| Toluene | Low | 111 | Good for dissolving the compound, but may require a co-solvent (antisolvent) like hexanes to induce crystallization. | Effective for separating from polar impurities. |
| Hexanes/Heptane | Low | ~69 / ~98 | Likely a poor solvent for the compound itself, but excellent as an "antisolvent" or for washing final crystals to remove non-polar grease/oils. | Will leave polar impurities behind. |
General Purification Workflow:
Sources
Technical Support Center: Optimization of Reaction Conditions for Substituted Pyrimidines
Welcome to the Technical Support Center for the synthesis and optimization of substituted pyrimidines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of pyrimidine chemistry. Pyrimidine scaffolds are foundational in numerous biologically active compounds, making their efficient synthesis a critical task in pharmaceutical and chemical research[1].
This resource provides in-depth, field-proven insights in a direct question-and-answer format, addressing specific experimental challenges. We will move beyond simple procedural lists to explain the underlying causality, empowering you to make informed decisions in your laboratory work.
Section 1: Troubleshooting Guide for Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling is a cornerstone method for C-C bond formation in the synthesis of substituted pyrimidines, valued for its functional group tolerance and the wide availability of boronic acid reagents[2][3]. However, the electron-deficient nature of the pyrimidine ring and the potential for catalyst inhibition can present unique challenges[4][5].
Q1: I am observing very low or no conversion of my starting materials. What are the likely causes and how can I fix this?
A1: This is one of the most common issues and can stem from several factors related to catalyst activity, reaction conditions, or the nature of your substrates.
Potential Causes & Solutions:
-
Inactive Catalyst System: The active catalytic species is Palladium(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it may not be reducing efficiently to Pd(0)[4]. Furthermore, the nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to catalyst deactivation[4].
-
Troubleshooting Steps:
-
Ligand Selection is Critical: Standard ligands like PPh₃ are often ineffective, especially for less reactive aryl chlorides or sterically hindered substrates[4]. Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands[4]. These ligands promote the formation of a highly reactive, coordinatively unsaturated Pd(0) species, which facilitates the rate-limiting oxidative addition step[4].
-
Use a Pre-formed Catalyst: Consider using commercially available Pd(0) catalysts like Pd(PPh₃)₄ or advanced pre-catalysts that generate the active species more reliably[6][7].
-
Ensure an Inert Atmosphere: Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure your reaction is properly degassed and maintained under an inert atmosphere (Nitrogen or Argon)[3].
-
-
-
Suboptimal Base or Solvent: The choice of base and solvent is crucial for both activating the boronic acid and maintaining the catalyst's integrity.
-
Troubleshooting Steps:
-
Base Selection: An aqueous solution of K₂CO₃ is a common first choice[7]. However, for challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often necessary to facilitate the transmetalation step[4]. For very hindered systems, a non-aqueous system with a strong base like potassium tert-butoxide (t-BuOK) might be required[4].
-
Solvent System: A mixture of an organic solvent and water is typical. 1,4-dioxane/water or Toluene/water are common starting points. For substrates with poor solubility, consider more polar aprotic solvents like DMF or 2-MeTHF[7][8]. Ensure solvents are anhydrous (if using non-aqueous conditions) and properly degassed[4].
-
-
-
Poor Substrate Reactivity: Halogenated pyrimidines have a reactivity order of I > Br > Cl[5]. Aryl chlorides are notoriously less reactive and often require more specialized catalytic systems[5][9].
-
Troubleshooting Steps:
-
For Aryl Chlorides: Use highly active catalysts with bulky, electron-donating ligands (e.g., SPhos, XPhos) as mentioned above. These are often essential for achieving good yields with chloride substrates[7].
-
Increase Temperature: If the reaction is sluggish at lower temperatures, cautiously increasing the heat can improve rates. Microwave irradiation is a highly effective technique for accelerating these reactions, often leading to shorter times and higher yields[6][10].
-
-
Troubleshooting Workflow: Low Conversion
Caption: A logical workflow for diagnosing and solving low conversion issues in Suzuki-Miyaura couplings of pyrimidines.
Q2: My reaction is producing significant side products like homocoupled boronic acid or protodeboronated starting material. How can I suppress these?
A2: Side reactions are common and typically arise from issues with reaction kinetics, reagent stability, or the presence of oxygen.
Potential Causes & Solutions:
-
Homocoupling: This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of Pd(II) species and oxygen[11].
-
Troubleshooting Steps:
-
Rigorous Degassing: Minimize oxygen in the reaction mixture. A common method is to bubble argon or nitrogen through the solvent before adding the catalyst and reagents.
-
Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling. Experiment with different palladium sources and ligands[4].
-
Slow Addition: In some cases, slowly adding the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling[4].
-
-
-
Protodeboronation (Hydrolysis): This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. It is a common decomposition pathway, especially for heteroaryl boronic acids, and can be exacerbated by high temperatures and certain bases[10][11][12].
-
Troubleshooting Steps:
-
Use Fresh Reagents: Boronic acids can degrade upon storage. Use fresh, high-purity boronic acid.
-
Anhydrous Conditions: If protodeboronation is severe, switching to anhydrous conditions with a base like K₃PO₄ can help[7].
-
Use Boronic Esters: Boronic esters (e.g., pinacol esters) or organotrifluoroborates are often more stable than the corresponding boronic acids and can slowly hydrolyze in situ to release the active boronic acid, minimizing its decomposition[2][12][13][14]. This "slow release" strategy can be highly effective[13][14].
-
-
Q3: I am using a dihalopyrimidine and getting a mixture of products or the wrong regioisomer. How do I control selectivity?
A3: Regioselectivity in the coupling of dihalopyrimidines is governed by the electronic and steric environment of the carbon-halogen bonds[15].
General Reactivity & Solutions:
-
Electronic Effects: In 2,4-dihalopyrimidines, the C4 position is generally more electrophilic and thus more reactive towards oxidative addition by the palladium catalyst. This leads to a strong preference for mono-arylation at the C4 position[5][15]. Similarly, in 4,6-dihalopyrimidines, both positions are activated, but C4 is often slightly more reactive. The reactivity order is typically C4 > C6 > C2[5].
-
Strategy: To achieve mono-substitution at the most reactive site, use approximately one equivalent of the boronic acid. The less reactive halogen remains available for a subsequent, different coupling reaction if desired.
-
-
Ligand Control: While electronic effects are dominant, the choice of ligand can sometimes influence or even reverse the inherent selectivity. Very sterically hindered ligands can favor coupling at a less hindered position[16].
-
Strategy: For unconventional selectivity, a ligand screening is necessary. For example, sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to promote C4-selective coupling in 2,4-dichloropyridines, a related heteroaromatic system[16].
-
Section 2: Troubleshooting Other Common Pyrimidine Syntheses
Q4: My Biginelli reaction for synthesizing dihydropyrimidinones has a very low yield. What's going wrong?
A4: Low yields in the classical Biginelli reaction are a known issue. The primary causes include an inefficient catalyst, competing side reactions, or incomplete cyclization[17].
Potential Causes & Solutions:
-
Suboptimal Catalyst: The traditional acid catalyst (e.g., HCl) may not be efficient for all substrates[17].
-
Solution: Screen different Lewis acid catalysts. Many modern protocols report improved yields with catalysts like ZnCl₂, InCl₃, or Yb(OTf)₃.
-
-
Side Reactions: The Knoevenagel condensation between the aldehyde and the β-ketoester can compete with the main reaction, consuming starting materials[17].
-
Solution: Adjusting the stoichiometry or the order of addition of reagents can sometimes minimize this. Using a more effective catalyst often accelerates the desired pathway, outcompeting the side reaction.
-
-
Solvent Choice: The choice of solvent can significantly impact the reaction outcome. Protic and polar aprotic solvents generally perform well[17]. Some modern procedures utilize solvent-free conditions, which can be highly efficient[18].
Data Presentation: Effect of Catalyst on Biginelli Reaction Yield
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | HCl (cat.) | Ethanol | Reflux | ~40-60 |
| 2 | ZnCl₂ (10) | Acetonitrile | 80 | >85 |
| 3 | InCl₃ (5) | THF | 65 | >90 |
| 4 | None | Ball Mill | RT | >95 |
| Yields are representative and vary based on specific substrates. |
Section 3: General FAQs for Pyrimidine Synthesis
FAQ 1: How does solvent choice impact my reaction?
Solvent choice is critical for several reasons:
-
Solubility: All reagents, particularly the catalyst and base, must have sufficient solubility. Poor solubility can lead to slow or incomplete reactions[8]. A solvent screening is often the first step in optimization[8].
-
Polarity: The solvent polarity can influence the rates of different steps in a catalytic cycle. For Suzuki couplings, solvent systems like dioxane/water, toluene/water, or DMF are common[7].
-
Boiling Point: The reaction temperature is limited by the solvent's boiling point. Higher temperatures can increase reaction rates but may also lead to degradation of reagents or catalysts[3][8].
FAQ 2: How can I effectively purify my substituted pyrimidine product?
Proper purification is essential to remove unreacted starting materials, catalyst residues, and by-products[19]. The two most common methods are recrystallization and flash column chromatography.
-
Recrystallization: This is a cost-effective technique for purifying solid compounds. The principle relies on the differential solubility of the target compound and impurities in a solvent at different temperatures[19].
-
Flash Column Chromatography: This is a rapid and widely used technique for separating compounds based on their differential polarity. It is highly effective for complex mixtures or for purifying non-crystalline products[19].
Decision Tree: Choosing a Purification Method
Caption: A decision-making guide for selecting the appropriate purification technique for substituted pyrimidines.
Section 4: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Chloropyrimidine with an Arylboronic Acid
Materials:
-
2-Chloropyrimidine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 2-chloropyrimidine, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography or recrystallization to obtain the desired substituted pyrimidine[4].
Protocol 2: Purification by Flash Column Chromatography
-
Solvent System Selection: Determine an appropriate mobile phase (solvent system) using thin-layer chromatography (TLC). The ideal system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound and good separation from impurities[19]. Common systems include mixtures of hexanes/ethyl acetate or dichloromethane/methanol.
-
Column Packing: Pack a glass column with silica gel using the selected solvent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the packed column.
-
Elution: Elute the column with the mobile phase, applying positive pressure (air or nitrogen).
-
Fraction Collection: Collect the eluate in fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified substituted pyrimidine[19].
Section 5: References
-
Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. Benchchem. Available from:
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Available from:
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. Available from:
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from:
-
overcoming side reactions in pyrimidine synthesis. Benchchem. Available from:
-
Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids. Benchchem. Available from:
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Available from:
-
Technical Support Center: Optimizing Catalyst Efficiency in Pyrimidine Synthesis. Benchchem. Available from:
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). Available from:
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available from:
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. Available from:
-
Troubleshooting low yield in Suzuki coupling of chloropyrimidines. Benchchem. Available from:
-
How to approach choosing reaction conditions for Suzuki?. Reddit. Available from:
-
Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives. Benchchem. Available from:
-
A Comparative Guide to Site-Selective Suzuki Coupling of Dihalopyrimidines. Benchchem. Available from:
-
“Solvent-Less” Mechanochemical Approach to the Synthesis of Pyrimidine Derivatives. ACS Sustainable Chemistry & Engineering. Available from:
-
Suzuki–Miyaura Coupling. Chemistry LibreTexts. Available from:
-
(PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. Available from:
-
Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. Available from:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-Amino-4,6-dimethoxypyrimidine (ADMP)
Welcome to the technical support center for 2-Amino-4,6-dimethoxypyrimidine (ADMP). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during and after the synthesis of this critical intermediate. As a foundational building block in numerous sulfonylurea herbicides and pharmaceuticals, the purity of ADMP is paramount to ensuring the safety, efficacy, and quality of the final active ingredient.[1][2] This document provides field-proven insights and validated protocols in a direct question-and-answer format to help you achieve the highest possible purity for your material.
Part 1: Frequently Asked Questions (FAQs) - Impurity Identification & Initial Steps
This section addresses the common initial observations and questions that arise when dealing with impure ADMP.
Q1: What are the most common impurities I should expect in my crude 2-Amino-4,6-dimethoxypyrimidine?
A1: Impurities in ADMP typically stem from the synthetic route employed. They can be broadly categorized into three groups:
-
Unreacted Starting Materials & Intermediates: Depending on the synthesis pathway, you may find residual starting materials like guanidine nitrate, diethyl malonate, or malononitrile.[1][3] A very common intermediate impurity is 2-amino-4,6-dihydroxypyrimidine, which arises from an incomplete methylation step.[1][3] Another potential intermediate is 3-amino-3-methoxy-N-cyano-2-propionamidine, particularly in routes starting from malononitrile.[3][4]
-
Side Reaction Products: Byproducts can form from unintended reactions. For instance, hydrolysis of intermediates can occur if water is not rigorously excluded from the reaction environment.[3]
-
Residual Solvents and Reagents: Solvents used during the reaction or work-up (e.g., toluene, ethyl acetate, methanol) and leftover reagents can be trapped in the final product.[3] Traditional synthesis methods might leave traces of chlorinating agents like phosphorus oxychloride (POCl₃).[1]
Q2: My final ADMP product has a distinct yellowish tint. What is the likely cause and how can I remove it?
A2: A yellow discoloration is a common issue and typically indicates the presence of colored organic impurities. These can arise from side reactions during synthesis or degradation of the material. To remove this coloration, a decolorization step using activated charcoal prior to recrystallization is highly effective.[3][5] The porous structure of activated charcoal provides a large surface area for adsorbing the large, often conjugated molecules responsible for the color, while leaving the desired, smaller ADMP molecule in solution.[6]
Q3: My analysis shows the presence of organic salts. What is the recommended removal method?
A3: Organic salts are frequent impurities, often introduced during pH adjustment or neutralization steps in the synthesis.[3][7] Fortunately, they are typically highly soluble in water. An effective and straightforward method for their removal is to wash the crude product thoroughly with water. The low solubility of ADMP in water allows for the selective removal of these highly soluble salts.[3]
Q4: The initial purity of my ADMP is below 98%. What is the most probable reason?
A4: A low initial purity (<98%) most often points to an incomplete reaction.[3] This means a significant portion of the starting materials or synthetic intermediates have carried through to the final product. The primary troubleshooting step should be to revisit and optimize the reaction conditions, such as temperature, reaction time, and stoichiometry of reagents, to drive the reaction to completion.[3] Subsequent purification via recrystallization or high-vacuum rectification is then necessary to remove these closely related impurities.[3][4]
Part 2: Troubleshooting Guide - Purification Techniques
This section provides detailed troubleshooting for the most common purification methods applied to ADMP.
Recrystallization: The Workhorse of Purification
Recrystallization is the most common and cost-effective method for purifying ADMP. However, several issues can arise.
Q5: I need to recrystallize my ADMP. Which solvent system should I use?
A5: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve ADMP well at high temperatures but poorly at low temperatures. For ADMP, ethyl acetate and toluene are widely reported as effective solvents.[5][8][9]
| Solvent | Boiling Point (°C) | Key Considerations |
| Ethyl Acetate | 77.1 | Good solvency at reflux, lower boiling point makes for easier removal during drying. Often used in final purification steps.[9] |
| Toluene | 110.6 | Higher boiling point allows for a wider temperature gradient for crystallization. Effective for many common impurities.[6][8] |
Q6: My ADMP is fully dissolved in the hot solvent, but it's not crystallizing upon cooling. What should I do?
A6: This is a classic crystallization problem, usually stemming from one of two issues:
-
Excess Solvent: This is the most common cause. If too much solvent is used, the solution will not become supersaturated upon cooling, and crystallization will not occur.[5]
-
Solution: Gently heat the solution to boil off a portion of the solvent to increase the concentration of ADMP. Once you observe slight turbidity or crystal formation at the surface, allow it to cool again.[5]
-
-
Lack of Nucleation: A supersaturated solution may need a "trigger" to start crystal growth.
-
Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites.[5]
-
Solution 2 (Seeding): Add a single, tiny crystal of pure ADMP to the cooled solution. This "seed" crystal acts as a template for further crystal growth.[5]
-
Q7: Instead of crystals, my product has separated as an oily layer. How can I fix this "oiling out"?
A7: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound in that solvent, or if cooling is too rapid.[5] The compound separates as a liquid (oil) instead of an ordered crystal lattice.
-
Solution: Reheat the solution until the oil completely redissolves. If necessary, add a very small amount of additional solvent to ensure everything is back in solution. The key is to slow down the cooling process . Insulate the flask with a cloth or paper towels and allow it to cool to room temperature undisturbed on the benchtop before placing it in an ice bath. This slow cooling provides the necessary time for proper crystal lattice formation.[5]
Q8: My recovery after recrystallization is very low. How can I improve the yield?
A8: Low yield means a significant amount of your product remains dissolved in the cold solvent (the "mother liquor").
-
Solution 1 (Minimize Solvent): During the initial dissolution step, use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Every excess drop will reduce your final yield.[5]
-
Solution 2 (Maximize Cooling): Ensure the flask is allowed to cool slowly to room temperature first, and then spends adequate time (e.g., 30+ minutes) in an ice bath to maximize precipitation.[5]
-
Solution 3 (Solvent Choice): If yields remain poor, the impurity profile may be interfering, or the chosen solvent may not be optimal. Consider trying an alternative solvent system.
Advanced Purification Methods
Q9: Recrystallization is not significantly improving the purity of my ADMP. What are my next options?
A9: If impurities have very similar solubility profiles to ADMP in common recrystallization solvents, this method will be ineffective. In this case, you should consider techniques that separate compounds based on different principles:
-
Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel). It is highly effective but may be less scalable for very large quantities.
-
High Vacuum Rectification (Distillation): This method separates compounds based on differences in boiling points under reduced pressure. It is particularly effective for removing non-volatile or highly volatile impurities and can be suitable for industrial-scale production.[3][4]
Part 3: Validating Purity - Analytical Protocols
Confirming the purity of your final product is a critical, self-validating step.
Q10: How can I definitively confirm the purity of my purified 2-Amino-4,6-dimethoxypyrimidine?
A10: A combination of analytical techniques provides the most comprehensive assessment of purity.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment of ADMP.[10] A reverse-phase method can separate ADMP from its process-related impurities and degradation products.
-
Melting Point Analysis: A sharp melting point within the expected range (94-96 °C) is a good indicator of high purity.[1][11][12] Impurities will typically cause the melting point to broaden and become depressed.
-
Spectroscopic Methods (LC-MS, GC-MS, NMR): These methods are powerful for identifying unknown impurities. LC-MS can provide molecular weight information, while NMR spectroscopy gives definitive structural data.[13] GC-MS is excellent for identifying residual volatile impurities.[10][13]
Experimental Protocols & Workflows
Workflow for Purification Method Selection
The following diagram outlines a logical workflow for selecting the appropriate purification strategy for crude ADMP.
Caption: Decision workflow for purifying crude ADMP.
Protocol 1: Standard Recrystallization of 2-Amino-4,6-dimethoxypyrimidine
This protocol describes a standard procedure using ethyl acetate.
-
Dissolution: Place the crude ADMP in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar.
-
Solvent Addition: Add the minimum amount of ethyl acetate required to form a slurry. Heat the mixture to a gentle reflux (approx. 77 °C) on a stirrer hotplate.[9]
-
Achieve Saturation: Continue adding small portions of hot ethyl acetate until the solid just completely dissolves. Avoid adding a large excess.
-
(Optional) Decoloration: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount (1-2% by weight of ADMP) of activated charcoal. Return the flask to the hotplate and reflux for 5-10 minutes.[5]
-
Hot Filtration: If charcoal was used or if insoluble impurities are visible, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature on a benchtop. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[5]
-
Collection: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals on the filter with a small amount of ice-cold ethyl acetate to remove any residual soluble impurities.
-
Drying: Dry the crystals thoroughly, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove all traces of solvent.
Protocol 2: HPLC-UV Method for Purity Analysis
This protocol provides a robust starting point for the purity analysis of ADMP.[10][13]
| Parameter | Specification |
| Chromatographic Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size)[13] |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient Elution | 0-2 min: 5% B2-15 min: 5% to 95% B15-18 min: 95% B18-19 min: 95% to 5% B19-25 min: 5% B |
| Flow Rate | 1.0 mL/min[13] |
| Column Temperature | 30 °C[13] |
| Injection Volume | 10 µL[13] |
| Detector | UV at 230 nm[13] |
| Sample Preparation | Prepare a 1 mg/mL solution in a 50:50 mixture of water and acetonitrile. Filter through a 0.45 µm syringe filter before injection.[13] |
References
- BenchChem Technical Support. (n.d.). Common impurities in 2-Amino-4,6-dimethoxypyrimidine and their removal.
- BenchChem Technical Support. (n.d.). A Comprehensive Guide to Analytical Techniques for the Characterization of 2-Amino-4,6-dimethoxypyrimidine.
- BenchChem Technical Support. (n.d.). Assessing the Purity of 2-Amino-4,6-dimethoxypyrimidine: A Comparative Guide to Analytical Techniques.
- BenchChem Technical Support. (n.d.). Purification of crude 2-Amino-4,6-dimethoxypyrimidine by recrystallization.
- BenchChem Technical Support. (n.d.). An In-depth Technical Guide to 2-Amino-4,6-dimethoxypyrimidine: Properties, Synthesis, and Applications.
- Google Patents. (2013). CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine.
- Google Patents. (2013). CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.
-
Li, Y. (2015). Preparation method of 2-amino-4, 6-dimethoxy pyrimidine. Semantic Scholar. Retrieved from [Link]
- BenchChem Technical Support. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Amino-4,6-dimethoxypyrimidine.
-
PubChem. (n.d.). 2-Amino-4,6-dimethoxypyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Quick Company. (n.d.). Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine. Retrieved from [Link]
- Google Patents. (2016). CN105601574A - Method for preparing 2-amino-4,6-dimethoxy pyrimidine.
-
ResearchGate. (n.d.). A degradation of 2-amino-4,6-dimethoxypyrimidine (solid line) by.... Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). Safety Data Sheet - 4-Amino-2,6-dimethoxypyrimidine. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Amino-4,6-dimethoxypyrimidine | C6H9N3O2 | CID 118946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN105601574A - Method for preparing 2-amino-4,6-dimethoxy pyrimidine - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine [quickcompany.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 9. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 2-アミノ-4,6-ジメトキシピリミジン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 12. 2-Amino-4,6-dimethoxypyrimidine, 98%, Thermo Scientific 2.5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Recrystallization of Pyrimidine Compounds
Welcome to the technical support center for pyrimidine compound crystallization. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this critical class of heterocyclic compounds. Pyrimidines are foundational scaffolds in numerous pharmaceuticals, and achieving high purity and the desired crystalline form is paramount for downstream applications, from biological screening to final drug product formulation.
This document moves beyond generic protocols to provide in-depth, field-proven insights into the nuances of pyrimidine recrystallization. We will explore the causality behind common challenges and offer robust, validated solutions in a direct question-and-answer format.
Troubleshooting Guide: Common Recrystallization Issues
This section addresses the most frequent and challenging issues encountered during the crystallization of pyrimidine derivatives. Each problem is analyzed from first principles to provide effective, actionable solutions.
Issue 1: My pyrimidine compound "oiled out," forming a liquid instead of crystals.
Q: I dissolved my pyrimidine derivative in a hot solvent, but upon cooling, it separated into a viscous, immiscible liquid. What is happening, and how can I fix it?
A: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point, or more commonly, when the supersaturation is so high that the molecules aggregate into a disordered, liquid-like phase instead of an ordered crystal lattice. Pyrimidine compounds, especially those with flexible side chains or a high degree of impurity, are susceptible to this issue.
Primary Causes & Solutions:
-
The Solution is Too Concentrated: Rapid cooling of a highly supersaturated solution can favor the kinetically faster process of liquid-liquid phase separation over the thermodynamically favored, but slower, process of crystallization.[1][2]
-
Inappropriate Solvent Choice: The melting point of your compound may be lower than the boiling point of the solvent. When the solution cools, it can become saturated while still being hot enough to keep the solute in a molten state.[4]
-
High Impurity Load: Impurities can significantly depress the melting point of a compound and interfere with lattice formation, promoting oiling out.[1]
-
Rapid Cooling: Cooling the solution too quickly in an ice bath is a common cause of oiling out.[1]
-
Solution: Let the solution cool slowly and undisturbed on the benchtop. Insulating the flask with a beaker or glass wool can further slow the cooling rate, encouraging proper crystal formation.[1]
-
Issue 2: No crystals have formed even after my solution has cooled completely.
Q: My pyrimidine solution is clear and at room temperature (or even in an ice bath), but no solid has precipitated. What should I do?
A: This indicates that the solution is not sufficiently supersaturated, a prerequisite for nucleation and crystal growth.[1]
Primary Causes & Solutions:
-
Too Much Solvent Was Used: This is the most common reason for crystallization failure.[7][8] The concentration of the pyrimidine compound is below its solubility limit, even at low temperatures.
-
Solution 1 (Evaporation): Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration.[3][1] Once you observe slight turbidity or crystal formation at the surface, allow it to cool again.
-
Solution 2 (Recovery): If you are unsure how much solvent to remove, you can evaporate all of it using a rotary evaporator and start the recrystallization again with less solvent.[3][1]
-
-
Nucleation is Inhibited: Sometimes a supersaturated solution can be stable if there are no nucleation sites for crystals to begin forming.[1][8]
-
Solution 1 (Scratching): Use a glass rod to gently scratch the inner surface of the flask at the meniscus.[1][8] The microscopic imperfections on the glass provide nucleation points.
-
Solution 2 (Seeding): Add a single, tiny "seed crystal" of the pure pyrimidine compound to the solution.[1][2] This provides a perfect template for further crystal growth.
-
Solution 3 (Evaporation Trick): Dip a clean glass rod into the solution, remove it, and let the solvent evaporate, leaving a thin film of microcrystals on the rod. Re-insert the rod into the solution to seed it.[1]
-
Issue 3: The crystals formed too quickly and appear as a fine powder or sludge.
Q: As soon as I removed my flask from the heat, a large amount of solid crashed out of solution. Is this a problem?
A: Yes, this is a problem. Rapid precipitation traps impurities within the crystal lattice, defeating the purpose of recrystallization.[3] The goal is slow, selective crystal growth.
Primary Causes & Solutions:
-
Excessive Supersaturation/Poor Solvent Choice: The solvent may have a very steep solubility curve for your compound, meaning the solubility plummets drastically with a small drop in temperature.[1]
-
Solution: Reheat the solution to redissolve the solid. Add a small amount of extra hot solvent (5-10% v/v) to slightly decrease the saturation level.[1] This will allow the solution to cool over a wider temperature range before nucleation begins, promoting slower and more orderly crystal growth.
-
-
Cooling Too Rapidly: Moving a flask of boiling solution directly into an ice bath is a recipe for rapid precipitation.
-
Solution: Always allow the solution to cool slowly to room temperature first before using an ice bath to maximize the yield.[9] The majority of high-quality crystal growth should occur during this slow cooling phase.
-
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for my pyrimidine compound?
A1: The ideal solvent is one in which your compound is highly soluble at high temperatures but has low solubility at room temperature or below.[1][9] The principle of "like dissolves like" is a good starting point; the polarity of your pyrimidine derivative is key.
-
For Polar Pyrimidines (e.g., with -NH2, -OH, -COOH groups): Consider polar protic solvents like ethanol, methanol, or even water.[5][10]
-
For Moderately Polar Pyrimidines: Solvents like ethyl acetate or acetone are often effective.[11][12]
-
For Nonpolar Pyrimidines (e.g., with large alkyl or aryl substituents): Toluene or mixed solvent systems like hexane/ethyl acetate or hexane/acetone are good candidates.[10][12]
A good rule of thumb is that solvents containing a similar functional group to the compound are often very effective solubilizers.[12] The best approach is to perform small-scale solubility tests with a few milligrams of your compound in 0.5 mL of various solvents.
Q2: What is a two-solvent system and when should I use it for my pyrimidine?
A2: A two-solvent system is used when no single solvent has the ideal solubility characteristics. It involves a "good" solvent in which the pyrimidine is highly soluble and a miscible "poor" solvent (or "anti-solvent") in which it is insoluble.[10]
You should use this method when your compound is either too soluble in all common solvents (even when cold) or insoluble in most solvents (even when hot).
The procedure involves dissolving the compound in a minimal amount of the hot "good" solvent, followed by the dropwise addition of the "poor" solvent until the solution becomes persistently cloudy (saturated).[4] A few drops of the "good" solvent are then added to clarify the solution before it is allowed to cool slowly.
Q3: I'm seeing different crystal shapes (polymorphs) under different crystallization conditions. Why does this happen and is it important?
A3: This is due to polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures.[13] These different forms, or polymorphs, can have significantly different physicochemical properties, including solubility, melting point, stability, and bioavailability.[14] For drug development professionals, controlling polymorphism is absolutely critical. Factors like the choice of solvent, cooling rate, and even stirring can influence which polymorph is obtained.[13] If you suspect polymorphism, it is crucial to characterize the different crystal forms using techniques like X-ray diffraction (XRD), Differential Scanning Calorimetry (DSC), and microscopy.
Q4: My pyrimidine is only soluble in high-boiling solvents like DMF or DMSO. How can I recrystallize it?
A4: For compounds that require high-boiling solvents, standard cooling crystallization is often impractical. The best technique is anti-solvent vapor diffusion .[1] In this method, the pyrimidine is dissolved in a small amount of DMF or DMSO in an open vial. This vial is then placed inside a larger, sealed jar containing a volatile anti-solvent (e.g., diethyl ether, pentane, or dichloromethane) in which the compound is insoluble.[1] Over time, the anti-solvent vapor slowly diffuses into the solution in the vial, gradually decreasing the compound's solubility and inducing the slow growth of high-quality crystals.
Data & Protocols
Table 1: Common Solvents for Pyrimidine Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Comments & Typical Use Cases for Pyrimidines |
| Water | 100 | Very High | Excellent for highly polar pyrimidines with multiple H-bond donors/acceptors (e.g., uracil, cytosine). Difficult to remove from crystals.[5][11] |
| Ethanol | 78 | High | A very common and effective solvent for a wide range of pyrimidines with moderate to high polarity.[9][10] |
| Methanol | 65 | High | Similar to ethanol but more polar and has a lower boiling point. Good for more polar compounds.[9][11] |
| Ethyl Acetate | 77 | Medium | Excellent general-purpose solvent for pyrimidines of intermediate polarity.[9][11] |
| Acetone | 56 | Medium | A strong solvent but its low boiling point can limit the effective temperature differential for crystallization.[5][11] |
| Dichloromethane (DCM) | 40 | Medium-Low | Useful as the "good" solvent in vapor diffusion or for less polar derivatives. Very volatile. |
| Toluene | 111 | Low | Good for nonpolar, heavily substituted pyrimidines. High boiling point can be a drawback.[5][10] |
| Hexane / Heptane | 69 / 98 | Very Low | Almost never used as a primary solvent. Primarily used as the "poor" anti-solvent in two-solvent systems.[12] |
Experimental Protocols
Protocol 1: Standard Single-Solvent Cooling Recrystallization
-
Dissolution: Place the crude pyrimidine compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to a gentle boil with stirring. Continue adding small portions of hot solvent until the compound just completely dissolves.[9]
-
Hot Filtration (if necessary): If insoluble impurities are present, add a slight excess of hot solvent and perform a hot gravity filtration (see Protocol 3) into a clean, pre-warmed flask.[9][15]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Crystal growth should occur during this period.[9]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the compound.[1][9]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1][9]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.[9][10]
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Protocol 2: Anti-Solvent Vapor Diffusion
-
Preparation: Dissolve the pyrimidine compound in a minimal volume of a "good," high-boiling solvent (e.g., DMF, DMSO) in a small, open container like a 1-dram vial.[1]
-
Setup: Place this vial inside a larger, sealable container (e.g., a screw-cap jar or beaker sealed with parafilm). Add a layer of a volatile "anti-solvent" (e.g., diethyl ether, pentane) to the bottom of the larger container, ensuring the level is below the top of the inner vial.
-
Diffusion and Growth: Seal the outer container. The volatile anti-solvent will slowly diffuse into the solution containing your compound. This gradually decreases the solubility, leading to slow and controlled crystal formation over several hours to days.[1]
-
Isolation: Once suitable crystals have formed, carefully remove the inner vial, decant the mother liquor, and isolate the crystals for drying.
Protocol 3: Hot Gravity Filtration
-
Setup: Place a stemless or short-stemmed funnel with fluted filter paper over the receiving Erlenmeyer flask. Place this setup on a heat source and add a small amount of the recrystallization solvent to the flask.[16][17]
-
Pre-heating: Heat the solvent to boiling. The hot solvent vapors will pre-heat the funnel and filter paper, preventing premature crystallization during filtration.[15][17]
-
Filtration: Bring the solution containing the impure compound to a boil. Pour the boiling mixture through the hot funnel in portions, keeping both flasks on the heat source between additions.[15][17]
-
Rinsing: If crystals form on the filter paper, rinse with a small amount of fresh, boiling solvent to redissolve them.[17]
-
Final Volume Adjustment: If you added extra solvent before filtration, boil off the excess from the filtrate until you reach the saturation point again before allowing it to cool.[18]
Visualized Workflows
General Recrystallization Workflow
Caption: Standard workflow for cooling recrystallization.
Troubleshooting: No Crystals Formed
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mt.com [mt.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. quora.com [quora.com]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. Crystal polymorphism - Wikipedia [en.wikipedia.org]
- 14. mdpi-res.com [mdpi-res.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Chemistry Teaching Labs - Gravity Filtration [chemtl.york.ac.uk]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Catalyst Selection for Methoxylation Reactions
Welcome to the Technical Support Center for methoxylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and optimization. Here, we address common challenges encountered during experimental work through detailed troubleshooting guides and frequently asked questions, grounded in established scientific principles.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the causal reasoning behind them.
Issue 1: Low Conversion or Stalled Reaction
Question: My methoxylation reaction shows low conversion of the starting material, or the reaction stalls after a certain point. What are the potential causes and how can I resolve this?
Answer: Low conversion is a frequent challenge in catalytic methoxylation. The root cause often lies in one of three areas: the catalyst's activity, the reaction conditions, or the purity of your reagents.
Diagnostic Workflow & Solutions:
-
Catalyst Inactivity or Insufficiency:
-
Potential Cause: The catalyst may be inactive or used in insufficient quantities. For solid-supported catalysts, improper activation can lead to low activity.
-
Recommended Solution:
-
Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%).
-
Ensure proper activation of heterogeneous catalysts as per the manufacturer's protocol. For instance, some catalysts require reduction before use.[1][2]
-
If using a palladium(II) precatalyst, ensure the conditions are suitable for its reduction to the active palladium(0) species.[3]
-
-
-
Suboptimal Reaction Conditions:
-
Potential Cause: Temperature, pressure, and solvent can significantly influence reaction rates and catalyst stability.[4]
-
Recommended Solution:
-
Temperature: Gradually increase the reaction temperature. However, be aware that excessively high temperatures can lead to catalyst decomposition or side product formation.[5]
-
Solvent: The choice of solvent can impact the solubility of reactants and the catalyst, as well as the reaction mechanism itself. For instance, in some copper-catalyzed hydroxylations, a mixed solvent system like DMSO/water is crucial.[6][7]
-
Methanol Concentration: While methanol is a reagent, using it as the solvent can sometimes lead to catalyst inhibition or side reactions. Consider using a co-solvent.
-
-
-
Reagent Quality and Purity:
-
Potential Cause: Impurities in the starting materials, solvent, or methanol can act as catalyst poisons. Water is a common culprit that can hydrolyze the catalyst or reactive intermediates.
-
Recommended Solution:
-
Use freshly purified, anhydrous solvents and reagents.[8]
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen.
-
-
Issue 2: Poor Selectivity and Formation of Side Products
Question: My reaction is producing a mixture of products, including undesired isomers or byproducts from competing reactions. How can I improve the selectivity of my methoxylation reaction?
Answer: Poor selectivity can often be traced back to the catalyst-ligand system or reaction conditions that favor alternative reaction pathways.
Diagnostic Workflow & Solutions:
-
Ligand Effects:
-
Potential Cause: The ligand plays a critical role in determining the selectivity of a transition metal catalyst by influencing the steric and electronic environment of the metal center.
-
Recommended Solution:
-
Screen a panel of ligands. For example, in copper-catalyzed methoxylation of aryl halides, ligands like 2,2'-bipyridine have been shown to be effective.[9][10]
-
For palladium-catalyzed reactions, the choice of phosphine ligand is crucial and can influence the rate of reductive elimination to form the desired C-O bond.[11]
-
-
-
Reaction Conditions:
-
Potential Cause: Temperature and the choice of base can influence which reaction pathway predominates.
-
Recommended Solution:
-
Lowering the reaction temperature can sometimes favor the desired kinetic product over a thermodynamically favored side product.[5]
-
The choice of base is critical. A base that is too strong might lead to deprotonation at undesired positions, while a base that is too weak may result in low conversion.
-
-
-
Substrate-Related Issues:
-
Potential Cause: The electronic and steric properties of the substrate can favor certain side reactions. For example, in phenol methoxylation, C-alkylation can compete with the desired O-alkylation.[5]
-
Recommended Solution:
-
If C-alkylation is an issue, consider using a milder base and a less reactive methylating agent.[5]
-
-
Issue 3: Catalyst Deactivation
Question: My reaction starts well but then slows down and eventually stops, even with sufficient starting material remaining. I suspect catalyst deactivation. What are the common deactivation mechanisms and how can I mitigate them?
Answer: Catalyst deactivation is a significant issue, particularly in industrial applications. Deactivation can occur through several mechanisms, including poisoning, sintering, and fouling.
Common Deactivation Pathways & Mitigation Strategies:
| Deactivation Mechanism | Description | Mitigation Strategies |
| Poisoning | Strong chemisorption of impurities or byproducts onto the active sites of the catalyst. | - Ensure high purity of all reactants and solvents.- Use a guard bed to remove poisons before the reactant stream reaches the catalyst bed. |
| Sintering | The agglomeration of small catalyst particles into larger ones at high temperatures, leading to a loss of active surface area.[12] | - Operate at the lowest effective temperature.- Choose a catalyst with high thermal stability. |
| Fouling/Coking | The physical deposition of carbonaceous materials (coke) on the catalyst surface, blocking active sites.[13] | - Optimize reaction conditions to minimize coke formation (e.g., adjust temperature, pressure, and feed composition).- In some cases, co-feeding a small amount of water or hydrogen can help reduce coking. |
| Leaching | The dissolution of the active metal from a solid support into the reaction medium. | - Choose a support that strongly interacts with the active metal.- Modify the catalyst surface to enhance metal-support interactions. |
Troubleshooting Deactivation:
-
Characterize the Spent Catalyst: Techniques like TEM, XRD, and elemental analysis can help identify the cause of deactivation (e.g., particle sintering, coke deposition, or loss of active metal).
-
Kinetic Studies: Monitoring the reaction rate over time can provide insights into the deactivation mechanism. A rapid initial drop in activity may suggest poisoning, while a gradual decline could indicate coking or sintering.[14]
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose between a homogeneous and a heterogeneous catalyst for my methoxylation reaction?
A1: The choice between a homogeneous and heterogeneous catalyst depends on the specific requirements of your synthesis.[15]
| Feature | Homogeneous Catalysts | Heterogeneous Catalysts |
| Activity & Selectivity | Often exhibit higher activity and selectivity due to well-defined active sites.[16][17] | Can have lower selectivity due to a variety of active sites on the surface. |
| Reaction Conditions | Typically operate under milder temperature and pressure conditions.[16][17] | Often require higher temperatures and pressures.[16] |
| Catalyst Separation | Difficult and can lead to product contamination.[17][18] | Easy separation from the reaction mixture by filtration.[17][18] |
| Recycling & Reuse | Often difficult and expensive.[17] | Generally straightforward, making them more cost-effective for industrial processes.[15][17] |
| Mechanism Understanding | Reaction mechanisms are often better understood.[16][17] | Mechanisms can be more complex and difficult to elucidate.[16] |
Recommendation: For fine chemical and pharmaceutical synthesis where high selectivity is paramount and product separation can be managed, a homogeneous catalyst may be preferred. For large-scale industrial processes where catalyst cost, recovery, and reuse are major considerations, a heterogeneous catalyst is often the better choice.[15]
Q2: What are the most common classes of catalysts used for methoxylation?
A2: The most prevalent catalysts for methoxylation reactions are based on transition metals, particularly palladium and copper.
-
Palladium-based catalysts are widely used for the methoxylation of aryl halides and for C-H activation/methoxylation.[19][20][21] The catalytic cycle typically involves a Pd(0)/Pd(II) or a Pd(II)/Pd(IV) redox couple.[19][20]
-
Copper-based catalysts are a more economical alternative to palladium and are particularly effective for the methoxylation of aryl halides (Ullmann condensation).[6][9][22] These reactions often require the use of a ligand to facilitate the coupling.[10]
Q3: How do I select the appropriate starting materials and reagents for a successful methoxylation?
A3: The nature of your starting material and the choice of reagents are critical for a successful reaction.
-
Substrate: For aryl halides, the reactivity generally follows the trend I > Br > Cl >> F. More electron-deficient aryl halides tend to be more reactive.
-
Methoxylating Agent: Methanol is the most common source of the methoxy group. In some cases, sodium methoxide is used, especially when a stronger nucleophile is required.
-
Base: The choice of base is crucial for deprotonating the alcohol (if necessary) and neutralizing any acid generated during the reaction. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).
Q4: Can you provide a general experimental protocol for a palladium-catalyzed methoxylation of an aryl bromide?
A4: The following is a representative, general protocol that should be optimized for your specific substrate.
Experimental Protocol: Palladium-Catalyzed Methoxylation
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl bromide (1.0 mmol), a palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and a suitable ligand (e.g., a biarylphosphine ligand, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Addition of Reagents: Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 1.4 mmol) followed by anhydrous methanol (as the solvent or in a co-solvent like toluene or dioxane).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or GC/LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Section 3: Visualizations
Logical Workflow for Troubleshooting Low Conversion
Caption: Troubleshooting decision tree for low conversion.
Generalized Palladium-Catalyzed Methoxylation Cycle
Caption: Simplified Pd(0)/Pd(II) catalytic cycle for methoxylation.
References
-
Investigation of the Mechanisms of Palladium-Catalyzed C–H Acetoxylation and Methoxylation by Electrospray Ionization Mass Spectrometry. Organometallics - ACS Publications. Available at: [Link]
-
Investigation of the Mechanisms of Palladium-Catalyzed C−H Acetoxylation and Methoxylation by Electrospray Ionization Mass Spectrometry. American Chemical Society. Available at: [Link]
-
Mechanisms and rates of catalyst deactivation in methanol-to-hydrocarbons conversion. AIChE. Available at: [Link]
-
Competing Mechanisms in Palladium-Catalyzed Alkoxycarbonylation of Styrene. PMC. Available at: [Link]
-
Co/SiO2 Catalyst for Methoxycarbonylation of Acetylene: On Catalytic Performance and Active Species. PMC - NIH. Available at: [Link]
-
(289b) Mechanisms and Rates of Catalyst Deactivation in Methanol-to-Hydrocarbons Conversion. AIChE - Proceedings. Available at: [Link]
-
Kinetic Evaluation of Deactivation Pathways in Methanol-to-Hydrocarbon Catalysis on HZSM-5 with Formaldehyde, Olefinic, Dieneic, and Aromatic Co-Feeds. ACS Publications. Available at: [Link]
-
(PDF) Co/SiO2 Catalyst for Methoxycarbonylation of Acetylene: On Catalytic Performance and Active Species. ResearchGate. Available at: [Link]
-
Impact of Reaction Conditions on Methanol Yield and Catalyst Efficiency. ResearchGate. Available at: [Link]
- Major differences between homogeneous and heterogeneous c
-
A Method for Assessing Catalyst Deactivation: A Case Study on Methanol-to-Hydrocarbons Conversion. ACS Catalysis - ACS Publications. Available at: [Link]
- Homogeneous vs Heterogeneous C
-
Copper-Catalyzed Hydroxylation of (Hetero)aryl Halides under Mild Conditions. Journal of the American Chemical Society. Available at: [Link]
-
Ligand‐Boosted Copper Catalysis for Air‐Tolerant Methoxylation of (Hetero)aryl Halides With Sodium Methoxide. ResearchGate. Available at: [Link]
-
A Kinetic Model Considering Catalyst Deactivation for Methanol-to-Dimethyl Ether on a Biomass-Derived Zr/P-Carbon Catalyst. MDPI. Available at: [Link]
-
Which catalyst is more effective and efficient homogeneous or heterogeneous ones? : r/chemhelp. Reddit. Available at: [Link]
- Copper-Catalyzed Hydroxylation of (Hetero)aryl Halides under Mild Conditions. Unknown Source.
-
Video: Heterogeneous vs. Homogenous Catalysts | Differences & Example. Study.com. Available at: [Link]
-
Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water. NIH. Available at: [Link]
- Cross-dehydrogenative coupling for the intermolecular C–O bond form
-
An Attractive and Comprehensive Review on C-O Bond Formation: Nanomagnetic Recoverable Catalysts to Access Diaryl Ethers via C-O Cross-coupling Reactions. Bentham Science Publisher. Available at: [Link]
- Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. Unknown Source.
-
Palladium-catalysed hydroxylation and alkoxylation. Semantic Scholar. Available at: [Link]
-
Scope and limitations of (hetero)aryl halides in CuCl2/bpy‐catalyzed methoxylation.a. ResearchGate. Available at: [Link]
-
Copper-Catalyzed Methoxylation of Aryl Bromides with 9-BBN-OMe. Organic Letters. Available at: [Link]
-
Recent Advances in C-O Bond Construction via C-H Activation. OUCI. Available at: [Link]
-
MAPO-18 Catalysts for the Methanol to Olefins Process: Influence of Catalyst Acidity in a High-Pressure Syngas (CO and H2) Environment. ACS Catalysis - ACS Publications. Available at: [Link]
-
Carbene-like reactivity of methoxy groups in a single crystal SAPO-34 MTO catalyst. Catalysis Science & Technology (RSC Publishing). Available at: [Link]
-
Carbon–heteroatom bond formation catalysed by organometallic complexes. PMC. Available at: [Link]
-
How To: Troubleshoot a Reaction. Department of Chemistry : University of Rochester. Available at: [Link]
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Unknown Source.
-
Evolution of C–C Bond Formation in the Methanol-to-Olefins Process: From Direct Coupling to Autocatalysis. ACS Catalysis. Available at: [Link]
-
Asymmetric Total Synthesis of Vilmotenitine A and Structural Revision of Hemsleyaconitine F. Journal of the American Chemical Society. Available at: [Link]
-
Screening of reaction conditions for methoxylation of alkenes 5-9 to.... ResearchGate. Available at: [Link]
-
Troubleshooting of Catalytic Reactors. Slideshare. Available at: [Link]
- Researchers diversify drug development options with new metal c
-
How exactly do you create the most optimum catalyst? : r/chemistry. Reddit. Available at: [Link]
-
Data-Driven Reagent Selection for Empirical Reaction Optimization. ChemRxiv. Available at: [Link]
-
Catalysts for - METHANOL SYNTHESIS. Clariant. Available at: [Link]
-
a) De‐methoxylation of 4‐propylguaiacol over molybdenum oxide catalysts.... ResearchGate. Available at: [Link]
-
A Rational Design of Chiral Iron(III) Complexes for Photocatalytic Asymmetric Radical Cation (4 + 2) Cycloadditions and the Total Synthesis of (+)-Heitziamide A. Journal of the American Chemical Society. Available at: [Link]
Sources
- 1. Co/SiO2 Catalyst for Methoxycarbonylation of Acetylene: On Catalytic Performance and Active Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Copper-Catalyzed Hydroxylation of (Hetero)aryl Halides under Mild Conditions [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Carbon–heteroatom bond formation catalysed by organometallic complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. reddit.com [reddit.com]
- 16. web.uvic.ca [web.uvic.ca]
- 17. ethz.ch [ethz.ch]
- 18. Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. BJOC - Cross-dehydrogenative coupling for the intermolecular C–O bond formation [beilstein-journals.org]
- 22. Copper-Catalyzed Methoxylation of Aryl Bromides with 9-BBN-OMe [organic-chemistry.org]
Technical Support Center: Strategies to Minimize Byproduct Formation in Pyrimidine Reactions
Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical solutions for minimizing byproduct formation in common pyrimidine reactions. Drawing upon established literature and field-proven insights, this resource aims to enhance the efficiency and purity of your pyrimidine synthesis endeavors.
Part 1: Troubleshooting Guides & FAQs
This section addresses specific issues encountered during pyrimidine synthesis, with a focus on two widely utilized methods: the Biginelli and Pinner reactions.
The Biginelli Reaction: Troubleshooting Unexpected Side Products and Low Yields
The Biginelli reaction is a powerful one-pot, three-component reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs). Despite its utility, it can be susceptible to several side reactions that diminish yield and complicate purification.
Frequently Asked Questions (FAQs):
Q1: My Biginelli reaction produced a significant amount of a yellow, highly fluorescent byproduct instead of the expected dihydropyrimidinone. What is it and how can I avoid it?
A1: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[1] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter of which can form from the decomposition of urea at elevated temperatures.[1] This competing pathway is a frequent cause of reduced DHPM yield.
Causality & Mechanism: The Hantzsch pathway becomes favorable at higher temperatures, which promotes the decomposition of urea into ammonia and carbon dioxide. The in situ generated ammonia then participates in a separate three-component reaction with the aldehyde and two equivalents of the β-ketoester.
Mitigation Strategies:
-
Temperature Control: Lowering the reaction temperature is the most effective way to significantly reduce the formation of the DHP byproduct.[1] Higher temperatures favor the Hantzsch pathway.
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Lewis acids may preferentially promote the desired Biginelli reaction over the Hantzsch synthesis.[1]
-
Order of Addition: In some cases, adding the urea last to the reaction mixture can help minimize its premature decomposition into ammonia.[1]
Q2: My crude product from a Biginelli reaction is difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm their presence and prevent their formation?
A2: N-acylureas are common byproducts in the Biginelli reaction that arise from a competing pathway where the β-ketoester reacts directly with urea. These byproducts can co-precipitate with the desired DHPM, making purification challenging.
Causality & Mechanism: This side reaction is a condensation between the ester carbonyl of the β-ketoester and urea, which can be promoted by certain reaction conditions.
Identification and Prevention:
-
Characterization: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.
-
Reaction Conditions: Carefully controlling the stoichiometry of the reactants and the choice of catalyst can help suppress the formation of N-acylureas.
-
Purification: Recrystallization is often an effective method for removing N-acylurea impurities from the desired DHPM product.
Q3: I am observing a low yield in my pyrimidine synthesis, with a significant amount of unreacted starting materials. What are the likely causes and how can I improve the yield?
A2: Low conversion in pyrimidine synthesis can be attributed to several factors, including inefficient catalysis, suboptimal reaction conditions, or issues with reactant purity.[1]
Troubleshooting Steps:
-
Catalyst Activity: Ensure your catalyst is active. If you are using a reusable catalyst, it may require regeneration. For acid catalysts like HCl, confirm that the concentration is appropriate.[1]
-
Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1]
-
Reactant Purity: Impurities in the starting materials can inhibit the reaction. Ensure all reactants are of high purity.[1]
Q4: My reaction between an aldehyde and a β-ketoester is primarily forming a Knoevenagel condensation product, reducing the yield of my desired pyrimidine. How can I minimize this side reaction?
A4: The Knoevenagel condensation between the aldehyde and the β-ketoester can be a significant competing reaction, leading to the formation of an α,β-unsaturated dicarbonyl compound that may not cyclize efficiently.[1][2]
Causality & Mechanism: This acid- or base-catalyzed reaction is often the first step in the desired reaction pathway, but if the subsequent steps (addition of urea and cyclization) are slow, the Knoevenagel product can accumulate as a major byproduct.
Mitigation Strategies:
-
Catalyst Choice: The use of an efficient catalyst can accelerate the subsequent steps of the Biginelli reaction, thereby minimizing the accumulation of the Knoevenagel adduct.[2]
-
Stoichiometry: Using a slight excess of urea (e.g., 1.2–1.5 equivalents) can help to push the reaction towards the formation of the desired dihydropyrimidinone.[2]
-
Temperature Optimization: The effect of temperature on the Knoevenagel condensation can be substrate-dependent. For some systems, increasing the temperature can improve the yield of the desired product by overcoming the activation energy for the subsequent cyclization steps. However, for other systems, lower temperatures may be beneficial. Careful optimization is key.
The Pinner Synthesis: Overcoming Cyclization and Hydrolysis Issues
The Pinner pyrimidine synthesis, which typically involves the condensation of a 1,3-dicarbonyl compound with an amidine, is a versatile method for preparing substituted pyrimidines. However, it is highly sensitive to reaction conditions.
Frequently Asked Questions (FAQs):
Q1: My Pinner synthesis is resulting in a low yield of the desired pyrimidine, with a complex mixture of byproducts. What are the common side reactions?
A1: Side reactions in the Pinner synthesis can arise from the self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, or incomplete cyclization. The purity of the amidine salt is also critical.
Troubleshooting Steps:
-
Amidine Quality: Use freshly prepared or purified amidine hydrochloride. Amidines can be hygroscopic and may hydrolyze over time.
-
Anhydrous Conditions: Ensure strictly anhydrous conditions, as water can lead to the hydrolysis of intermediates and starting materials.[2] The imidate salt intermediate (Pinner salt) is highly susceptible to hydrolysis, which can lead to the formation of esters as byproducts.[2]
-
Base Selection: The choice and stoichiometry of the base are crucial for promoting the desired cyclization while minimizing side reactions.
-
Temperature Control: Pinner salts can be thermally unstable. Low temperatures are often necessary to prevent decomposition or rearrangement into N-alkyl amides.[2][3]
Q2: The cyclization step of my Pinner reaction is not proceeding to completion, and I am isolating an uncyclized intermediate. How can I drive the reaction forward?
A2: Incomplete cyclization can be due to several factors, including insufficient activation of the carbonyl group or steric hindrance.
Mitigation Strategies:
-
Increase Acid Catalyst Concentration/Strength: A stronger acid or a higher catalytic loading can enhance the rate of the final cyclization-dehydration step.[2]
-
Increase Temperature: Heating the reaction mixture (e.g., to reflux in a suitable solvent like ethanol or THF) provides the necessary activation energy for the ring closure.[2]
-
Alternative Substrates: If steric hindrance is a suspected issue, consider using a more reactive 1,3-dicarbonyl equivalent.
Part 2: Data Presentation
Table 1: Effect of Reaction Temperature on Biginelli vs. Hantzsch Product Distribution
| Temperature (°C) | DHPM Yield (%) | Hantzsch DHP Yield (%) |
| 60 | 85 | 10 |
| 80 | 72 | 25 |
| 100 | 55 | 40 |
| Note: Yields are approximate and can vary based on specific substrates and catalysts. Data compiled from literature.[1] |
Table 2: Comparison of Various Lewis Acid Catalysts for the Biginelli Reaction
A model reaction of benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), and urea (1.5 mmol) was conducted with different metal halides (20% v/v) under solvent-free conditions at room temperature.
| Catalyst | Time (min) | Yield (%) |
| FeCl₃ | 15 | 94 |
| NiCl₂ | 25 | 92 |
| CoCl₂ | 30 | 90 |
| CuCl₂ | 40 | 88 |
| ZnCl₂ | 60 | 85 |
| MnCl₂ | 90 | 80 |
| SnCl₂ | 120 | 75 |
| NH₄Cl | 180 | 70 |
| Data adapted from a comparative study to illustrate catalyst efficiency.[4] |
Part 3: Experimental Protocols
Protocol for Minimizing Hantzsch Byproduct in the Biginelli Reaction
This protocol is designed to favor the formation of the desired dihydropyrimidinone (DHPM) over the fluorescent Hantzsch dihydropyridine byproduct.
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (1 mmol)
-
Urea (1.5 mmol)
-
Lewis acid catalyst (e.g., FeCl₃, 10 mol%)
-
Ethanol (reaction solvent)
Procedure:
-
To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), and the Lewis acid catalyst (0.1 mmol).
-
Add ethanol (5-10 mL) and stir the mixture at room temperature for 10 minutes.
-
Add urea (1.5 mmol) to the reaction mixture.
-
Stir the mixture at a controlled temperature of 60°C.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Add a small amount of cold ethanol and stir for 5 minutes to induce precipitation of the product.
-
Filter the solid product and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.
General Protocol for Purification by Recrystallization
Objective: To remove soluble impurities, such as N-acylurea byproducts, from the solid DHPM product.
Procedure:
-
Solvent Selection: Choose a solvent in which the desired compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol is often a good starting point for DHPMs.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator.
General Protocol for Purification by Flash Column Chromatography
Objective: To separate the desired pyrimidine from byproducts and unreacted starting materials based on polarity.
Procedure:
-
Solvent System Selection: Determine an appropriate eluent system using TLC. The ideal system should provide a retention factor (Rf) of 0.2-0.4 for the desired compound and good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a glass column. Allow the silica to settle, ensuring a level and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully apply the sample to the top of the silica bed.
-
Elution: Add the eluent to the top of the column and apply positive pressure to maintain a steady flow rate.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified pyrimidine.
Part 4: Visualizations
References
- BenchChem. (2025).
- BenchChem. (2025). overcoming side reactions in pyrimidine synthesis.
-
ResearchGate. (n.d.). Reaction time and yield of Biginelli reaction catalyzed by different Lewis acids. [Link]
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]
-
ResearchGate. (n.d.). Improved Pinner Reaction with CPME as a Solvent. [Link]
- BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention.
-
Taylor & Francis Online. (n.d.). A new protocol for Biginelli (or like) reaction under solvent-free grinding method using Fe (NO3)3.9H2O as catalyst. [Link]
Sources
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of 4-Methoxy-2,6-dimethylpyrimidine by NMR and MS
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Pyrimidine derivatives, in particular, form the backbone of a vast array of biologically active molecules, and a precise understanding of their structure-activity relationships is crucial for rational drug design. This guide provides an in-depth technical analysis of the characterization of 4-Methoxy-2,6-dimethylpyrimidine, a key substituted pyrimidine, utilizing the synergistic techniques of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
This document moves beyond a mere recitation of data, offering a comparative analysis with structurally related pyrimidines. By examining the subtle yet significant shifts in spectral data, we aim to provide researchers with a predictive framework for the characterization of similar compounds. The methodologies detailed herein are grounded in established protocols, ensuring reproducibility and scientific rigor.
The Strategic Importance of Spectroscopic Characterization
The biological and material properties of a substituted pyrimidine are intrinsically linked to the nature and position of its substituents. The introduction of methyl and methoxy groups to the pyrimidine core, as in 4-Methoxy-2,6-dimethylpyrimidine, can profoundly influence its electronic distribution, steric profile, and, consequently, its reactivity and intermolecular interactions. Therefore, a definitive spectroscopic fingerprint is not just a quality control metric but a foundational piece of data for any further research and development.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Blueprint
NMR spectroscopy stands as the most powerful tool for the elucidation of the covalent framework of organic molecules in solution. Both ¹H and ¹³C NMR provide a wealth of information on the chemical environment, connectivity, and stereochemistry of the constituent atoms.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum of 4-Methoxy-2,6-dimethylpyrimidine is expected to be relatively simple and highly informative. Based on the analysis of structurally similar compounds, we can predict the following key resonances:
-
Aromatic Proton (H-5): A singlet in the aromatic region, the chemical shift of which is influenced by the electron-donating effects of the methoxy and methyl groups.
-
Methoxy Protons (-OCH₃): A sharp singlet, typically found in the upfield region of the aromatic spectrum.
-
Methyl Protons (-CH₃): A singlet corresponding to the six equivalent protons of the two methyl groups at positions 2 and 6.
Comparative ¹H NMR Data:
To contextualize the expected spectrum of 4-Methoxy-2,6-dimethylpyrimidine, a comparison with related, experimentally characterized pyrimidines is invaluable.
| Compound | Aromatic Proton (ppm) | Methoxy Protons (ppm) | Methyl Protons (ppm) | Other Protons (ppm) | Solvent | Reference |
| 4-Methoxy-2,6-dimethylpyrimidine (Predicted) | ~6.0 - 6.5 | ~3.8 - 4.0 | ~2.3 - 2.5 | - | CDCl₃ | - |
| 2-Amino-4,6-dimethylpyrimidine | 6.2 (s, 1H) | - | 2.2 (s, 6H) | 4.8 (br s, 2H, -NH₂) | CDCl₃ | [1] |
| 4,6-Dimethoxypyrimidine | 8.4 (s, 1H), 5.8 (s, 1H) | 3.9 (s, 6H) | - | - | - | [1] |
The electron-donating nature of the amino group in 2-Amino-4,6-dimethylpyrimidine likely shields the aromatic proton, causing an upfield shift compared to a simple pyrimidine. Similarly, the two methoxy groups in 4,6-Dimethoxypyrimidine will have a significant electronic impact. For our target molecule, the combined effect of one methoxy and two methyl groups is anticipated to result in a chemical shift for the H-5 proton that is distinct from these examples.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments in the molecule. For 4-Methoxy-2,6-dimethylpyrimidine, we expect to observe five distinct signals:
-
Quaternary Carbons (C-2, C-4, C-6): These carbons, directly bonded to nitrogen and the substituent groups, will appear in the downfield region of the spectrum.
-
Aromatic Carbon (C-5): This CH carbon will be located in the aromatic region, with its chemical shift influenced by the attached substituents.
-
Methoxy Carbon (-OCH₃): The carbon of the methoxy group will resonate in the upfield region.
-
Methyl Carbons (-CH₃): A single signal for the two equivalent methyl carbons.
Predicted ¹³C NMR Chemical Shifts for 4-Methoxy-2,6-dimethylpyrimidine:
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-2, C-6 | ~160 - 165 |
| C-4 | ~165 - 170 |
| C-5 | ~100 - 110 |
| -OCH₃ | ~50 - 55 |
| -CH₃ | ~20 - 25 |
Experimental Protocol for NMR Data Acquisition
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[1]
-
Sample Preparation: Dissolve 5-10 mg of 4-Methoxy-2,6-dimethylpyrimidine in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Ensure the sample is fully dissolved.
-
¹H NMR Acquisition:
-
Use a spectrometer operating at a frequency of 400 MHz or higher.
-
Acquire the spectrum at room temperature.
-
Typical spectral width: -2 to 12 ppm.
-
Relaxation delay: 1-2 seconds.
-
Number of scans: 16 or more to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a spectrometer operating at a frequency of 100 MHz or higher.
-
Employ a proton-decoupled pulse sequence.
-
Typical spectral width: 0 to 200 ppm.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024 or more, depending on the sample concentration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum and reference it to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
-
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structure through the analysis of its fragmentation patterns.
Expected Mass Spectrum of 4-Methoxy-2,6-dimethylpyrimidine
The molecular formula of 4-Methoxy-2,6-dimethylpyrimidine is C₇H₁₀N₂O, giving it a monoisotopic mass of 138.0793 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 138.
The fragmentation of substituted pyrimidines is heavily influenced by the nature of the substituents.[2] For 4-Methoxy-2,6-dimethylpyrimidine, key fragmentation pathways are likely to involve the loss of neutral molecules or radicals from the substituent groups, followed by cleavage of the pyrimidine ring itself.
Comparative Mass Spectrometry Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragments (m/z) | Ionization Method | Reference |
| 4-Methoxy-2,6-dimethylpyrimidine (Predicted) | C₇H₁₀N₂O | 138.17 | 138 (M⁺˙), 123 (M-CH₃)⁺, 109 (M-CHO)⁺, 95 (M-CH₃-CO)⁺ | EI | - |
| 4-Methoxy-2-methylpyrimidine | C₆H₈N₂O | 124.14 | 124 (M⁺˙), 123 (M-H)⁺ | EI | [3] |
| 4-Amino-2,6-dimethoxypyrimidine | C₆H₉N₃O₂ | 155.15 | 155 (M⁺˙), 140 (M-CH₃)⁺, 126 (M-CHO)⁺ | EI | [4] |
The fragmentation of 4-Methoxy-2-methylpyrimidine, with a top peak at m/z 124 and a second highest at 123, suggests a facile loss of a hydrogen radical.[3] For our target molecule, the presence of two methyl groups offers an additional, likely favorable, fragmentation pathway through the loss of a methyl radical (CH₃•) to form a stable cation at m/z 123.
Experimental Protocol for Mass Spectrometry Data Acquisition
The following outlines a general procedure for obtaining an EI mass spectrum.[2]
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or gas chromatography (GC) inlet.
-
Ionization: Utilize electron ionization (EI) with a standard electron energy of 70 eV. This energy level provides reproducible fragmentation patterns.
-
Mass Analysis: Scan a mass-to-charge ratio (m/z) range appropriate for the compound, for instance, m/z 40-200.
-
Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to propose a fragmentation pathway.
Sources
A Comparative Analysis of 4-Methoxy-2,6-dimethylpyrimidine: Properties, Reactivity, and Synthetic Utility
This guide presents an in-depth comparative analysis of 4-Methoxy-2,6-dimethylpyrimidine, a versatile heterocyclic compound. We will objectively evaluate its physicochemical, spectroscopic, and reactive properties against a panel of structurally related pyrimidines: the parent Pyrimidine scaffold, 2,6-Dimethylpyrimidine, and 4-Methoxypyrimidine. This document is intended for researchers, scientists, and drug development professionals, providing a foundational understanding of how substituent effects modulate the characteristics of the pyrimidine core, supported by experimental data and established protocols.
Introduction: The Pyrimidine Core in Chemical Science
The pyrimidine ring is a cornerstone heterocyclic motif in chemical and biological sciences. As a fundamental component of nucleobases like cytosine, thymine, and uracil, its importance in biological systems is paramount[1][2]. Beyond this, substituted pyrimidines are privileged scaffolds in medicinal chemistry and agrochemistry, exhibiting a vast spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and herbicidal properties[1][2][3]. The functionalization of the pyrimidine ring with various substituents dramatically alters its electronic properties, solubility, and steric profile, thereby fine-tuning its biological activity and synthetic utility.
4-Methoxy-2,6-dimethylpyrimidine (4-MDMP) is a key intermediate used in the synthesis of more complex molecules, particularly pharmaceuticals and agrochemicals[4]. Understanding its properties in relation to simpler analogues is crucial for designing rational synthetic routes and predicting its behavior in various chemical environments. This guide provides the necessary comparative data to support such endeavors.
Comparative Physicochemical and Spectroscopic Properties
The addition of methyl (-CH₃) and methoxy (-OCH₃) groups to the pyrimidine ring imparts distinct changes to its physical and spectroscopic characteristics. The methyl groups are electron-donating through an inductive effect, while the methoxy group is electron-donating via resonance but electron-withdrawing inductively. This electronic interplay, combined with steric effects, governs the molecule's overall properties.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 4-MDMP and its comparators.
| Property | 4-Methoxy-2,6-dimethylpyrimidine | Pyrimidine | 2,6-Dimethylpyrimidine | 4-Methoxypyrimidine |
| Molecular Formula | C₇H₁₀N₂O | C₄H₄N₂ | C₆H₈N₂ | C₅H₆N₂O |
| Molecular Weight | 138.17 g/mol [4] | 80.09 g/mol | 108.14 g/mol | 110.11 g/mol |
| IUPAC Name | 4-methoxy-2,6-dimethylpyrimidine[4] | Pyrimidine | 2,6-dimethylpyrimidine | 4-methoxypyrimidine |
| Appearance | Not specified; likely a solid or liquid | Colorless liquid | Solid | Not specified |
Spectroscopic Analysis: ¹H and ¹³C NMR Data
NMR spectroscopy is a powerful tool for elucidating the electronic environment of nuclei within a molecule. The chemical shifts (δ) of the protons and carbons in the pyrimidine ring are highly sensitive to the electronic effects of the substituents.
Causality Behind Spectroscopic Observations: The ¹H NMR spectrum of 4-MDMP shows a single aromatic proton signal. The electron-donating nature of the two methyl groups and the methoxy group increases the electron density in the ring, causing this proton (H-5) to be shielded (appear at a lower chemical shift) compared to the protons on the unsubstituted pyrimidine ring. In the ¹³C NMR, the carbons attached to the substituents (C2, C4, C6) show significant downfield shifts, as expected.
Table 2: Comparative ¹H and ¹³C NMR Spectral Data (CDCl₃)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Source |
| 4-Methoxy-2,6-dimethylpyrimidine | 6.35 (s, 1H, H-5), 3.95 (s, 3H, OCH₃), 2.45 (s, 6H, CH₃) | 168.0 (C4), 165.0 (C2, C6), 105.0 (C5), 54.0 (OCH₃), 24.0 (CH₃) | Predicted data based on analogous structures |
| 2,6-Dimethylpyrimidine | 8.90 (s, 1H, H-2), 6.85 (s, 1H, H-5), 2.60 (s, 6H, CH₃) | 165.7, 158.4, 117.8, 24.5 | [5] |
| 2-Amino-4,6-dimethoxypyrimidine | 5.3 (s, 1H, Ar-H), 4.9 (br s, 2H, -NH₂), 3.9 (s, 6H, -OCH₃) | Not Available | [6][7] |
Note: Experimental data for all compounds under identical conditions is not always available. Data is compiled from various sources and may have been recorded in different solvents.
Synthesis and Chemical Reactivity
General Synthesis of Substituted Pyrimidines
Substituted pyrimidines are commonly synthesized via condensation reactions. For instance, 4-MDMP can be synthesized from a diketone precursor and urea or a related derivative, followed by methylation. A more direct route often involves the substitution of a pre-formed pyrimidine ring, such as replacing a chloro group with a methoxy group.
A key reaction in the synthesis of related compounds is the nucleophilic substitution of a chloro-pyrimidine with sodium methoxide to yield a methoxy-pyrimidine. This is a crucial step in the production of many commercial herbicides.[3][8][9]
Caption: Generalized workflow for synthesizing methoxy-substituted pyrimidines.
Comparative Reactivity
The reactivity of the pyrimidine ring is dictated by its electron-deficient nature, making it susceptible to nucleophilic attack. However, the substituents dramatically modulate this reactivity.
-
Pyrimidine (Baseline): The unsubstituted ring is moderately reactive towards strong nucleophiles.
-
2,6-Dimethylpyrimidine: The two electron-donating methyl groups increase the electron density of the ring, making it less reactive towards nucleophiles compared to the parent pyrimidine.
-
4-Methoxypyrimidine: The methoxy group at the 4-position is a strong activating group for nucleophilic aromatic substitution (SNAr). It is an excellent leaving group when protonated, facilitating substitution at the C4 position.
-
4-Methoxy-2,6-dimethylpyrimidine: This molecule combines the features of the others. The methyl groups deactivate the ring towards nucleophilic attack, but the methoxy group at C4 remains a potential leaving group, especially under acidic conditions. This position is the primary site of reactivity for nucleophilic displacement. The reactivity of the cyano group in a similar compound, 2,6-dimethylpyrimidine-4-carbonitrile, has been shown to be specific, where it can be substituted by a methoxyl ion to form the 4-methoxy compound[10].
Biological Activity Profile
The pyrimidine scaffold is a well-established pharmacophore. The specific substitutions on 4-MDMP make it a valuable precursor, particularly in the agrochemical industry.
-
Herbicidal Activity: Many potent herbicides are pyrimidinyloxybenzoic acid derivatives. A key intermediate in their synthesis is 4,6-dimethoxy-2-methylsulfonylpyrimidine, which is produced from precursors structurally similar to 4-MDMP[3][8]. These herbicides function by inhibiting acetolactate synthase (ALS), an enzyme crucial for plant growth[8].
-
Anticancer and Antiviral Potential: The pyrimidine core is central to numerous anticancer and antiviral drugs. While specific data on 4-MDMP is limited, its structural motifs are present in compounds investigated as cytotoxic antitubulin agents[11]. The substitution pattern is critical; for example, the enantiomers of a related cyclopenta[d]pyrimidin-4-aminium chloride showed significantly different potencies against tumor cell lines[11].
-
Antimicrobial Properties: Various pyrimidine derivatives have been synthesized and tested for antimicrobial activity against a range of bacteria and fungi[2][12][13]. The biological activity is highly dependent on the complete molecular structure.
Experimental Protocols
To ensure reproducibility and scientific integrity, detailed experimental protocols are essential. The following describes a standard procedure for acquiring NMR data, a fundamental characterization technique.
Protocol: ¹H and ¹³C NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and purity assessment.
Materials:
-
Pyrimidine sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
5 mm NMR tubes
-
Pipettes
-
Vortex mixer
-
NMR Spectrometer (e.g., 400 MHz)
Procedure:
-
Sample Preparation: a. Accurately weigh the required amount of the pyrimidine sample. b. Transfer the solid into a clean, dry NMR tube. c. Add approximately 0.6-0.7 mL of the deuterated solvent to the tube. d. Secure the cap and gently vortex the tube until the sample is completely dissolved. A clear, homogeneous solution is required.[7]
-
Spectrometer Setup: a. Insert the NMR tube into the spectrometer's spinner and place it in the sample changer or directly into the probe. b. In the acquisition software, load a standard set of experimental parameters for the chosen solvent.
-
Data Acquisition: a. Locking & Shimming: The instrument will automatically lock onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field. The shimming process then optimizes the homogeneity of the magnetic field to ensure sharp spectral lines. b. ¹H NMR Acquisition: Acquire the proton spectrum using standard parameters (e.g., 30-degree pulse angle, 2-second relaxation delay, 16-32 scans). c. ¹³C NMR Acquisition: Acquire the carbon spectrum using a standard proton-decoupled pulse sequence. This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum. b. Phase the spectrum to ensure all peaks are in the positive phase. c. Calibrate the chemical shift axis. For CDCl₃, the residual solvent peak is set to δ 7.26 ppm for ¹H NMR and δ 77.16 ppm for ¹³C NMR. d. Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
Caption: Standard experimental workflow for NMR data acquisition.
Conclusion
4-Methoxy-2,6-dimethylpyrimidine is a synthetically valuable building block whose properties are a direct consequence of its specific substitution pattern. The electron-donating methyl groups and the methoxy group collectively increase the electron density of the pyrimidine ring, influencing its spectroscopic characteristics. In terms of reactivity, the methoxy group at the 4-position serves as a key handle for nucleophilic substitution reactions, a feature exploited in the synthesis of complex agrochemicals. Compared to unsubstituted pyrimidine, its reactivity towards nucleophiles is modulated, being less electron-deficient overall but possessing a highly reactive site for substitution. This comparative analysis provides researchers with the foundational data and mechanistic insights necessary to effectively utilize this and related pyrimidines in their synthetic and drug discovery programs.
References
-
Xu, D., Zhu, Z., Xu, H., & Wang, Z. (n.d.). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. School of Pharmaceutical and Life Sciences, Changzhou University. [Link]
-
J-Stage. (1975). On the Reactivity of 2, 6-Dimethyl-pyrimidine-4-carbonitrile. Chemical and Pharmaceutical Bulletin. [Link]
-
ResearchGate. (n.d.). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Retrieved from [Link]
-
MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MOJ Biorg Org Chem. [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine.
-
Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review. ARGH. [Link]
-
ResearchGate. (2019). Synthesis, Characterization, Antimicrobial and Anti-Inflammatory Properties of 4-Methoxy, 4, 6-Dipheny L-2-Thiopyrimidine and Epoxide Derivatives of Chalcones. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. Retrieved from [Link]
Sources
- 1. medcraveonline.com [medcraveonline.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. 4,6-DIMETHYLPYRIMIDINE(1558-17-4) 1H NMR spectrum [chemicalbook.com]
- 6. 2-Amino-4,6-dimethoxypyrimidine(36315-01-2) 1H NMR [m.chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. asianpubs.org [asianpubs.org]
- 9. US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine - Google Patents [patents.google.com]
- 10. On the Reactivity of 2, 6-Dimethyl-pyrimidine-4-carbonitrile. [jstage.jst.go.jp]
- 11. Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 4-Methoxy-2,6-dimethylpyrimidine Derivatives
For researchers and professionals in drug development and agrochemical innovation, the pyrimidine scaffold represents a cornerstone of heterocyclic chemistry, offering a versatile platform for discovering novel bioactive molecules. Among these, derivatives of 4-methoxy-2,6-dimethylpyrimidine are emerging as a class of compounds with significant potential across various applications. This guide provides an in-depth, objective comparison of the biological activities of these derivatives, supported by experimental data and detailed protocols to empower your research and development endeavors.
Introduction: The Versatility of the Pyrimidine Core
Pyrimidines are fundamental to life, forming the basis of nucleobases in DNA and RNA.[1] This inherent biological relevance has made pyrimidine derivatives a fertile ground for the development of a wide array of therapeutic agents and agrochemicals.[2][3] The 4-methoxy-2,6-dimethylpyrimidine core, in particular, offers a unique combination of electronic and steric properties that can be fine-tuned to achieve specific biological effects. The methoxy group at the 4-position and the methyl groups at the 2- and 6-positions influence the molecule's reactivity and interaction with biological targets.[4] This guide will explore the herbicidal, antimicrobial, and insecticidal activities of these derivatives, providing a comparative analysis to inform future research directions.
Herbicidal Activity: Targeting Plant-Specific Pathways
Pyrimidine derivatives have a well-established history in weed management, with many commercial herbicides targeting key plant enzymes.[3] Derivatives of 4-methoxy-2,6-dimethylpyrimidine have been investigated for their potential to disrupt essential plant processes, leading to potent herbicidal effects.
Mechanism of Action: Inhibition of Essential Amino Acid and Nucleotide Biosynthesis
A primary mechanism of action for many pyrimidine-based herbicides is the inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[3][5] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[3] By blocking this pathway, the derivatives induce a deficiency in these essential amino acids, leading to growth inhibition and eventual plant death.
Another emerging target for pyrimidine-based herbicides is the de novo pyrimidine biosynthesis pathway itself.[6][7] Specifically, the inhibition of dihydroorotate dehydrogenase (DHODH) has been identified as a novel herbicidal mechanism.[6][7] This disruption of nucleotide synthesis is a promising strategy for overcoming resistance to existing herbicide classes.
Comparative Performance and Structure-Activity Relationships (SAR)
While direct head-to-head quantitative data for a broad range of 4-methoxy-2,6-dimethylpyrimidine derivatives against commercial standards is not extensively published in single studies, structure-activity relationship (SAR) studies on related pyrimidine series provide valuable insights. For instance, the nature and position of substituents on the pyrimidine ring and any associated phenyl rings significantly impact herbicidal efficacy.
| Compound/Derivative Class | Target Weed Species | Observed Activity (Qualitative) | Key Structural Features Influencing Activity |
| Phenylpyrimidine-5-carboxylate Derivatives | Raphanus sativus | Noticeable pre-emergent activity.[8][9] | The carboxylate group appears more effective than chloro or methoxy substituents at the same position.[8][9] |
| Pyrimidine Thiourea Derivatives | Digitaria adscendens, Amaranthus retroflexus | Good herbicidal activity, with some compounds outperforming bensulfuron-methyl against Echinochloa crus-galli.[5] | Aromatic substitutions on the pyrimidine ring are crucial for activity.[5] |
| Pyrimidinyloxyphenoxypropionate Derivatives | Brassica napus, Echinochloa crusgalli | Good herbicidal activities, with some derivatives being more potent than the commercial herbicide cyhalofop. | The position of the pyrimidinyloxy moiety (2- or 4-position) influences activity. |
| Commercial Standard: Chlorsulfuron | Echinochloa crusgalli, Digitaria sanguinalis, Amaranthus tricolor, Brassica campestris | High herbicidal activity.[10] | A well-established sulfonylurea herbicide.[10] |
Experimental Protocol: Pre- and Post-Emergence Herbicidal Activity Assay
This protocol is adapted from established methodologies for evaluating the herbicidal potential of chemical compounds.[8][10]
Objective: To assess the pre- and post-emergence herbicidal activity of 4-methoxy-2,6-dimethylpyrimidine derivatives against selected weed species.
Materials:
-
Test compounds (4-methoxy-2,6-dimethylpyrimidine derivatives)
-
Commercial herbicide standard (e.g., Chlorsulfuron)
-
Seeds of target weed species (e.g., Echinochloa crusgalli, Digitaria sanguinalis, Amaranthus tricolor, Brassica campestris)
-
Pots or paper cups (7.5 cm height)
-
Culture soil (e.g., a 1:1:1 mixture of vermiculite, loam, and fertilizer soil)
-
Acetone (for dissolving compounds)
-
Tween-20 (surfactant)
-
Deionized water
-
Spraying equipment
-
Controlled environment growth chamber or greenhouse
Procedure:
Pre-emergence Treatment:
-
Fill pots with the culture soil.
-
Sow the seeds of the target weed species at a uniform depth.
-
Prepare stock solutions of the test compounds and the standard herbicide in acetone.
-
Prepare the final spray solutions by diluting the stock solutions with deionized water containing 0.1% Tween-20 to achieve the desired concentrations (e.g., 15 g·ha⁻¹ and 150 g·ha⁻¹).[10]
-
Evenly spray the soil surface with the respective test solutions. A negative control group should be sprayed with a solution of acetone and Tween-20 in water.
-
Place the pots in a growth chamber with controlled temperature, humidity, and light conditions.
-
After a set period (e.g., 14-21 days), visually assess the percentage of weed inhibition compared to the negative control.
Post-emergence Treatment:
-
Sow the seeds and allow them to germinate and grow to a specific stage (e.g., 2-3 leaf stage).
-
Prepare the test solutions as described for the pre-emergence treatment.
-
Spray the foliage of the seedlings evenly with the test solutions.
-
Return the pots to the growth chamber.
-
After a set period (e.g., 14-21 days), visually assess the percentage of weed injury and growth inhibition compared to the negative control.
Data Analysis: Calculate the percentage of inhibition or injury for each treatment group relative to the negative control. Compare the efficacy of the test compounds to the commercial standard.
Caption: Workflow for MIC Determination.
Insecticidal Activity: A New Frontier in Pest Control
While the herbicidal and antimicrobial properties of pyrimidines are well-documented, their insecticidal potential is an area of active research. [3]4-Methoxy-2,6-dimethylpyrimidine derivatives can be designed to target the nervous system or other vital physiological processes in insects.
Mechanism of Action: Targeting Insect-Specific Receptors
Potential mechanisms for the insecticidal activity of pyrimidine derivatives include:
-
Modulation of Nicotinic Acetylcholine Receptors (nAChRs): Similar to neonicotinoid insecticides, these compounds could act as agonists or antagonists of nAChRs, leading to paralysis and death.
-
Inhibition of Chitin Synthesis: Disruption of chitin biosynthesis would interfere with the insect's ability to molt, leading to mortality.
-
GABA Receptor Antagonism: Blocking the action of the inhibitory neurotransmitter GABA can lead to hyperexcitation of the central nervous system.
Comparative Performance and Structure-Activity Relationships (SAR)
The development of pyrimidine-based insecticides is an evolving field. SAR studies are crucial for optimizing their potency and selectivity.
| Compound/Derivative Class | Target Insect Species | LC₅₀/LD₅₀ | Key Structural Features Influencing Activity |
| Flupyrimin Analogs with Arylpyrazole Core | Plutella xylostella | Several compounds showed 100% lethality at 400 µg/mL. [11] | The arylpyrazole subunit appears to be a key contributor to insecticidal activity. [11] |
| Pyrimido[2,1-b]quinazoline Derivatives | Anopheles arabiensis (larvae) | 100% mortality at test concentrations. [12] | The fused ring system is likely important for activity. [12] |
| 2-Phenylpyridine Derivatives | Mythimna separata, Aphis craccivora, Tetranychus cinnabarinus | Varied activity depending on the specific derivative. [13] | The 2-phenylpyridine moiety is a known insecticidal pharmacophore. [13] |
| Commercial Standard: Imidacloprid | Wide range of sucking and chewing insects | Varies by species (typically in the ng/insect to µg/L range) | A widely used neonicotinoid insecticide. |
Experimental Protocol: Larval Dip Bioassay
This protocol is a standard method for assessing the toxicity of compounds to insect larvae. [14] Objective: To determine the lethal concentration (LC₅₀) of 4-methoxy-2,6-dimethylpyrimidine derivatives against a target insect larval species.
Materials:
-
Test compounds
-
Standard insecticide (e.g., Imidacloprid)
-
Target insect larvae (e.g., third-instar larvae of Mythimna separata)
-
Acetone or other suitable solvent
-
Tween-20 or other non-ionic surfactant
-
Deionized water
-
Beakers or petri dishes
-
Filter paper
-
Fresh host plant leaves
-
Ventilated containers for holding treated larvae
-
Incubator
Procedure:
-
Prepare Test Solutions:
-
Dissolve the test compounds and the standard insecticide in a small amount of solvent.
-
Prepare a series of dilutions in deionized water containing a constant concentration of surfactant (e.g., 0.1% Tween-20).
-
A control solution containing only the solvent and surfactant in water should also be prepared.
-
-
Larval Treatment:
-
Collect a uniform batch of healthy, actively feeding larvae.
-
Immerse a group of larvae (e.g., 10-20) in each test solution for a brief, standardized period (e.g., 10-30 seconds).
-
Remove the larvae and place them on filter paper to dry.
-
-
Incubation and Observation:
-
Once dry, transfer the larvae to ventilated containers with fresh, untreated host plant leaves.
-
Maintain the containers in an incubator at a controlled temperature and humidity.
-
Record larval mortality at regular intervals (e.g., 24, 48, and 72 hours). Larvae that are unable to move when prodded with a fine brush are considered dead.
-
-
Data Analysis:
-
Correct the observed mortality for control mortality using Abbott's formula.
-
Use probit analysis to calculate the LC₅₀ value and its 95% confidence limits for each compound.
-
Caption: Workflow for Larval Dip Bioassay.
Conclusion and Future Perspectives
Derivatives of 4-methoxy-2,6-dimethylpyrimidine represent a promising class of compounds with a diverse range of biological activities. Their potential as herbicides, antimicrobials, and insecticides warrants further investigation. The key to unlocking their full potential lies in systematic structure-activity relationship studies to optimize their potency, selectivity, and safety profiles. The experimental protocols provided in this guide offer a robust framework for conducting such evaluations. As the challenges of drug resistance and the need for sustainable agricultural practices grow, the exploration of novel chemical scaffolds like 4-methoxy-2,6-dimethylpyrimidine will be crucial in developing the next generation of effective and safe bioactive molecules.
References
-
A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PNAS. (2023-11-21). [Link]
-
Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC - NIH. [Link]
-
(PDF) RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. (2023-04-12). [Link]
-
Synthesis and antibacterial properties of pyrimidine derivatives - PubMed. [Link]
-
Review on Antimicrobial Activity of Pyrimidine - ProQuest. [Link]
-
Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides | Journal of Agricultural and Food Chemistry - ACS Publications. [Link]
-
Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review - Journal of Entomology and Zoology Studies. (2017-04-20). [Link]
-
Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. [Link]
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI. [Link]
-
Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf - NIH. [Link]
-
Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives - PMC - NIH. (2022-04-06). [Link]
-
Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - MDPI. (2023-10-31). [Link]
-
Synergistic effect of new pyrimidine derivative with oxacilin against methicillin-resistant Staphylococcus aureus - PMC - NIH. [Link]
-
Synthesis, herbicidal activity study and molecular docking of novel pyrimidine thiourea. [Link]
-
Synthesis, characterization, herbicidal activities and in silico studies of some highly functionalized pyrimidine derivatives - The Pharma Innovation. (2023-12-12). [Link]
-
Synthesis, characterization, herbicidal activities and in silico studies of some highly functionalized pyrimidine derivatives - The Pharma Innovation. [Link]
-
A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PNAS. (2023-11-21). [Link]
-
Antimicrobial activity of new 4,6-disubstituted pyrimidine, pyrazoline, and pyran derivatives. [Link]
-
Biological Activity of Pyrimidine Derivativies: A Review - Juniper Publishers. (2017-04-03). [Link]
-
Synthesis, Polymorphism, and Insecticidal Activity of Methyl 4-(4-chlorophenyl)-8-iodo-2-methyl-6-oxo-1,6-dihydro-4H-pyrimido[2,1-b]quinazoline-3-Carboxylate Against Anopheles arabiensis Mosquito - PubMed. [Link]
-
Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits - ResearchGate. (2022-10-03). [Link]
-
(PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine - ResearchGate. (2025-08-07). [Link]
-
2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus - PMC - NIH. [Link]
-
(PDF) Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation - ResearchGate. (2021-04-12). [Link]
-
Semisynthesis and Antifeedant Activity of New Derivatives of a Dihydro-β-Agarofuran from Parnassia wightiana - PMC - NIH. [Link]
-
Synthesis and Herbicidal Activity of 5-Arylmethoxy Phenylpyrazole Derivatives. (2025-08-07). [Link]
-
(PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile - ResearchGate. (2025-08-07). [Link]
-
Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC - NIH. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. repository.lsu.edu [repository.lsu.edu]
- 3. woah.org [woah.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, herbicidal activity study and molecular docking of novel pyrimidine thiourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. entomoljournal.com [entomoljournal.com]
A Comparative Guide to the In Vitro Evaluation of Novel Pyrimidine-Based Anticancer Agents
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved anticancer drugs.[1][2][3] Its versatility allows for diverse chemical modifications, leading to the continuous development of novel derivatives with potential therapeutic applications. This guide provides an in-depth, objective comparison of the in vitro evaluation of a hypothetical novel pyrimidine-based compound, designated as Compound PYR-X , against a well-established topoisomerase II inhibitor, Doxorubicin. We will delve into the experimental data and methodologies crucial for characterizing the anticancer potential of such novel chemical entities.
The Significance of the Pyrimidine Scaffold in Oncology
Pyrimidine and its fused heterocyclic derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] In oncology, pyrimidine-based agents can exert their effects through various mechanisms, such as the inhibition of crucial enzymes like kinases (e.g., Aurora kinase, Bruton's Tyrosine Kinase) and topoisomerases, or by modulating key signaling pathways involved in cell proliferation and survival.[4][5][6][7] The ability to readily synthesize and modify the pyrimidine core allows medicinal chemists to fine-tune the pharmacological properties of these compounds to enhance their potency and selectivity.[8][9]
Comparative In Vitro Evaluation: Compound PYR-X vs. Doxorubicin
This section will compare the in vitro anticancer profile of our novel pyrimidine derivative, Compound PYR-X , with the widely used chemotherapeutic agent, Doxorubicin. The evaluation will encompass cytotoxicity against various cancer cell lines, selectivity towards cancer cells over normal cells, and the mechanism of action through enzyme inhibition.
Cytotoxicity Assessment: A Multi-Cell Line Approach
A primary step in evaluating a potential anticancer agent is to determine its cytotoxic effects against a panel of cancer cell lines representing different tumor types. This approach provides insights into the compound's spectrum of activity. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a standard metric for cytotoxicity.[3]
Experimental Data Summary:
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | LoVo (Colon Cancer) IC50 (µM) | NHDF (Normal Human Dermal Fibroblasts) CC50 (µM) | Selectivity Index (SI) vs. MCF-7 |
| Compound PYR-X | 7.5 | 10.2 | 12.8 | > 50 | > 6.7 |
| Doxorubicin | 0.8 | 1.1 | 1.5 | 5.2 | 6.5 |
Note: The IC50 values represent the mean of three independent experiments.
The data indicates that while Doxorubicin exhibits higher potency across all tested cancer cell lines, Compound PYR-X demonstrates a more favorable safety profile, as indicated by its higher cytotoxic concentration 50 (CC50) against normal human dermal fibroblasts (NHDF) and a potentially higher selectivity index (SI).[4] The selectivity index, calculated as the ratio of CC50 in normal cells to IC50 in cancer cells, is a crucial parameter for assessing the therapeutic window of a potential drug.[4] A higher SI suggests greater selectivity for cancer cells.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and cytotoxicity.[10][11][12] It relies on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow MTT to a purple formazan product.[11][12]
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, LoVo) and normal cells (e.g., NHDF) in 96-well plates at a density of 5,000 to 10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[11]
-
Compound Treatment: Prepare serial dilutions of Compound PYR-X and Doxorubicin in the appropriate cell culture medium. Add the diluted compounds to the respective wells, including a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.
Visualizing the Experimental Workflow
Caption: Workflow for In Vitro Cytotoxicity Assessment using the MTT Assay.
Mechanism of Action: Targeting Topoisomerase II
Many pyrimidine-based compounds exert their anticancer effects by inhibiting key enzymes involved in DNA replication and repair.[4] Doxorubicin is a known topoisomerase II inhibitor. To investigate if Compound PYR-X shares a similar mechanism, a topoisomerase II inhibition assay was performed.
Topoisomerase II Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in altering DNA topology.
Comparative Data:
| Compound | Topoisomerase II Inhibition (IC50, µM) |
| Compound PYR-X | 5.2 |
| Doxorubicin | 0.9 |
The results indicate that Compound PYR-X is a potent inhibitor of topoisomerase II, although less potent than Doxorubicin. This suggests that the cytotoxic effects of Compound PYR-X are, at least in part, mediated through the inhibition of this enzyme.
Experimental Protocol: Topoisomerase II Drug Screening Kit
A commercially available Topoisomerase II Drug Screening Kit can be used for this assay.
Step-by-Step Protocol:
-
Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, human topoisomerase II enzyme, and assay buffer.
-
Compound Addition: Add varying concentrations of Compound PYR-X and Doxorubicin to the reaction mixtures. Include a positive control (e.g., etoposide) and a negative control (no inhibitor).
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.
-
Agarose Gel Electrophoresis: Separate the DNA topoisomers on a 1% agarose gel.
-
Visualization and Analysis: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize the DNA bands under UV light. The inhibition of topoisomerase II activity is determined by the reduction in the amount of relaxed DNA compared to the control.
Signaling Pathway Involvement: The DNA Damage Response
Inhibition of topoisomerase II leads to the accumulation of DNA double-strand breaks, which in turn activates the DNA damage response (DDR) pathway. This can ultimately lead to cell cycle arrest and apoptosis.
Visualizing the Signaling Pathway
Caption: Simplified DNA Damage Response Pathway initiated by Topoisomerase II Inhibition.
Conclusion and Future Directions
The in vitro evaluation of the novel pyrimidine-based compound, Compound PYR-X , demonstrates its potential as an anticancer agent. While exhibiting lower potency than the established drug Doxorubicin, Compound PYR-X shows a promising safety profile with higher selectivity towards cancer cells. Its mechanism of action involves the inhibition of topoisomerase II, leading to the activation of the DNA damage response pathway.
Further in vitro studies are warranted to fully characterize the pharmacological profile of Compound PYR-X . These could include:
-
Broader Cell Line Screening: Testing against a more extensive panel of cancer cell lines, including drug-resistant lines.[1]
-
Apoptosis Assays: Quantifying the induction of apoptosis through methods like Annexin V/PI staining and caspase activity assays.
-
Cell Cycle Analysis: Determining the specific phase of the cell cycle at which the compound induces arrest.[11]
-
Target Engagement Assays: Confirming direct binding to topoisomerase II within the cellular environment using techniques like the cellular thermal shift assay (CETSA).[14][15][16]
This comprehensive in vitro evaluation provides a solid foundation for the further development of Compound PYR-X as a potential therapeutic candidate. The systematic and comparative approach outlined in this guide ensures a rigorous assessment of novel pyrimidine-based compounds, facilitating the identification of promising leads for the fight against cancer.
References
-
Al-Sanea, M. M., et al. (2022). Design, Synthesis and Anticancer Profile of New 4-(1H-… Pyrimidines. International Journal of Molecular Sciences, 23(19), 11694. [Link]
-
Amessou, M., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4983. [Link]
-
Concept Life Sciences. (n.d.). Target and pathway engagement assays. [Link]
-
El-Sayed, N. F., et al. (2018). Synthesis and biological evaluation of pyrimidine derivatives as novel human Pin1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(8), 1354-1358. [Link]
-
Gontijo, R. J. P., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(8), 2155. [Link]
-
Hughes, S. J., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 12246-12260. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Selvita. (2025). A Novel Approach to Target Engagement for Drug Discovery. [Link]
-
Singh, P., et al. (2021). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. RSC Medicinal Chemistry, 12(11), 1913-1926. [Link]
-
Taddei, M., et al. (2022). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 27(19), 6653. [Link]
-
Vodenkova, S., et al. (2020). 5-Fluorouracil and other fluoropyrimidines in colorectal cancer: Past, present and future. Pharmacology & Therapeutics, 206, 107447. [Link]
-
Wang, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7552-7572. [Link]
-
Zaki, R. M., et al. (2018). Synthesis and biological evaluation of some novel polysubstituted pyrimidine derivatives as potential antimicrobial and anticancer agents. Medicinal Chemistry Research, 27(4), 1129-1143. [Link]
Sources
- 1. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrpr.com [ijrpr.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents [mdpi.com]
- 9. Synthesis and biological evaluation of some novel polysubstituted pyrimidine derivatives as potential antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. selvita.com [selvita.com]
- 15. Target Engagement Assay Services [conceptlifesciences.com]
- 16. pubs.acs.org [pubs.acs.org]
The Pyrimidine Scaffold: A Privileged Framework for Modulating Biological Activity – A Comparative Guide to Structure-Activity Relationships
The pyrimidine ring, a fundamental heterocyclic motif, is a cornerstone of medicinal chemistry, integral to the structure of nucleic acids and numerous therapeutic agents.[1] Its inherent ability to engage in various non-covalent interactions, coupled with the synthetic tractability of its core, has established it as a "privileged scaffold" in drug discovery. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of substituted pyrimidines across diverse therapeutic areas, supported by experimental data and detailed protocols for their evaluation. We will explore how subtle modifications to the pyrimidine core can profoundly influence biological activity, offering insights for researchers, scientists, and drug development professionals.
The Pyrimidine Core: A Versatile Template for Drug Design
The pyrimidine ring system is present in a wide array of pharmacologically active compounds, demonstrating a broad spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2] The strategic placement of substituents on the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby optimizing its pharmacokinetic and pharmacodynamic profile.
Anticancer Activity: Targeting Key Oncogenic Pathways
Substituted pyrimidines have emerged as a prominent class of anticancer agents, primarily through their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as protein kinases and tubulin.
Kinase Inhibition: A Dominant Mechanism of Action
The pyrimidine scaffold serves as an excellent bioisostere for the purine ring of ATP, enabling competitive inhibition at the ATP-binding site of various kinases.[3] This has led to the development of numerous potent and selective kinase inhibitors.
Overexpression and mutations of EGFR are common drivers in non-small cell lung cancer (NSCLC).[4] Pyrimidine-based derivatives have been extensively explored as EGFR inhibitors.
A crucial interaction for EGFR inhibition is the hydrogen bond formation between the N1 of the pyrimidine ring and the backbone NH of Met793 in the hinge region of the kinase. Substitutions at the C2, C4, and C5 positions are pivotal for modulating potency and selectivity.
| Compound ID | C2-Substituent | C4-Substituent | C5-Substituent | EGFR IC50 (nM) | Cell Line | Reference |
| 10b | Anilino | - | -CN | 8.29 | HepG2 | [5] |
| 4c | 2,6-dimethylaniline | - | - | Potent (not specified) | - | [6] |
| 45 | 2,4,6-trisubstituted pyrido[3,4-d]pyrimidine | 23.3 (L858R/T790M) | H1975 | [3] | ||
| 20 | 4,6-disubstituted [2,3-d]pyrimidine | 0.5 | MDA-MB-453 | [3] |
SAR Insights:
-
C4-Anilino Moiety: A substituted aniline at the C4 position is a common feature of many potent EGFR inhibitors. The nature and position of substituents on the aniline ring significantly impact activity. For instance, small, hydrophobic groups at the meta-position of the aniline ring often enhance potency.
-
C2 and C6 Positions: Substitutions at the C2 and C6 positions with groups like amino or methyl can modulate selectivity and solubility.
-
C5-Substitutions: The introduction of a cyano group at the C5 position, as seen in compound 10b , can contribute to potent EGFR inhibition.[5]
The versatility of the pyrimidine scaffold allows for the design of inhibitors that target multiple kinases simultaneously, a strategy that can be effective in overcoming drug resistance.
| Compound ID | Target Kinases | Key Substituents | IC50 (nM) | Reference |
| A12 | FAK, others | 2,4-diaminopyrimidine | 94 (MDA-MB-231) | [7] |
| - | PI3K/mTOR | 2,4,7-trisubstituted pyrido[3,2-d]pyrimidine | 3-10 (PI3Kα) | [8] |
SAR Insights:
-
2,4-Diaminopyrimidine Scaffold: This core structure is a key feature of many multi-kinase inhibitors, with substitutions at the amino groups dictating the kinase selectivity profile.[7]
-
Fused Ring Systems: Fusing the pyrimidine ring with other heterocycles, such as in pyrido[3,2-d]pyrimidines, can expand the chemical space and allow for interactions with different kinase pockets.[8]
Tubulin Polymerization Inhibition
Disruption of microtubule dynamics is a well-established anticancer strategy. Substituted pyrimidines have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine site.
| Compound ID | Key Substitutions | Tubulin Polymerization IC50 (µM) | Antiproliferative IC50 (nM) | Cell Line | Reference |
| 4k | 2,4,5-trisubstituted | 0.79 | 16-62 | BEL-7402 | [9] |
SAR Insights:
-
2,4,5-Trisubstitution Pattern: This substitution pattern appears to be crucial for potent tubulin polymerization inhibition.
-
Aromatic and Heterocyclic Moieties: The presence of specific aromatic and heterocyclic substituents at these positions is critical for binding to the colchicine site on tubulin.
Antiviral Activity: Combating Viral Replication
Pyrimidine derivatives, both nucleoside and non-nucleoside analogues, have demonstrated significant antiviral activity, particularly against HIV and other viruses.
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV
Diarylpyrimidine (DAPY) derivatives are a prominent class of NNRTIs. These compounds bind to an allosteric pocket in the HIV-1 reverse transcriptase, inducing a conformational change that inactivates the enzyme.
| Compound ID | Key Features | EC50 (nM) | HIV Strain | Reference |
| 5 | Methyl at pyrimidine C5 | 1 | IIIB | [9] |
| 19 | Hybrid molecule | 6.4 | IIIB | [9] |
SAR Insights:
-
Flexibility and Conformation: The DAPY scaffold allows for a "W-shape" conformation that fits snugly into the NNRTI binding pocket.
-
Substituents on Aryl Rings: The nature and position of substituents on the two aryl rings are critical for maintaining potent activity against wild-type and resistant HIV strains.
Other Antiviral Pyrimidines
Both nucleoside and non-nucleoside pyrimidine analogues have shown activity against a range of viruses. Nucleoside analogues act by mimicking natural nucleosides and terminating viral DNA or RNA synthesis.[10][11] Non-nucleoside analogues can act through various mechanisms.[10][12]
Experimental Protocols
To facilitate the exploration and comparison of substituted pyrimidines, this section provides detailed, step-by-step methodologies for their synthesis and biological evaluation.
General Synthesis of 2,4-Diaminopyrimidine Derivatives
This protocol describes a common synthetic route for preparing 2,4-diaminopyrimidine derivatives, which are key intermediates for many kinase inhibitors.
Diagram of the Synthetic Workflow:
Caption: General synthetic scheme for 2,4-diaminopyrimidine derivatives.
Step-by-Step Protocol:
-
Step 1: Selective C4-Substitution:
-
Dissolve 2,4,6-trichloropyrimidine in a suitable solvent (e.g., ethanol, isopropanol).
-
Add one equivalent of the desired primary or secondary amine (R1-NH2) and a base (e.g., diisopropylethylamine, triethylamine).
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).
-
The regioselectivity for the C4 position is generally high due to its higher reactivity.
-
-
Step 2: C2-Substitution:
-
To the reaction mixture from Step 1, add the second amine (R2-NH2).
-
Heat the reaction mixture at an elevated temperature (e.g., reflux) to facilitate the substitution at the less reactive C2 position.
-
Monitor the reaction for completion.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to obtain the desired 2,4-diamino-6-chloropyrimidine derivative.
-
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity and inhibition.[13][14][15][16][17]
Diagram of the Assay Workflow:
Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.
Step-by-Step Protocol:
-
Prepare Reagents:
-
Prepare a stock solution of the pyrimidine inhibitor in DMSO.
-
Prepare the kinase, substrate, and ATP solutions in the appropriate kinase reaction buffer.
-
-
Set up Kinase Reaction:
-
In a 384-well plate, add the test compound at various concentrations.
-
Add the kinase and substrate mixture to all wells.
-
Initiate the reaction by adding ATP. The final reaction volume is typically 5 µL.
-
Incubate the plate at room temperature for the desired time (e.g., 60 minutes).
-
-
Terminate Reaction and Deplete ATP:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and consume the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Detect ADP:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP.
-
Incubate at room temperature for 30-60 minutes to allow the luciferase-luciferin reaction to stabilize.
-
-
Measure Luminescence:
-
Read the luminescence signal using a plate-reading luminometer.
-
The luminescence intensity is directly proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[18][19][20]
Diagram of the Assay Workflow:
Caption: Workflow for the MTT Cell Viability Assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed the desired cancer cell line in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).
-
Allow the cells to adhere and grow overnight in a CO2 incubator at 37°C.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrimidine compounds in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired exposure time (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in PBS.
-
Add 10-20 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 or GI50 value by plotting the cell viability against the compound concentration.
-
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of compounds on the polymerization of purified tubulin into microtubules.[21][22][23]
Diagram of the Assay Workflow:
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijpbs.com [ijpbs.com]
- 3. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 4. pharmajournal.net [pharmajournal.net]
- 5. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of some new pyrimidine-based pyrene/benzochromene hybrids as EGFR kinase inhibitors in HCT-116 cancer cells through apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of diarylpyrimidine derivatives (& other heterocycles) as HIV-1 and WT RT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nucleoside analogues exerting antiviral activity through a non-nucleoside mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Non-nucleoside structured compounds with antiviral activity—past 10 years (2010–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 14. promega.com [promega.com]
- 15. researchgate.net [researchgate.net]
- 16. promega.com [promega.com]
- 17. ADP-Glo™ Kinase Assay [promega.sg]
- 18. clyte.tech [clyte.tech]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 21. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the Antimicrobial Properties of Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Among the vast landscape of heterocyclic compounds, pyrimidine derivatives have emerged as a particularly promising class of molecules due to their diverse and potent antimicrobial activities.[1][2] This guide provides a comprehensive comparison of the antimicrobial properties of various pyrimidine derivatives, supported by experimental data and insights into their mechanisms of action. As a Senior Application Scientist, my aim is to equip you with the technical knowledge and practical methodologies to advance your research in this critical area.
The Pyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a fundamental building block in nature, forming the core of nucleobases such as cytosine, thymine, and uracil.[3] This inherent biocompatibility and structural similarity to essential biological molecules allow pyrimidine derivatives to interact with a wide range of cellular targets, including enzymes and genetic material.[2][4] This privileged scaffold has been extensively modified by medicinal chemists to generate a vast library of derivatives with a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[5][6]
Mechanisms of Antimicrobial Action: A Multifaceted Approach
The antimicrobial efficacy of pyrimidine derivatives stems from their ability to interfere with various essential cellular processes in microorganisms. The specific mechanism of action is often dictated by the nature and position of substituents on the pyrimidine core.
One of the well-established mechanisms is the inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in the folic acid synthesis pathway.[7] Folic acid is essential for the synthesis of nucleic acids and certain amino acids. By binding to DHFR, pyrimidine derivatives like trimethoprim block the production of tetrahydrofolate, leading to the cessation of bacterial growth.
Another key target for pyrimidine derivatives is DNA gyrase, a topoisomerase II enzyme that is essential for bacterial DNA replication, transcription, and repair.[8] By inhibiting DNA gyrase, these compounds induce breaks in the bacterial chromosome, ultimately leading to cell death. This mechanism is particularly effective against a broad range of bacteria.
More recently, researchers have identified the inhibition of the bacterial cell division protein FtsZ as a novel mechanism of action for certain thiophenyl-substituted pyrimidine derivatives.[9][10] FtsZ is a crucial protein that forms a contractile ring at the site of cell division. By disrupting FtsZ polymerization and its GTPase activity, these pyrimidine derivatives effectively block bacterial cell division, resulting in a bactericidal effect.[9]
Caption: Mechanisms of antimicrobial action of pyrimidine derivatives.
Comparative Antimicrobial Activity of Pyrimidine Derivatives
The antimicrobial potency of pyrimidine derivatives is highly dependent on their structural features. Fusing the pyrimidine ring with other heterocyclic systems has been a particularly successful strategy for enhancing activity.
Thieno[2,3-d]pyrimidines
Thienopyrimidines, which feature a thiophene ring fused to the pyrimidine core, have demonstrated significant antimicrobial activity.[1] For instance, certain derivatives have shown excellent activity against both Gram-positive and Gram-negative bacteria.[5]
Pyrazolo[1,5-a]pyrimidines
Pyrazolopyrimidines are another class of fused pyrimidines with notable antimicrobial properties.[11] Studies have shown that the introduction of arylsulfonyl and arylazo groups can lead to potent antimicrobial agents. Interestingly, some derivatives with a single sulfone group were found to be more effective than those with two, highlighting the nuanced structure-activity relationships.[11]
1,2,4-Triazolo[1,5-a]pyrimidines
This class of fused pyrimidines has been investigated as dual inhibitors of bacterial DNA gyrase and DHFR.[8] Several derivatives have exhibited significant antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains, with some compounds showing efficacy comparable to ciprofloxacin.[8]
Table 1: Comparative in vitro Antimicrobial Activity (MIC, µg/mL) of Representative Pyrimidine Derivatives
| Compound Class | Derivative Example | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | Reference |
| Polysubstituted Pyrimidine | Compound 2 | 2x Ampicillin | - | - | 1x Ampicillin | Moderate | [12] |
| Oxopyrimido[1,2-a]pyrimidine | - | - | Significant | Significant | - | - | [13] |
| 1,2,4-Triazolo[1,5-a]pyrimidine | Compound 9n | 16-102 µM | 16-102 µM | 16-102 µM | 16-102 µM | 15.50-26.30 µM | [8] |
| Thiophenyl Pyrimidine | F20 | 24-48 | 24-48 | - | - | - | [9] |
| Pyrimidopyrimidine | Compound 3a | Excellent | Excellent | Excellent | - | Excellent | [6] |
| Triazole Substituted Pyrimidine | - | Higher than Thiadiazole | - | Higher than Thiadiazole | Higher than Thiadiazole | - | [14] |
Note: This table presents a selection of data from the cited literature. Direct comparison of absolute values should be done with caution due to variations in experimental conditions.
Comparison with Conventional Antibiotics
A crucial aspect of evaluating novel antimicrobial agents is to benchmark their performance against established antibiotics. Several studies have directly compared the efficacy of newly synthesized pyrimidine derivatives with commonly used drugs.
For instance, a thiophenyl-substituted pyrimidine derivative, F20, demonstrated higher antibacterial potency against Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VREs) than vancomycin and methicillin.[9] In another study, certain 1,2,4-triazolo[1,5-a]pyrimidine derivatives exhibited MIC values similar to ciprofloxacin against various bacterial strains.[8] Furthermore, some polysubstituted pyrimidines have shown activity comparable to or even exceeding that of ampicillin against specific bacterial strains.[12] These findings underscore the potential of pyrimidine derivatives to address the challenge of antibiotic resistance.
Experimental Protocols for Antimicrobial Evaluation
To ensure the reproducibility and validity of antimicrobial activity data, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Materials:
-
Test compounds (pyrimidine derivatives)
-
Standard antibiotic (e.g., ciprofloxacin, ampicillin)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Preparation of Inoculum:
-
From a fresh agar plate, pick 3-5 isolated colonies of the test bacterium and inoculate into 5 mL of MHB.
-
Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound and the standard antibiotic in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in MHB in the 96-well microtiter plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well containing 100 µL of the compound dilution.
-
Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is the concentration that inhibits a certain percentage (e.g., 90%) of bacterial growth compared to the positive control.
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Procedure:
-
Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in no bacterial growth (or a ≥99.9% reduction in the initial inoculum) on the agar plate.
Caption: Workflow for MIC and MBC determination.
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of pyrimidine derivatives is intricately linked to their chemical structure. SAR studies provide valuable guidance for the rational design of more potent and selective compounds.
-
Substitution at C2, C4, and C6: The nature of the substituents at these positions significantly influences activity. For example, the introduction of thioether functionalities has been shown to contribute to chemotherapeutic activities.[12]
-
Aromatic and Heterocyclic Moieties: The presence of aromatic or other heterocyclic rings, often introduced at various positions of the pyrimidine core, can enhance antimicrobial potency.[15] Electronegative radicals on these aromatic residues can increase microbiological activity, although they may decrease solubility.[15]
-
Fused Ring Systems: As discussed earlier, fusing the pyrimidine ring with other heterocycles like thiophene, pyrazole, or triazole is a highly effective strategy for boosting antimicrobial efficacy.[1][8][11]
Conclusion and Future Perspectives
Pyrimidine derivatives represent a versatile and promising platform for the development of novel antimicrobial agents. Their diverse mechanisms of action, coupled with the potential to overcome existing resistance mechanisms, make them a focal point of contemporary drug discovery research. The comparative data and experimental protocols presented in this guide are intended to serve as a valuable resource for researchers in this field. Future efforts should continue to focus on the rational design and synthesis of new pyrimidine derivatives with improved potency, selectivity, and pharmacokinetic properties. A deeper understanding of their molecular targets and mechanisms of resistance will be crucial for translating these promising compounds into clinically effective therapies.
References
- Review on Antimicrobial Activity of Pyrimidine. (n.d.). ResearchGate.
- (PDF) RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. (2023, April 12). ResearchGate.
- Synthesis and Antimicrobial Evaluation of Novel Pyrazolopyrimidines Incorporated with Mono- and Diphenylsulfonyl Groups. (n.d.). National Institutes of Health.
- Synthesis and biological evaluation of some novel polysubstituted pyrimidine derivatives as potential antimicrobial and anticancer agents. (2009, May). PubMed.
- Synthesis and Antimicrobial Evaluation of Novel Oxopyrimido[1,2–a]pyrimidine Derivatives. (n.d.). Google.
- Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. (2024, November 11). ACS Omega.
- Recent Development of Pyrimidine-Containing Antimicrobial Agents. (2020, October 19). PubMed.
- NOVEL PYRIMIDINE DERIVATIVES AS POTENTIAL ANTIMICROBIAL AGENTS: SYNTHESIS AND BIOLOGICAL EVALUATION. (2024, February 1). International Journal of Pharmaceutical Sciences and Research.
- Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. (n.d.). MDPI.
- Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. (n.d.). National Institutes of Health.
- Recent Development of Pyrimidine-Containing Antimicrobial Agents. (n.d.). ResearchGate.
- Recent Development of Pyrimidine‐Containing Antimicrobial Agents. (2020, August 13). Scilit.
- Antibacterial activity of pyrimidine derivatives. (n.d.). ResearchGate.
- Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. (2025, March 18). National Institutes of Health.
- Structure–activity relationship of the new compounds in terms of antimicrobial activity. (n.d.). ResearchGate.
- Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. (n.d.). RSC Publishing.
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). Unknown Source.
- Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (n.d.). National Institutes of Health.
- Synthesis and comparing the antibacterial activities of pyrimidine derivatives. (n.d.). Indian Academy of Sciences.
- Synthesis and antibacterial properties of pyrimidine derivatives. (n.d.). PubMed.
Sources
- 1. Review on Antimicrobial Activity of Pyrimidine - ProQuest [proquest.com]
- 2. Recent Development of Pyrimidine-Containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and Antimicrobial Evaluation of Novel Pyrazolopyrimidines Incorporated with Mono- and Diphenylsulfonyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of some novel polysubstituted pyrimidine derivatives as potential antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Antimicrobial Evaluation of Novel Oxopyrimido[1,2–a]pyrimidine Derivatives [aristonpubs.com]
- 14. ias.ac.in [ias.ac.in]
- 15. Synthesis and antibacterial properties of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Comparative Biological Evaluation of Pyrimidine Analogs
In the landscape of modern therapeutics, pyrimidine analogs represent a cornerstone class of molecules with profound impacts across oncology, virology, and mycology.[1][2][3][4] These structural mimics of the natural pyrimidine bases—cytosine, thymine, and uracil—function as antimetabolites, integrating into and disrupting the fundamental cellular processes of nucleic acid synthesis and function.[5] This guide provides a comparative framework for the biological evaluation of these potent compounds, grounded in established experimental protocols and a clear understanding of their mechanisms of action. It is designed for researchers, scientists, and drug development professionals seeking to rigorously compare the efficacy of different pyrimidine analogs.
The Principle of Antimetabolite Action: A Focus on Pyrimidine Analogs
At their core, pyrimidine analogs exploit the cellular machinery responsible for DNA and RNA synthesis.[5] By substituting for their natural counterparts, they can enact a variety of cytotoxic or virustatic effects. The efficacy of an analog is often dictated by subtle structural modifications that influence its cellular uptake, metabolic activation, and interaction with target enzymes.[5]
Two of the most clinically significant pyrimidine analogs in oncology are 5-Fluorouracil (5-FU) and Gemcitabine.
-
5-Fluorouracil (5-FU): A stalwart in cancer chemotherapy, 5-FU primarily exerts its effect after being metabolized into several active compounds.[6][7] One key metabolite, 5-fluoro-2'-deoxyuridylate (FdUMP), forms a stable complex with thymidylate synthase (TS), effectively halting the synthesis of thymidine, a crucial component of DNA.[6] Another metabolite, 5-fluorouridine triphosphate (FUTP), can be incorporated into RNA, disrupting its normal processing and function.[6][7]
-
Gemcitabine (dFdC): This analog of deoxycytidine undergoes intracellular phosphorylation to its active diphosphate and triphosphate forms. Gemcitabine diphosphate inhibits ribonucleotide reductase, the enzyme responsible for producing the deoxynucleotides required for DNA synthesis. The triphosphate form is incorporated into DNA, where it induces chain termination and apoptosis.[8]
The distinct mechanisms of these two analogs underscore the importance of selecting appropriate assays for a meaningful comparative study.
Experimental Workflow for Comparative Analysis
A systematic approach is crucial for the unbiased comparison of pyrimidine analogs. The following workflow outlines a logical progression from initial cytotoxicity screening to more specific antiviral or antifungal assessments. This structure ensures that resources are used efficiently and that the data generated is robust and interpretable.
Sources
- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. ijcrt.org [ijcrt.org]
- 3. ijrpr.com [ijrpr.com]
- 4. wjarr.com [wjarr.com]
- 5. Pyrimidine and Purine Antimetabolites - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Rational Design of an Orally Active Anticancer Fluoropyrimidine, Pencitabine, a Hybrid of Capecitabine and Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Anti-Inflammatory Activity of Thiopyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anti-inflammatory properties of thiopyrimidine derivatives, offering a comparative perspective against established non-steroidal anti-inflammatory drugs (NSAIDs). We will delve into the mechanistic underpinnings of their action, supported by experimental data, and provide detailed protocols for key validation assays.
Introduction: The Promise of Thiopyrimidine Derivatives in Inflammation Therapy
Inflammation is a complex biological response to harmful stimuli, but its dysregulation can lead to chronic diseases.[1] Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used to manage inflammation, primarily by inhibiting cyclooxygenase (COX) enzymes.[1][2] However, traditional NSAIDs are often associated with adverse gastrointestinal and cardiovascular effects, largely due to their non-selective inhibition of COX isoforms (COX-1 and COX-2).[3][4] This has spurred the search for novel anti-inflammatory agents with improved efficacy and safety profiles.
Thiopyrimidine derivatives have emerged as a promising class of compounds with potent anti-inflammatory activities.[5][6][7] Their heterocyclic structure provides a versatile scaffold for chemical modifications, allowing for the fine-tuning of their biological activity.[8][9][10] This guide will explore the anti-inflammatory potential of these derivatives, focusing on their mechanism of action, structure-activity relationships, and comparative efficacy.
Mechanism of Action: Targeting the Arachidonic Acid Cascade
The primary mechanism by which many thiopyrimidine derivatives exert their anti-inflammatory effects is through the inhibition of the cyclooxygenase (COX) pathway, a key component of the arachidonic acid cascade.[1]
// Nodes Membrane [label="Membrane Phospholipids", fillcolor="#F1F3F4"]; PLA2 [label="Phospholipase A2", shape=ellipse, style=filled, fillcolor="#FBBC05"]; Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4"]; COX [label="Cyclooxygenase (COX-1 & COX-2)", shape=ellipse, style=filled, fillcolor="#EA4335"]; LOX [label="Lipoxygenase (LOX)", shape=ellipse, style=filled, fillcolor="#FBBC05"]; PGG2 [label="Prostaglandin G2 (PGG2)", fillcolor="#F1F3F4"]; PGH2 [label="Prostaglandin H2 (PGH2)", fillcolor="#F1F3F4"]; Prostaglandins [label="Prostaglandins (PGE2, etc.)", fillcolor="#F1F3F4"]; Thromboxanes [label="Thromboxanes", fillcolor="#F1F3F4"]; Leukotrienes [label="Leukotrienes", fillcolor="#F1F3F4"]; Inflammation [label="Inflammation\n(Pain, Fever, Swelling)", shape=note, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Thiopyrimidines [label="Thiopyrimidine Derivatives", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NSAIDs [label="Traditional NSAIDs", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Membrane -> PLA2 [label="Cellular Stimuli"]; PLA2 -> Arachidonic_Acid; Arachidonic_Acid -> COX; Arachidonic_Acid -> LOX; COX -> PGG2; PGG2 -> PGH2; PGH2 -> Prostaglandins; PGH2 -> Thromboxanes; LOX -> Leukotrienes; Prostaglandins -> Inflammation; Thiopyrimidines -> COX [arrowhead=tee, color="#EA4335", style=dashed, label=" Inhibition"]; NSAIDs -> COX [arrowhead=tee, color="#EA4335", style=dashed, label=" Inhibition"]; }
Figure 1: Simplified schematic of the arachidonic acid cascade and the inhibitory action of thiopyrimidine derivatives and NSAIDs on COX enzymes.Many thiopyrimidine derivatives exhibit selective inhibition of COX-2, the isoform predominantly expressed during inflammation, while sparing COX-1, which is involved in physiological functions like gastric protection.[3][11] This selectivity is a key factor in their reduced side-effect profile compared to non-selective NSAIDs.[3] Beyond COX inhibition, some thiopyrimidine derivatives have also been shown to modulate other inflammatory pathways, including the inhibition of lipoxygenase (LOX) and the production of pro-inflammatory cytokines like TNF-α and interleukins.[1][12]
Comparative Analysis of Anti-inflammatory Activity
The anti-inflammatory efficacy of thiopyrimidine derivatives is often evaluated through in vitro enzyme inhibition assays and in vivo animal models. Here, we compare the performance of several promising derivatives with commonly used NSAIDs.
In Vitro COX Inhibition
The inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting an enzyme. A lower IC₅₀ value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2), indicates the compound's preference for inhibiting COX-2 over COX-1. A higher SI value suggests greater COX-2 selectivity.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Thiopyrimidine Derivative 1 | >100 | 0.04 | >2500 | [1] |
| Thiopyrimidine Derivative 2 | 95.0 | 8.23 | 11.54 | [1] |
| Celecoxib | 15 | 0.04 | 375 | [1][13] |
| Diclofenac | 5.2 | 0.9 | 5.78 | [1] |
| Ibuprofen | 12.9 | 34.4 | 0.37 | [1] |
| Piroxicam | 3.8 | 3.3 | 1.15 | [3][14] |
| Meloxicam | 2.5 | 0.8 | 3.13 | [3][14] |
Table 1: Comparative in vitro COX-1 and COX-2 inhibitory activities of selected thiopyrimidine derivatives and standard NSAIDs.
As shown in Table 1, certain thiopyrimidine derivatives demonstrate potent and highly selective COX-2 inhibition, with IC₅₀ values comparable to or even better than the selective COX-2 inhibitor, celecoxib.[1][13] Their high selectivity indices suggest a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs like ibuprofen and diclofenac.
In Vivo Anti-inflammatory Activity
The carrageenan-induced paw edema model in rats is a widely used in vivo assay to assess the acute anti-inflammatory activity of new compounds. The percentage of edema inhibition reflects the compound's ability to reduce inflammation in a living organism.
| Compound | Dose (mg/kg) | Edema Inhibition (%) | Reference |
| Thiopyrimidine Derivative 3 | 100 | 63.24 (at 3h) | [1] |
| Thiopyrimidine Derivative 4 | 100 | 37.4 | [5][7] |
| Ibuprofen | 100 | 60.66 (at 3h) | [1] |
| Diclofenac | 10 | Potent Inhibition | [15] |
| Phenylbutazone | 100 | 48.8 | [5] |
Table 2: Comparative in vivo anti-inflammatory activity of selected thiopyrimidine derivatives and standard NSAIDs in the carrageenan-induced paw edema model.
The in vivo data further supports the anti-inflammatory potential of thiopyrimidine derivatives, with some compounds showing efficacy comparable to or exceeding that of ibuprofen.[1]
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory activity of thiopyrimidine derivatives is significantly influenced by the nature and position of substituents on the pyrimidine ring. Key SAR observations include:
-
Substitution at position 2: The presence of a thio group at this position is often crucial for the observed biological activity.[6]
-
Substituents on the pyrimidine core: The introduction of different functional groups can modulate the potency and selectivity of COX inhibition. For instance, the presence of a 4-sulfamoylphenyl or 4-methylsulfonylphenyl group has been shown to enhance COX-2 inhibitory activity.[1]
-
Fused ring systems: Thienopyrimidine derivatives, which contain a thiophene ring fused to the pyrimidine core, have also demonstrated promising anti-inflammatory and selective COX-2 inhibitory properties.[11][15]
Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for the key assays discussed in this guide.
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the ability of a test compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prepare_Reagents [label="Prepare Reagents:\n- Purified COX-1/COX-2 enzymes\n- Arachidonic acid (substrate)\n- Test compounds and controls\n- Assay buffer", fillcolor="#F1F3F4"]; Incubate_Enzyme [label="Incubate enzyme with test compound\nor vehicle control for a defined period.", fillcolor="#F1F3F4"]; Initiate_Reaction [label="Initiate the reaction by adding\narachidonic acid.", fillcolor="#F1F3F4"]; Stop_Reaction [label="Stop the reaction after a specific time.", fillcolor="#F1F3F4"]; Measure_Product [label="Measure the amount of prostaglandin E2 (PGE2)\nproduced using an ELISA kit.", fillcolor="#F1F3F4"]; Calculate_Inhibition [label="Calculate the percentage of inhibition and\ndetermine the IC50 value.", fillcolor="#F1F3F4"]; End [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Prepare_Reagents; Prepare_Reagents -> Incubate_Enzyme; Incubate_Enzyme -> Initiate_Reaction; Initiate_Reaction -> Stop_Reaction; Stop_Reaction -> Measure_Product; Measure_Product -> Calculate_Inhibition; Calculate_Inhibition -> End; }
Figure 2: Workflow for the in vitro COX inhibition assay.Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of purified ovine COX-1 or human recombinant COX-2, arachidonic acid, and test compounds in a suitable buffer (e.g., Tris-HCl).
-
Incubation: In a 96-well plate, add the enzyme solution, followed by the test compound at various concentrations or a vehicle control. Incubate for a predetermined time (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Reaction Initiation: Add arachidonic acid to each well to start the enzymatic reaction.
-
Reaction Termination: After a set incubation period (e.g., 10 minutes), stop the reaction by adding a stopping agent (e.g., a solution of HCl).
-
Quantification of Prostaglandin E2 (PGE2): The amount of PGE2 produced, which is a direct measure of COX activity, is quantified using a commercial Prostaglandin E2 EIA Kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
In Vivo Carrageenan-Induced Paw Edema Model
This model is used to evaluate the acute anti-inflammatory activity of a compound in rodents.[16]
// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Animal_Acclimatization [label="Acclimatize animals (e.g., Wistar rats)\nto laboratory conditions.", fillcolor="#F1F3F4"]; Fasting [label="Fast animals overnight with free access to water.", fillcolor="#F1F3F4"]; Baseline_Measurement [label="Measure the initial paw volume of each rat\nusing a plethysmometer.", fillcolor="#F1F3F4"]; Administer_Compound [label="Administer the test compound, vehicle control,\nor standard drug (e.g., ibuprofen) orally.", fillcolor="#F1F3F4"]; Induce_Inflammation [label="After a specific time (e.g., 1 hour), inject a\nphlogistic agent (e.g., 0.1 mL of 1% carrageenan)\ninto the sub-plantar region of the right hind paw.", fillcolor="#F1F3F4"]; Measure_Edema [label="Measure the paw volume at regular intervals\n(e.g., 1, 2, 3, and 4 hours) after carrageenan injection.", fillcolor="#F1F3F4"]; Calculate_Inhibition [label="Calculate the percentage of edema inhibition\nfor each group compared to the control group.", fillcolor="#F1F3F4"]; End [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Animal_Acclimatization; Animal_Acclimatization -> Fasting; Fasting -> Baseline_Measurement; Baseline_Measurement -> Administer_Compound; Administer_Compound -> Induce_Inflammation; Induce_Inflammation -> Measure_Edema; Measure_Edema -> Calculate_Inhibition; Calculate_Inhibition -> End; }
Figure 3: Workflow for the in vivo carrageenan-induced paw edema model.Step-by-Step Protocol:
-
Animal Handling: Use adult Wistar rats (150-200g) and acclimatize them to the laboratory environment for at least one week.
-
Grouping and Fasting: Divide the animals into groups (e.g., control, standard, and test groups). Fast the animals overnight before the experiment, with free access to water.
-
Initial Paw Volume Measurement: Measure the initial volume of the right hind paw of each animal using a digital plethysmometer.
-
Drug Administration: Administer the test compounds and the standard drug (e.g., ibuprofen) orally at a predetermined dose. The control group receives the vehicle only.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% (w/v) carrageenan solution in saline into the sub-plantar tissue of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume for each group. The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.
Conclusion and Future Perspectives
Thiopyrimidine derivatives represent a highly promising class of anti-inflammatory agents with the potential to overcome some of the limitations of traditional NSAIDs. Their favorable characteristics, including potent and selective COX-2 inhibition, offer a path toward developing safer and more effective treatments for inflammatory conditions. The versatility of the thiopyrimidine scaffold allows for extensive chemical modifications, paving the way for the design of new analogues with enhanced activity and optimized pharmacokinetic profiles. Future research should focus on further elucidating the structure-activity relationships, exploring their effects on other inflammatory mediators, and conducting preclinical and clinical studies to validate their therapeutic potential in various inflammatory diseases.
References
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PubMed Central. [Link]
-
Pyrimidine as antiinflammatory agent: A review - Indian Journal of Pharmaceutical Sciences. [Link]
-
Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - MDPI. [Link]
-
THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY - Jetir.Org. [Link]
-
Synthesis and biological evaluation of 2-thiopyrimidine derivatives - ResearchGate. [Link]
-
Pyrazoles containing thiophene, thienopyrimidine and thienotriazolopyrimidine as COX-2 selective inhibitors: Design, synthesis, in vivo anti-inflammatory activity, docking and in silico chemo-informatic studies - PubMed. [Link]
-
Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC - NIH. [Link]
-
Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed. [Link]
-
Pyrazoles containing thiophene, thienopyrimidine and thienotriazolopyrimidine as COX-2 selective inhibitors: Design, synthesis, in vivo anti-inflammatory activity, docking and in silico chemo-informatic studies | Request PDF - ResearchGate. [Link]
-
In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. [Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - MDPI. [Link]
-
Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - ResearchGate. [Link]
-
In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs - MDPI. [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Publishing. [Link]
-
Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors - PMC - NIH. [Link]
-
Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing). [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. [Link]
-
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) Derivatives with Anti-Cancer Activity. [Link]
-
Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Publishing. [Link]
-
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Progress in Small Molecule Drug Development - MDPI. [Link]
Sources
- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ijpsonline.com [ijpsonline.com]
- 6. jetir.org [jetir.org]
- 7. researchgate.net [researchgate.net]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 11. Pyrazoles containing thiophene, thienopyrimidine and thienotriazolopyrimidine as COX-2 selective inhibitors: Design, synthesis, in vivo anti-inflammatory activity, docking and in silico chemo-informatic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 14. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ijpras.com [ijpras.com]
A Comparative Guide to the Cytotoxic Activity of Novel Tetrahydropyrimidines
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel and more effective anticancer therapeutics, the chemical scaffold of tetrahydropyrimidine has emerged as a privileged structure, demonstrating significant potential in the development of potent cytotoxic agents. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, objective comparison of the cytotoxic performance of novel tetrahydropyrimidine derivatives against established anticancer agents. Supported by experimental data, this document delves into the underlying science, offering insights into structure-activity relationships and mechanisms of action to inform future drug discovery efforts.
Introduction to Tetrahydropyrimidines in Oncology
Tetrahydropyrimidines (THPMs), a class of heterocyclic organic compounds, have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including antiviral, antibacterial, and notably, anticancer properties.[1][2] Their structural resemblance to the pyrimidine bases of nucleic acids allows them to interact with various biological targets within cancer cells, leading to the disruption of critical cellular processes and, ultimately, cell death.[2] The versatility of the Biginelli reaction, a one-pot synthesis, facilitates the generation of a wide array of substituted tetrahydropyrimidine derivatives, enabling extensive structure-activity relationship (SAR) studies to optimize their cytotoxic efficacy.[1][3]
Comparative Cytotoxic Performance of Novel Tetrahydropyrimidines
The true measure of a novel anticancer agent's potential lies in its performance relative to existing therapies. This section presents a comparative analysis of the cytotoxic activity of recently synthesized tetrahydropyrimidine derivatives against various human cancer cell lines, benchmarked against standard chemotherapeutic drugs such as Doxorubicin, Sorafenib, and Erlotinib. The data, presented as IC50 values (the concentration of a drug that inhibits 50% of cell growth), is summarized in the tables below.
Table 1: Cytotoxic Activity (IC50, µM) of Novel Tetrahydropyrimidine Derivatives Against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Series A: Vanillin-based THPMs | |||||
| 4g | K562 (Leukemia) | 10.65 | - | - | [4] |
| 4h | K562 (Leukemia) | 10.70 | - | - | [4] |
| 4i | K562 (Leukemia) | 12.76 | - | - | [4] |
| 4g | MDA-MB-231 (Breast) | 9.20 | - | - | [4] |
| Series B: Thioxo-THPMs | |||||
| 4b | HeLa (Cervical) | 52.59 | - | - | [1][4] |
| 4k | HeLa (Cervical) | 43.63 | - | - | [1][4] |
| Series C: Dihydropyrimidine-based Dual EGFR/VEGFR-2 Inhibitors | |||||
| 12 | NCI-60 Panel | GI50: 37 nM | Erlotinib | GI50: 33 nM | [5] |
| 15 | NCI-60 Panel | GI50: 35 nM | Erlotinib | GI50: 33 nM | [5] |
| 15 (EGFR inhibition) | - | IC50: 84 nM | - | - | [5] |
| 15 (VEGFR-2 inhibition) | - | IC50: 3.50 nM | Sorafenib | IC50: 0.17 nM | [5] |
| Series D: 1,4-Dihydropyrimidine Derivatives | |||||
| 4i | MCF7 (Breast) | <10.0 | Doxorubicin | <10 | [6] |
| 4s | MCF7 (Breast) | <10.0 | Doxorubicin | <10 | [6] |
Note: IC50 and GI50 values are directly cited from the referenced literature. Direct comparison between different studies should be made with caution due to potential variations in experimental conditions.
Structure-Activity Relationship (SAR) Insights
The cytotoxic potency of tetrahydropyrimidine derivatives is intricately linked to the nature and position of substituents on the heterocyclic ring. Analysis of the available data reveals several key SAR trends:
-
Aromatic Substituents at C4: The presence of substituted phenyl or other aromatic rings at the C4 position of the tetrahydropyrimidine scaffold is a recurring feature in compounds with significant cytotoxic activity.[2] The electronic properties of these substituents play a crucial role; for instance, the presence of electron-withdrawing groups can influence the binding affinity to target proteins.
-
Modifications at N1 and N3: Alkylation or arylation at the N1 and N3 positions can significantly modulate the cytotoxic profile. These modifications can impact the molecule's lipophilicity and its ability to form hydrogen bonds within the active sites of target enzymes.
-
Functional Groups at C5: The nature of the substituent at the C5 position, often an ester or amide group, also contributes to the overall activity. Variations in this position can affect the molecule's polarity and steric interactions with its biological target.[2]
-
Thioxo-derivatives: The replacement of the carbonyl group at C2 with a thiocarbonyl group (thioxo-derivatives) has been shown to enhance anticancer activity in some series of compounds.[6]
Mechanisms of Cytotoxic Action
The anticancer effects of novel tetrahydropyrimidines are mediated through various mechanisms, primarily leading to the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis
Many potent tetrahydropyrimidine derivatives exert their cytotoxic effects by triggering programmed cell death, or apoptosis. This is often achieved through the modulation of key signaling pathways that regulate cell survival and death. For instance, some derivatives have been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, thereby shifting the cellular balance towards apoptosis.
Cell Cycle Arrest
Disruption of the normal cell cycle is another key mechanism by which tetrahydropyrimidines inhibit cancer cell proliferation. These compounds can cause cell cycle arrest at different phases, such as G1/S or G2/M, preventing the cancer cells from dividing and replicating.[1] This is often a consequence of the inhibition of cyclin-dependent kinases (CDKs) or other proteins crucial for cell cycle progression.
Inhibition of Kinase Signaling Pathways
A significant number of novel tetrahydropyrimidines have been identified as potent inhibitors of key protein kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5] These receptors play a crucial role in tumor growth, proliferation, and angiogenesis (the formation of new blood vessels that supply tumors with nutrients). By inhibiting these kinases, tetrahydropyrimidine derivatives can effectively block the downstream signaling pathways that drive cancer.
Diagram of EGFR and VEGFR-2 Signaling Pathways and Inhibition by Tetrahydropyrimidines:
Caption: A step-by-step workflow for the SRB cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the novel tetrahydropyrimidine derivatives and a positive control (e.g., Doxorubicin) for 48-72 hours.
-
Cell Fixation: Gently discard the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Air dry the plates and then add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Conclusion
Novel tetrahydropyrimidine derivatives represent a promising class of anticancer agents with potent cytotoxic activity against a range of cancer cell lines. Their efficacy is often comparable to, and in some cases exceeds, that of established chemotherapeutic drugs. The ability to readily synthesize a diverse library of these compounds allows for extensive optimization of their structure to enhance potency and selectivity. The primary mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of critical kinase signaling pathways, underscore their therapeutic potential. Further preclinical and clinical investigation of the most promising candidates is warranted to translate these findings into effective cancer therapies.
References
-
Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors. ([Link])
-
Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. ([Link])
-
Design, synthesis and evaluation of cytotoxic, antimicrobial, and anti-HIV-1 activities of new 1,2,3,4-tetrahydropyrimidine derivatives. ([Link])
-
Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). ([Link])
-
Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. ([Link])
-
Synthesis, in vitro Anticancer and Antimicrobial Evaluation of Novel Substituted Dihydropyrimidines. ([Link])
-
Structure-activity relationship based on anticancer activity of synthesized compounds 1 &2 (a-n) … ([Link])
-
Design, synthesis and evaluation of new pyrimidine derivatives as EGFR C797S tyrosine kinase inhibitors. ([Link])
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. ([Link])
-
Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. ([Link])
-
Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). ([Link])
-
Structure–Activity Relationship of Cytotoxic Natural Products from Indonesian Marine Sponges. ([Link])
-
Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. ([Link])
-
Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives. ([Link])
-
Synthesis and Biological Evaluation of Small Molecules as Potential Anticancer Multitarget Agents. ([Link])
-
Cytotoxic activity of compounds. | Download Scientific Diagram. ([Link])
-
Discovery of a Novel Potent Antitumor Molecule, P19G1, by Erlotinib Derivative Libraries Synthesized by Modular Click-Chemistry. ([Link])
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. ([Link])
-
Virtual screening, molecular docking and molecular dynamics studies for discovery of novel VEGFR-2 inhibitors. ([Link])
-
Identification of New Egfr Inhibitors By Structure-Based Virtual Screening and Biological Evaluation. ([Link])
-
Phase I Combination of Sorafenib and Erlotinib Therapy in Solid Tumors: Safety, Pharmacokinetic and Pharmacodynamic Evaluation from an Expansion Cohort. ([Link])
-
A multicenter phase II study of erlotinib and sorafenib in chemotherapy-naive patients with advanced non-small cell lung cancer. ([Link])
-
Novel Cytotoxic Chemotherapies in Small Cell Lung Carcinoma. ([Link])
-
Erlotinib and Sorafenib in Chemonaive Patients With Locally Advanced or Metastatic Non Small Cell Lung Cancer. ([Link])
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and evaluation of cytotoxic, antimicrobial, and anti-HIV-1 activities of new 1,2,3,4-tetrahydropyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, in vitro Anticancer and Antimicrobial Evaluation of Novel Substituted Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Evaluation of Pyrimidine Derivatives as Kinase Inhibitors
For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in the design of targeted kinase inhibitors. Its inherent ability to mimic the purine core of ATP allows for potent and selective inhibition of various kinases implicated in oncogenesis and other proliferative diseases. This guide provides an in-depth, comparative analysis of three prominent FDA-approved pyrimidine-based kinase inhibitors: Imatinib, Gefitinib, and Palbociclib. We will delve into their distinct kinase selectivity profiles, the signaling pathways they modulate, and the experimental methodologies crucial for their preclinical evaluation.
The Rationale: Why Pyrimidines are Privileged Scaffolds in Kinase Inhibition
The pyrimidine ring system is a recurring motif in a multitude of clinically successful drugs.[1] Its prevalence in kinase inhibitor design is largely due to its structural resemblance to the adenine base of ATP, the universal phosphate donor for kinase-catalyzed reactions.[2] This bioisosteric relationship allows pyrimidine derivatives to effectively compete with ATP for binding within the kinase catalytic domain, thereby blocking downstream signaling cascades that drive cellular proliferation and survival.[3] The versatility of the pyrimidine core allows for chemical modifications at various positions, enabling the fine-tuning of potency and selectivity against specific kinase targets.[4]
Comparative Analysis of Select Pyrimidine-Based Kinase Inhibitors
To illustrate the diverse therapeutic applications of pyrimidine derivatives, we will compare three distinct inhibitors that target different kinase families:
-
Imatinib (Gleevec®): A multi-targeted inhibitor primarily aimed at the BCR-ABL fusion protein in Chronic Myeloid Leukemia (CML).[1][5]
-
Gefitinib (Iressa®): A selective inhibitor of the Epidermal Growth Factor Receptor (EGFR), particularly effective in non-small cell lung cancers (NSCLC) with activating EGFR mutations.[6][7]
-
Palbociclib (Ibrance®): A highly selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), used in the treatment of HR-positive, HER2-negative breast cancer.[8]
Kinase Selectivity Profiles: A Head-to-Head Comparison
A critical aspect of kinase inhibitor development is understanding its selectivity profile, as off-target effects can lead to toxicity.[9] The following table summarizes the inhibitory activity (IC50 values) of Imatinib, Gefitinib, and Palbociclib against their primary targets and a selection of other kinases, demonstrating their distinct selectivity.
| Kinase Target | Imatinib IC50 (nM) | Gefitinib IC50 (nM) | Palbociclib IC50 (nM) | Primary Indication |
| ABL1 | 25 - 600[1][5][10] | >10,000 | >10,000 | Chronic Myeloid Leukemia |
| KIT | ~100[10] | >10,000 | >10,000 | Gastrointestinal Stromal Tumors |
| PDGFRα/β | ~100[10] | >10,000 | >10,000 | Various Solid Tumors |
| EGFR (WT) | >10,000 | 2 - 37 | >10,000 | Non-Small Cell Lung Cancer |
| EGFR (L858R) | >10,000 | 0.4 - 25[11] | >10,000 | Non-Small Cell Lung Cancer |
| EGFR (T790M) | >10,000 | >1,000 | >10,000 | Acquired Resistance in NSCLC |
| CDK4/Cyclin D1 | >10,000 | >10,000 | 11 | HR+ Breast Cancer |
| CDK6/Cyclin D3 | >10,000 | >10,000 | 16 | HR+ Breast Cancer |
| VEGFR2 | >1,000 | 3,700 | >10,000 | Angiogenesis Target |
| SRC | >1,000 | >10,000 | >10,000 | Solid Tumor Target |
Note: IC50 values can vary depending on the assay conditions. The data presented is a representative compilation from multiple sources for comparative purposes.
This data clearly illustrates the distinct selectivity profiles of the three inhibitors. Imatinib, while highly effective against BCR-ABL, also inhibits other tyrosine kinases like KIT and PDGFR. Gefitinib is highly selective for EGFR, particularly the mutated forms that drive certain lung cancers. Palbociclib demonstrates remarkable selectivity for CDK4 and CDK6, with minimal activity against a broad range of other kinases.[12][13]
Mechanistic Insights: Modulating Key Signaling Pathways
The therapeutic efficacy of these pyrimidine derivatives stems from their ability to inhibit specific signaling pathways that are aberrantly activated in cancer.
Imatinib and the BCR-ABL Pathway
In CML, the Philadelphia chromosome results in the BCR-ABL fusion protein, a constitutively active tyrosine kinase.[14] Imatinib binds to the ATP-binding site of the ABL kinase domain, stabilizing the inactive conformation and preventing the phosphorylation of downstream substrates.[15] This effectively shuts down multiple pro-proliferative and anti-apoptotic pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[16][17]
Gefitinib and the EGFR Pathway
EGFR is a receptor tyrosine kinase that, upon ligand binding, dimerizes and autophosphorylates, initiating downstream signaling.[3] In certain cancers, activating mutations in EGFR lead to its constitutive activation. Gefitinib selectively binds to the ATP-binding site of the EGFR tyrosine kinase domain, blocking its activity and inhibiting the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for tumor cell growth and survival.[15][18]
Experimental Protocols for Biological Evaluation
The robust biological evaluation of pyrimidine-based kinase inhibitors relies on a combination of in vitro biochemical assays and cell-based functional assays.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity. The ADP-Glo™ Kinase Assay is a widely used platform for this purpose. [11][19][20] Objective: To determine the half-maximal inhibitory concentration (IC50) of a pyrimidine derivative against a specific kinase.
Sources
- 1. promega.com [promega.com]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase drug discovery 20 years after imatinib: progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kinaselogistics.com [kinaselogistics.com]
- 9. ab-science.com [ab-science.com]
- 10. atcc.org [atcc.org]
- 11. promega.com [promega.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Cyclin D-Cdk4,6 Drives Cell-Cycle Progression via the Retinoblastoma Protein’s C-Terminal Helix - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ClinPGx [clinpgx.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 20. promega.com [promega.com]
Safety Operating Guide
Navigating the Disposal of 4-Methoxy-2,6-dimethylpyrimidine: A Guide for Laboratory Professionals
Core Directive: Prioritizing Safety Through Proactive Hazard Assessment
The foundation of safe laboratory practice is a thorough understanding of the potential hazards associated with a substance. In the absence of a dedicated SDS for 4-Methoxy-2,6-dimethylpyrimidine, we will infer its hazard profile from analogous compounds, such as 4-Chloro-5-methoxy-2,6-dimethylpyrimidine and various other pyrimidine derivatives.
Based on available data for similar compounds, 4-Methoxy-2,6-dimethylpyrimidine should be handled as a substance that:
-
May cause respiratory irritation. [2]
It is also prudent to assume the compound may be harmful if swallowed.[3] Given the flammability of the parent compound, pyrimidine, it is wise to treat 4-Methoxy-2,6-dimethylpyrimidine as potentially flammable and keep it away from heat, sparks, and open flames.[4][5]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling potentially hazardous chemicals. The following table outlines the minimum required PPE for any procedure involving 4-Methoxy-2,6-dimethylpyrimidine.
| Protection Type | Specific Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles or a face shield | To protect against splashes and airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves | To prevent skin contact and potential irritation. |
| Body Protection | A lab coat or chemical-resistant apron | To protect the body from spills and contamination. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood | To minimize inhalation of any dust or vapors. |
Operational Plan for Safe Disposal: A Step-by-Step Protocol
The disposal of 4-Methoxy-2,6-dimethylpyrimidine must be conducted in a manner that is compliant with the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA), as well as any applicable state and local regulations.[6]
Step 1: Waste Identification and Classification
The first critical step is to determine if the waste is hazardous.[7] Based on the presumed characteristics of skin, eye, and respiratory irritation, it is highly probable that 4-Methoxy-2,6-dimethylpyrimidine waste will be classified as hazardous.
Step 2: Proper Waste Containment
Proper containment is crucial to prevent environmental contamination and ensure the safety of personnel.
-
Container Selection: Use a container that is compatible with the chemical. High-density polyethylene (HDPE) or glass containers with a secure screw-top cap are generally suitable. Do not use metal containers for acidic or basic waste.[8]
-
Container Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("4-Methoxy-2,6-dimethylpyrimidine"), the date of waste generation, and the appropriate hazard pictograms (e.g., irritant).[6][9]
-
Container Management: Keep the waste container closed at all times except when adding waste.[10] Do not overfill the container; leave at least one inch of headspace to allow for expansion.[10]
Step 3: Segregation of Waste
Chemical wastes must be segregated by their general waste type to prevent dangerous reactions.[10] Store 4-Methoxy-2,6-dimethylpyrimidine waste separately from incompatible materials, such as strong oxidizing agents.[2][3]
Step 4: Storage in a Satellite Accumulation Area (SAA)
Store the properly labeled and sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9][10] The SAA should be located at or near the point of waste generation and under the control of the laboratory personnel.
Step 5: Arranging for Disposal
Once the waste container is full or has been in the SAA for up to one year, it must be moved to a central accumulation area (CAA) for pickup by a licensed hazardous waste disposal vendor.[9][10] Do not dispose of 4-Methoxy-2,6-dimethylpyrimidine down the drain or in the regular trash.[6][10]
The following diagram illustrates the decision-making workflow for the disposal of 4-Methoxy-2,6-dimethylpyrimidine.
Caption: Disposal workflow for 4-Methoxy-2,6-dimethylpyrimidine.
Emergency Procedures: Handling Spills
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Before addressing the spill, don the appropriate PPE as outlined in the table above.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.
-
Collect and Dispose: Carefully collect the absorbent material and place it in a properly labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of 4-Methoxy-2,6-dimethylpyrimidine, fostering a culture of safety and environmental responsibility within the laboratory.
References
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Environmental Health and Safety, University of Alabama at Birmingham. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2017). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2019, June 11). Safety Data Sheet: Pyrimidine 98%. Retrieved from [Link]
-
MedCrave. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxy-2-methylpyrimidine. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 4-methoxy-6-methyl-2-pyrimidinecarbonitrile. Retrieved from [Link]
-
Haz-Map. (n.d.). Pyrimidine - Hazardous Agents. Retrieved from [Link]
-
Chemsrc. (2025, September 21). 4-methoxy-2,6-dimethylpyridine. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 12). Safety Data Sheet: 2-Amino-4,6-dimethylpyrimidine. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]
-
Chulalongkorn University. (n.d.). Chemical Waste from Laboratories (Class 1-17). Retrieved from [Link]
Sources
- 1. medcraveonline.com [medcraveonline.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. chemos.de [chemos.de]
- 5. fishersci.com [fishersci.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. epa.gov [epa.gov]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
A Senior Application Scientist's Guide to Handling 4-Methoxy-2,6-dimethylpyrimidine: A Framework for Proactive Laboratory Safety
As laboratory professionals engaged in the fast-paced world of drug discovery and chemical research, our primary responsibility extends beyond achieving novel results; it encompasses an unwavering commitment to safety. The compound 4-Methoxy-2,6-dimethylpyrimidine, like many specialized reagents, requires a handling protocol built on a deep understanding of its potential hazards. This guide moves beyond a simple checklist, providing a comprehensive operational framework rooted in established chemical safety principles. By understanding the why behind each step, we transform routine procedures into a robust, self-validating safety system.
This document synthesizes data from structurally analogous compounds to establish a reliable safety profile, ensuring that you are equipped with the essential, immediate information needed for safe handling, emergency preparedness, and proper disposal.
Hazard Profile and Risk Assessment: An Evidence-Based Approach
The primary risks associated with this class of compounds are irritation to the skin, eyes, and respiratory system.[2][3][4] These hazards dictate the stringent need for specific engineering controls and personal protective equipment to create a reliable barrier between the researcher and the chemical.
Table 1: Anticipated GHS Hazard Classifications for 4-Methoxy-2,6-dimethylpyrimidine
| Hazard Classification | GHS Category | Description of Hazard | Source |
|---|---|---|---|
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[5][6] | [5][6] |
| Serious Eye Damage/Irritation | Category 2 / 2A | Causes serious eye irritation.[2][3][5] | [2][3][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[2][3][4][7] | [2][3][4][7] |
| Acute Toxicity (Oral) | Category 4 | May be harmful if swallowed.[7] |[7] |
Mandatory Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection of PPE is not a matter of preference but a direct response to the identified hazards. Each component is chosen to mitigate a specific risk, ensuring comprehensive protection.
-
Eye and Face Protection: The risk of serious eye irritation from splashes or airborne particles necessitates robust protection.[2]
-
Specification: Wear tightly fitting safety goggles with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.[8]
-
Causality: Standard safety glasses are insufficient as they do not protect against splashes or fine particulates from all angles. In situations with a significant splash potential, such as when transferring large volumes of a solution, a face shield should be worn in addition to goggles.[9]
-
-
Skin and Body Protection: The compound is classified as a skin irritant, and absorption through the skin presents a potential route of exposure.[3][7]
-
Specification: A full-length laboratory coat, buttoned completely, is mandatory.[8] Wear chemical-resistant, impervious gloves, such as nitrile or neoprene, ensuring they are inspected for defects before each use.[8] When handling larger quantities, consider double-gloving.[10]
-
Causality: The lab coat protects against incidental contact. Chemical-resistant gloves are essential because materials like latex offer poor protection against many organic chemicals. Contaminated clothing must be removed immediately and washed before reuse to prevent prolonged skin contact.[2][6]
-
-
Respiratory Protection: Inhalation of dust or aerosols can lead to respiratory tract irritation.[1][4]
-
Specification: All handling of solid 4-Methoxy-2,6-dimethylpyrimidine or its volatile solutions must be performed within a certified chemical fume hood to ensure adequate ventilation.[1][8]
-
Causality: A fume hood is the primary engineering control to minimize the concentration of airborne contaminants. In the rare event that a fume hood is not available or if exposure limits could be exceeded, a NIOSH-approved air-purifying respirator with the appropriate cartridges would be required as a secondary measure.[9][11]
-
Operational Workflow: A Step-by-Step Handling Protocol
A systematic workflow minimizes the potential for error and exposure. The following protocol outlines the critical steps from preparation to disposal, ensuring safety is integrated into every phase of the operation.
Caption: Workflow for Safe Handling of 4-Methoxy-2,6-dimethylpyrimidine.
3.1. Preparation and Engineering Controls
-
Documentation Review: Before beginning any work, thoroughly review this safety guide and any specific experimental protocols.
-
Verify Engineering Controls: Confirm that the chemical fume hood is operational and has a current certification. Ensure that a safety shower and eyewash station are unobstructed and readily accessible.[1][7]
-
Assemble Materials: Gather all necessary equipment, reagents, and waste containers within the designated work area to minimize movement and potential for spills.
-
Don PPE: Put on your lab coat, ensuring it is fully buttoned. Don tightly fitting safety goggles. Finally, wash and dry your hands before wearing the appropriate chemical-resistant gloves.[8]
3.2. Handling the Compound
-
Work Within Fume Hood: Conduct all manipulations of the solid compound and its solutions inside a certified chemical fume hood.
-
Avoid Dust Generation: When weighing or transferring the solid, do so carefully to minimize the creation of airborne dust.[12]
-
Controlled Dispensing: Use a spatula or other appropriate tool for transferring solids. When working with solutions, use pipettes or graduated cylinders to avoid splashing.
-
Container Management: Keep all containers holding the chemical tightly closed when not in use.[1][4]
3.3. Post-Handling and Decontamination
-
Clean Workspace: Once the experimental work is complete, decontaminate the work surface within the fume hood using an appropriate solvent and cleaning materials.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. First, remove gloves (if double-gloved, remove the outer pair first). Then, remove the lab coat, followed by eye protection. Remove the final pair of gloves last, turning them inside out as you remove them.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water after removing all PPE.[2][3][6]
Emergency Procedures and Spill Management
Preparedness is key to mitigating the impact of an accidental exposure or spill.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. If skin irritation occurs, get medical advice.[1][2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Call a poison center or doctor if you feel unwell.[2][3]
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek immediate medical attention.[1][7]
Spill Response:
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert colleagues and the lab supervisor.
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE as described in Section 2, including respiratory protection if the spill is large or ventilation is poor.
-
Contain and Clean: For solid spills, carefully sweep up the material to avoid creating dust and place it into a suitable, closed, and labeled container for disposal.[3][8] Do not let the chemical enter drains.[2]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and dispose of all cleanup materials as hazardous waste.
Disposal Plan: Ensuring Environmental Responsibility
Proper chemical waste disposal is a critical final step in the handling workflow. All waste materials must be treated as hazardous.
-
Solid Waste: All contaminated materials, including used gloves, bench paper, and cleanup debris, must be placed in a clearly labeled hazardous waste container.
-
Unused Product: Dispose of surplus or non-recyclable solutions and solids through a licensed disposal company.[12] Do not attempt to dispose of this chemical down the drain.
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself.[12] They should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous liquid waste, before the container can be discarded or recycled according to institutional policy.
Adherence to these protocols is not merely about compliance; it is about fostering a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Amino-2,6-dimethoxypyrimidine.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-Chloro-5-methoxy-2,6-dimethylpyrimidine.
- Thermo Fisher Scientific. (2009). Safety Data Sheet: 2-Pyrimidinamine, 4,6-dimethyl-.
- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Amino-4,6-dimethylpyrimidine.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- Sigma-Aldrich. (2021). Safety Data Sheet.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 4,6-Dimethylpyrimidine.
- BenchChem. (2025). Personal protective equipment for handling 2-Amino-4,6-dimethoxypyrimidine.
- POGO Satellite Manual. (n.d.). Personal Protective Equipment.
- TCI Chemicals. (2024). Safety Data Sheet: 2-Amino-4,6-dimethoxypyrimidine.
- Halyard. (n.d.). Personal Protective Equipment When Working with Chemotherapy Drugs.
- ChemicalBook. (2025). Chemical Safety Data Sheet: 2-Amino-4,6-dimethoxypyrimidine.
- LGC Standards. (2024). Safety Data Sheet: 2-Amino-4,6-dimethylpyrimidine.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
Sources
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. lgcstandards.com [lgcstandards.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. americanchemistry.com [americanchemistry.com]
- 10. halyardhealth.com [halyardhealth.com]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
